molecular formula C14H20N2O2 B1445358 Benzyl 3-amino-3-methylpiperidine-1-carboxylate CAS No. 174543-80-7

Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Cat. No.: B1445358
CAS No.: 174543-80-7
M. Wt: 248.32 g/mol
InChI Key: OZEVNWHCQACRDD-UHFFFAOYSA-N
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Description

Benzyl 3-amino-3-methylpiperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl 3-amino-3-methylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-amino-3-methylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 3-amino-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(15)8-5-9-16(11-14)13(17)18-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEVNWHCQACRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901212423
Record name Phenylmethyl 3-amino-3-methyl-1-piperidinecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174543-80-7
Record name Phenylmethyl 3-amino-3-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174543-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 3-amino-3-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901212423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthetic Routes of Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-amino-3-methylpiperidine scaffold represents a critical structural motif in modern medicinal chemistry. As a conformationally constrained diamine analogue, it serves as a valuable building block in the design of therapeutic agents targeting a range of biological pathways. The presence of a quaternary stereocenter at the C3 position introduces unique spatial arrangements that can significantly influence ligand-receptor interactions. Benzyl 3-amino-3-methylpiperidine-1-carboxylate is a key intermediate in this class, featuring the versatile benzyloxycarbonyl (Cbz or Z) protecting group on the ring nitrogen, which facilitates further synthetic manipulations while ensuring stability.

This technical guide provides an in-depth analysis of the core synthetic strategies for accessing this target molecule. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, compare the strategic advantages and inherent challenges of each route, and offer field-proven insights to guide researchers and drug development professionals in their synthetic planning. The methodologies described are grounded in established chemical transformations, validated through peer-reviewed literature and patent filings.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals two primary bond disconnections that form the basis of the most practical synthetic approaches. These strategies hinge on the formation of either the C3-N bond or the C3-C(methyl) bond at a late stage, or the construction of the amine via a functional group transformation from a carboxylic acid.

G target Benzyl 3-amino-3-methyl- piperidine-1-carboxylate s1_arrow_label C3-N Bond Formation (via Azide or Ritter) target->s1_arrow_label s2_arrow_label Curtius Rearrangement target->s2_arrow_label s1_label Route 1: From Ketone Precursor s1_alcohol Tertiary Alcohol Intermediate (via Grignard Reaction) s1_ketone N-Cbz-3-piperidone s1_alcohol->s1_ketone  MeMgBr s1_arrow_label->s1_alcohol s2_label Route 2: From Carboxylic Acid Precursor s2_acid α-Methylated Carboxylic Acid Intermediate s2_nipecotic N-Cbz-nipecotic acid s2_acid->s2_nipecotic  1. LDA  2. MeI s2_arrow_label->s2_acid

Caption: Retrosynthetic overview of the two primary pathways.

Route 1 focuses on installing the C3-methyl group onto a ketone precursor via a Grignard reaction, generating a tertiary alcohol which is then converted to the amine. Route 2 employs a rearrangement strategy, starting from a C3-carboxylic acid, introducing the methyl group via α-alkylation, and then converting the carboxyl moiety into the amine via the Curtius rearrangement.

Route 1: Synthesis via a Tertiary Alcohol Intermediate

This strategy builds the quaternary C3 center by leveraging the well-established reactivity of ketones. The addition of a methyl organometallic reagent to N-Cbz-3-piperidone forms the tertiary alcohol, a key intermediate that can be subsequently transformed into the desired primary amine.

G start N-Cbz-3-piperidone alcohol Benzyl 3-hydroxy- 3-methylpiperidine- 1-carboxylate start->alcohol MeMgBr THF, 0°C azide Azide Intermediate alcohol->azide 1. Activate OH (e.g., MsCl) 2. NaN3 amine Target Molecule azide->amine Reduction (e.g., H2, Pd/C)

Caption: Workflow for the tertiary alcohol route.

Causality and Experimental Protocol

Step 1: Synthesis of Benzyl 3-hydroxy-3-methylpiperidine-1-carboxylate

The foundational step is a nucleophilic addition of a methyl group to the carbonyl of N-Cbz-3-piperidone. Methylmagnesium bromide (MeMgBr) is the reagent of choice.

  • Expertise & Insight: The Grignard reaction is highly exothermic and sensitive to moisture and protic sources. The causality for using anhydrous solvents (like THF or diethyl ether) and low temperatures (typically 0°C to -20°C) is to control the reaction rate, prevent side reactions such as enolization of the ketone, and ensure the stability of the Grignard reagent. The Cbz protecting group is stable under these conditions.

  • Protocol:

    • A solution of N-Cbz-3-piperidone (1.0 eq) in anhydrous THF is cooled to 0°C under an inert atmosphere (N₂ or Ar).

    • A solution of methylmagnesium bromide (1.1 - 1.3 eq, typically 3.0 M in ether) is added dropwise, maintaining the internal temperature below 5°C.

    • The reaction is stirred at 0°C for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude tertiary alcohol, which is often used directly or purified by column chromatography.

Step 2: Conversion of the Tertiary Alcohol to the Amine

Converting the sterically hindered tertiary alcohol to a primary amine is the most challenging step of this route. Direct substitution is difficult; therefore, a two-step activation-substitution-reduction sequence is most reliable.

  • Method A: Azide Displacement and Reduction

    • Expertise & Insight: The hydroxyl group is a poor leaving group and must be activated. Conversion to a mesylate or tosylate is common for primary and secondary alcohols but can be difficult for tertiary alcohols due to steric hindrance and competing elimination reactions. A more robust method involves an Sₙ1-type reaction. Under acidic conditions, the alcohol can be protonated to form a good leaving group (water), generating a stabilized tertiary carbocation. This cation can then be trapped by an azide source. Sodium azide (NaN₃) with a strong acid like trifluoroacetic acid (TFA) is effective. The resulting azide is then cleanly reduced to the primary amine. Catalytic hydrogenation is an excellent method for this transformation.[1]

  • Protocol (Azide Route):

    • The crude tertiary alcohol (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM).

    • Sodium azide (1.5 - 2.0 eq) is added, followed by the dropwise addition of trifluoroacetic acid (2.0 - 3.0 eq) at 0°C.

    • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

    • Upon completion, the reaction is quenched with a saturated sodium bicarbonate (NaHCO₃) solution and extracted with DCM. The organic layer is dried and concentrated to give the crude benzyl 3-azido-3-methylpiperidine-1-carboxylate.

    • The crude azide is dissolved in methanol or ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.

    • The mixture is subjected to hydrogenation (either with a hydrogen balloon at atmospheric pressure or in a Parr shaker at 50 psi) until the reaction is complete.

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, Benzyl 3-amino-3-methylpiperidine-1-carboxylate.

Data Summary: Route 1
ParameterGrignard ReactionAzide Formation & Reduction
Key Reagents MeMgBr, Anhydrous THFNaN₃, TFA, H₂, Pd/C
Typical Yield >90% (crude)60-75% (over 2 steps)
Key Challenges Strict anhydrous conditions, temperature control.Handling of azides (potentially explosive), risk of elimination byproducts, careful monitoring of hydrogenation to prevent Cbz deprotection.
Scalability Moderate; requires careful thermal management.Good; hydrogenation is a highly scalable process.

Route 2: Synthesis via Curtius Rearrangement

This elegant approach builds the amine functionality from a carboxylic acid precursor through a reliable rearrangement reaction. The Curtius rearrangement converts an acyl azide into an isocyanate, which is then hydrolyzed to the primary amine.[2][3] This strategy transfers the main synthetic challenge to the preparation of the key intermediate: Benzyl 1-carboxylate-3-methylpiperidine-3-carboxylic acid.

G start N-Cbz-piperidine- 3-carboxylic acid methylated α-Methylated Carboxylic Acid start->methylated 1. LDA, THF, -78°C 2. MeI isocyanate Isocyanate Intermediate methylated->isocyanate DPPA, Et3N Toluene, Δ amine Target Molecule isocyanate->amine Acidic Hydrolysis

Caption: Workflow for the Curtius rearrangement route.

Causality and Experimental Protocol

Step 1: Synthesis of N-Cbz-3-methylpiperidine-3-carboxylic acid

This step involves the α-alkylation of N-Cbz-piperidine-3-carboxylic acid (N-Cbz-nipecotic acid).

  • Expertise & Insight: To alkylate the α-carbon, a strong, non-nucleophilic base is required to generate the corresponding enolate. Lithium diisopropylamide (LDA) is ideal for this purpose. The reaction requires two equivalents of base: the first deprotonates the carboxylic acid, and the second deprotonates the α-carbon. The causality for the extremely low temperature (-78°C, typically a dry ice/acetone bath) is to ensure the formation of the kinetic enolate and prevent side reactions like decomposition or self-condensation. The enolate is then quenched with an electrophile, methyl iodide (MeI).

  • Protocol:

    • A solution of diisopropylamine (2.2 eq) in anhydrous THF is cooled to -78°C under an inert atmosphere. n-Butyllithium (2.2 eq) is added dropwise to generate LDA in situ.

    • A solution of N-Cbz-nipecotic acid (1.0 eq) in anhydrous THF is added slowly to the LDA solution at -78°C. The mixture is stirred for 1 hour to ensure complete dianion formation.

    • Methyl iodide (1.5 eq) is added, and the reaction is stirred at -78°C for several hours before being allowed to slowly warm to room temperature.

    • The reaction is quenched with water, and the pH is adjusted to ~2-3 with 1M HCl.

    • The product is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated. Purification is achieved by column chromatography or recrystallization.

Step 2: Curtius Rearrangement and Hydrolysis

This step transforms the carboxylic acid into the primary amine.

  • Expertise & Insight: The classical Curtius rearrangement involves converting the carboxylic acid to an acid chloride, then to an acyl azide with sodium azide. However, a safer and more convenient one-pot procedure uses diphenylphosphoryl azide (DPPA).[4] DPPA reacts with the carboxylic acid in the presence of a base (like triethylamine) to form a phosphoryl azide intermediate, which then rearranges in situ upon heating. The resulting isocyanate is not isolated but is directly hydrolyzed under acidic conditions to furnish the amine. Toluene is a common solvent as it is non-nucleophilic and has a suitable boiling point for the rearrangement.

  • Protocol:

    • The α-methylated carboxylic acid (1.0 eq) is dissolved in toluene. Triethylamine (1.2 eq) is added, followed by diphenylphosphoryl azide (DPPA, 1.1 eq).

    • The mixture is heated to reflux (approx. 110°C) for 2-4 hours. The progress is monitored by the evolution of N₂ gas (which should be safely vented).

    • After the rearrangement is complete (indicated by cessation of gas evolution), the reaction mixture is cooled.

    • Aqueous acid (e.g., 3M HCl) is added, and the mixture is heated to 80-100°C for several hours to hydrolyze the intermediate carbamic acid.

    • After cooling, the aqueous layer is separated, washed with ether or ethyl acetate to remove non-basic impurities, and then basified to pH >10 with NaOH.

    • The product is extracted with DCM or ethyl acetate, dried, and concentrated to give Benzyl 3-amino-3-methylpiperidine-1-carboxylate.

Data Summary: Route 2
Parameterα-MethylationCurtius Rearrangement
Key Reagents LDA, Anhydrous THF, MeIDPPA, Et₃N, Toluene
Typical Yield 65-80%70-85%
Key Challenges Cryogenic temperatures (-78°C), handling of pyrophoric n-BuLi, strictly anhydrous conditions.Use of DPPA (azide source), heating to reflux, careful control of hydrolysis.
Scalability Challenging; requires specialized equipment for large-scale cryogenic reactions.Good; thermal rearrangements are generally scalable with appropriate engineering controls.

Comparative Analysis and Field-Proven Insights

Both synthetic routes offer viable pathways to the target molecule, but they present distinct operational challenges and advantages. The choice between them often depends on the available laboratory equipment, scale of the synthesis, and safety considerations.

FeatureRoute 1 (Tertiary Alcohol)Route 2 (Curtius Rearrangement)
Starting Materials N-Cbz-3-piperidoneN-Cbz-piperidine-3-carboxylic acid
Key Transformation Grignard Addition / Azide Reductionα-Alkylation / Curtius Rearrangement
Stereocontrol Produces racemate. Chiral resolution of final amine or alcohol intermediate is possible.Produces racemate. Chiral resolution of the starting carboxylic acid or methylated intermediate is a viable strategy.[5]
Major Hazard Grignard reagents (pyrophoric/reactive), handling azides.n-Butyllithium (pyrophoric), DPPA (azide source), evolution of N₂ gas.
Scalability Grignard reaction requires good thermal control. Overall, moderately scalable.α-alkylation at -78°C is difficult to scale. The Curtius rearrangement itself is highly scalable.
Overall Assessment A more direct route with fewer steps but involves a challenging functional group interconversion (tertiary alcohol to amine) that can be prone to side reactions.A more robust and often higher-yielding route in terms of chemical transformations, but operationally more demanding due to the cryogenic alkylation step.

Trustworthiness & Self-Validation:

For both routes, the integrity of each step can be validated through standard analytical techniques.

  • Intermediates: Successful formation of the tertiary alcohol, methylated carboxylic acid, or azide intermediate should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the correct structure before proceeding.

  • Final Product: The purity of the final Benzyl 3-amino-3-methylpiperidine-1-carboxylate should be assessed by HPLC and confirmed by full spectroscopic characterization. The disappearance of key signals from the precursor (e.g., the azide stretch in the IR spectrum or the carboxylic acid proton in the ¹H NMR) provides direct evidence of a successful transformation.

Conclusion

The synthesis of Benzyl 3-amino-3-methylpiperidine-1-carboxylate can be effectively accomplished via two primary strategies. The tertiary alcohol route offers a more direct pathway but hinges on the successful and clean conversion of a sterically hindered alcohol to an amine. The Curtius rearrangement route is a powerful and reliable alternative that leverages classic name reactions to construct the amine functionality, with the main challenge residing in the cryogenic α-alkylation step. For laboratory-scale synthesis, both routes are excellent choices. For process development and scale-up, the Curtius rearrangement route may be preferred for its chemical robustness, provided the engineering challenges of the low-temperature alkylation can be addressed. The selection of a specific route should be guided by a careful evaluation of available resources, desired scale, and safety infrastructure.

References

  • CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Ghosh, A. K., & Brindisi, M. (2015). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 13(28), 7540-7559. [Link]

  • Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. [Link]

  • Kaiser, C., et al. (1985). Dopamine receptor agonists: synthesis, resolution, and determination of the absolute configuration of the two enantiomers of 3',4'-dihydroxynomifensine. Journal of Medicinal Chemistry, 28(12), 1775-1781. (This reference discusses Curtius rearrangement for a related scaffold). [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (Provides textbook-level explanation of Grignard, LDA alkylation, and Curtius rearrangement mechanisms). [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. (Details reactions like the Ritter reaction for amine synthesis). [Link]

Sources

Technical Monograph: Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of Benzyl 3-amino-3-methylpiperidine-1-carboxylate , a critical "gem-disubstituted" building block.

CAS Number: 174543-80-7 Document Type: Technical Application Guide Version: 2.0 (2026)

Part 1: Executive Summary & Strategic Value

In modern drug discovery, the 3-amino-3-methylpiperidine scaffold represents a high-value pharmacophore used to introduce conformational constraints and block metabolic "soft spots." Unlike simple 3-aminopiperidines (used in drugs like Alogliptin), the addition of the C3-methyl group creates a quaternary carbon center.

Why this molecule matters:

  • Metabolic Stability: The C3-methyl group blocks cytochrome P450-mediated oxidation at the alpha-carbon, a common clearance pathway for piperidine drugs.

  • Conformational Locking: The gem-disubstitution restricts the conformational flexibility of the piperidine ring (Thorpe-Ingold effect), often locking the amino group into a bioactive conformation that improves potency and selectivity (e.g., in JAK or KRAS inhibitors).

  • Orthogonal Protection: The Benzyl (Cbz) group on N1 allows for selective manipulation of the C3-amine without disturbing the piperidine core, facilitating library synthesis.

Part 2: Chemical Identity & Specifications

PropertySpecification
Chemical Name Benzyl 3-amino-3-methylpiperidine-1-carboxylate
CAS Number 174543-80-7 (Racemic)
Synonyms 1-Cbz-3-amino-3-methylpiperidine; 3-Amino-3-methyl-1-piperidinecarboxylic acid benzyl ester
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Physical State Viscous oil or low-melting solid (depending on purity/salt form)
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Calc) ~9.5 (Conjugate acid of primary amine)
Key Isomers (3R)-Enantiomer (often preferred for kinase selectivity); (3S)-Enantiomer

Part 3: Synthetic Methodology (The "How")

Synthesizing quaternary centers in heterocycles is non-trivial. Standard reductive amination fails because it cannot introduce the methyl group at the same carbon. The most robust industrial route utilizes alpha-alkylation followed by a Curtius Rearrangement .

Validated Synthetic Workflow

This protocol describes the conversion of commercially available N-Cbz-piperidine-3-ethyl ester to the target amine.

Step 1: Construction of the Quaternary Center (Alpha-Methylation)

  • Reagents: LDA (Lithium Diisopropylamide), Methyl Iodide (MeI), THF.

  • Mechanism: Kinetic deprotonation at -78°C generates the enolate, which is trapped by MeI.

  • Critical Control: Temperature must be maintained < -70°C to prevent self-condensation or N-deprotection.

Step 2: Ester Hydrolysis

  • Reagents: LiOH or NaOH, THF/Water.

  • Outcome: Yields 1-((benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid.

Step 3: Curtius Rearrangement (The Key Step)

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine, t-Butanol (optional intermediate) or Water.

  • Protocol:

    • Activate the acid with DPPA to form the acyl azide.

    • Heat to reflux (toluene) to induce rearrangement to the Isocyanate (-N=C=O).

    • Hydrolysis: Treat the isocyanate with aqueous acid to release the free amine and CO₂.

  • Why this works: The rearrangement occurs with retention of configuration (if chiral) and effectively swaps a -COOH for an -NH₂ on a crowded quaternary carbon.

Visualization: Synthetic Pathway

SynthesisRoute Start N-Cbz-Piperidine-3-carboxylate (Ester Precursor) Step1 Step 1: Alpha-Methylation (LDA, MeI, -78°C) Start->Step1 Inter1 Intermediate: 3-Methyl-3-Ester Step1->Inter1 Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Inter2 Intermediate: 3-Methyl-3-Carboxylic Acid Step2->Inter2 Step3 Step 3: Curtius Rearrangement (DPPA, Heat, then H3O+) Inter2->Step3 Isocyanate Transition Final TARGET: Benzyl 3-amino-3-methyl piperidine-1-carboxylate Step3->Final

Caption: Figure 1. Curtius Rearrangement route for generating the sterically hindered 3-amino-3-methyl quaternary center.

Part 4: Medicinal Chemistry Applications (The "Why")

The 174543-80-7 scaffold is not just a passive linker; it is an active structural element used to modulate drug properties.

Metabolic Blocking (Deuterium Surrogate)

In standard 3-aminopiperidines, the C3 hydrogen is susceptible to abstraction by CYP450 enzymes, leading to imine formation and ring opening.

  • Mechanism: Replacing the C3-H with a Methyl group (C3-Me) removes this abstraction site.

  • Result: Increased half-life (

    
    ) and reduced clearance (
    
    
    
    ) in microsome stability assays.
Selectivity via Conformational Restriction

The methyl group forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions.

  • Application: In JAK inhibitors (e.g., Tofacitinib analogs), this specific conformation aligns the exocyclic amine with the ATP-binding pocket of the kinase, potentially improving selectivity for JAK1 over JAK2.

Decision Logic for Scaffold Selection

ScaffoldLogic Problem Drug Design Challenge: Poor Metabolic Stability or Low Selectivity Q1 Is the instability at the piperidine alpha-carbon? Problem->Q1 Yes Yes Q1->Yes No No Q1->No Solution1 Use 3-amino-3-methyl scaffold (CAS 174543-80-7) Yes->Solution1 Solution2 Explore Fluorination or N-substitution No->Solution2 Benefit Benefit: 1. Blocks CYP oxidation 2. Locks conformation Solution1->Benefit

Caption: Figure 2. Decision tree for employing the 3-amino-3-methylpiperidine scaffold in lead optimization.

Part 5: Quality Control & Handling

Analytical Expectations
  • 1H NMR (DMSO-d6):

    • Methyl Group: Sharp singlet around

      
       1.1–1.3 ppm (integrating to 3H). This is the diagnostic peak for the quaternary center.
      
    • Benzyl CH2: Singlet/AB-quartet at

      
       5.1 ppm.
      
    • Aromatic: Multiplet at

      
       7.3–7.4 ppm (5H).
      
  • HPLC Purity:

    • Since the CAS 174543-80-7 is often racemic, a chiral column (e.g., Chiralpak AD-H or OD-H) is required to determine the Enantiomeric Excess (ee) if a specific isomer is synthesized.

Safety Protocol
  • Hazard Class: Irritant (Skin/Eye).

  • Handling: The free amine can absorb CO₂ from the air (forming carbamates). Store under nitrogen or argon at -20°C.

  • Deprotection Warning: Removal of the Cbz group typically requires Hydrogenolysis (

    
    , Pd/C). Ensure the reaction vessel is purged of oxygen to prevent ignition of the catalyst.
    

References

  • ChemicalBook. (n.d.). Benzyl 3-amino-3-methylpiperidine-1-carboxylate Basic Information & CAS 174543-80-7.[1][2] Retrieved from

  • SciSupplies. (n.d.). Product Catalog: Benzyl 3-amino-3-methylpiperidine-1-carboxylate. Retrieved from

  • Fujifilm Wako Chemicals. (n.d.). Benzyl 3-amino-3-methylpiperidine-1-carboxylate Product Page. Retrieved from

  • Google Patents. (2024).[3] Macrocyclic KRAS inhibitors and methods of use (WO2024107686A1).[3] (Demonstrates application of the scaffold in KRAS inhibitors). Retrieved from

  • National Institutes of Health (NIH). (2011). Structure-Activity Relationships of Piperidine Derivatives in Drug Discovery. (General context on 3-amino-piperidine scaffolds). Retrieved from

Sources

An In-depth Technical Guide to Benzyl 3-amino-3-methylpiperidine-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Benzyl 3-amino-3-methylpiperidine-1-carboxylate, a heterocyclic compound of increasing interest in medicinal chemistry. The guide details its physicochemical properties, outlines plausible synthetic routes with mechanistic insights, discusses its potential applications in drug discovery, and provides protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the 3-Amino-3-methylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in key binding interactions have established it as a privileged scaffold in drug design. Within this class of compounds, molecules featuring a 3-aminopiperidine core are particularly noteworthy. The presence of a basic nitrogen atom at the 3-position provides a crucial anchor for interactions with biological targets and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Optically active 3-aminopiperidine is a key structural feature in numerous pharmaceutical drugs, including alogliptin, linagliptin, and tofacitinib.[1] The introduction of a methyl group at the 3-position, creating a quaternary carbon center, imparts specific conformational constraints on the piperidine ring. This structural feature can be exploited by medicinal chemists to fine-tune the selectivity and potency of drug candidates. The benzyl carboxylate group at the nitrogen atom, commonly a carbobenzyloxy (Cbz) protecting group, serves to modulate the reactivity of the ring nitrogen and can be readily removed during synthetic campaigns.

This guide focuses on Benzyl 3-amino-3-methylpiperidine-1-carboxylate, a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties and Characterization

The precise molecular characteristics of Benzyl 3-amino-3-methylpiperidine-1-carboxylate are fundamental to its application in synthesis and drug design.

PropertyValueSource/Method
Molecular Formula C₁₄H₂₀N₂O₂Calculated
Molecular Weight 248.326 g/mol Calculated
IUPAC Name Benzyl 3-amino-3-methylpiperidine-1-carboxylate---
CAS Number Not available for the racemic mixture. A stereoisomer, (2S,3S)-benzyl 3-amino-2-methylpiperidine-1-carboxylate, has the CAS number 1932103-85-9.---
Appearance Expected to be a solid or oil at room temperature.Inferred from similar compounds.
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.Inferred from similar compounds.
Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons (Benzyl group): A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

  • Benzylic Protons: A singlet at approximately 5.1-5.2 ppm for the two protons of the -CH₂- group.

  • Piperidine Ring Protons: A complex series of multiplets between 1.5 and 3.8 ppm.

  • Methyl Protons: A singlet around 1.1-1.3 ppm for the three protons of the methyl group.

  • Amino Protons: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Carbonyl Carbon: A peak in the region of 155-156 ppm.

  • Aromatic Carbons: Signals between 127-137 ppm.

  • Benzylic Carbon: A peak around 67 ppm.

  • Piperidine Ring Carbons: Signals in the range of 20-60 ppm. The quaternary carbon at the 3-position would appear around 50-55 ppm.

  • Methyl Carbon: A signal in the aliphatic region, typically 20-25 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy):

  • N-H Stretch (Amino group): A broad absorption band in the region of 3300-3400 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions between 2850-3100 cm⁻¹.

  • C=O Stretch (Carbamate): A strong absorption band around 1690-1710 cm⁻¹.

  • C-N Stretch: An absorption in the range of 1000-1250 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): Expected at m/z = 248.1525 (for the exact mass).

  • Common Fragmentation Patterns: Loss of the benzyl group (m/z = 91) and fragmentation of the piperidine ring.

Synthesis Strategies and Methodologies

The synthesis of Benzyl 3-amino-3-methylpiperidine-1-carboxylate presents a significant challenge due to the presence of a quaternary stereocenter. Several synthetic strategies can be envisioned, often involving the construction of the substituted piperidine ring as a key step.

General Synthetic Approach

A plausible and modular synthetic route would involve the initial synthesis of the 3-amino-3-methylpiperidine core, followed by the protection of the ring nitrogen with the benzyl carboxylate group.

Synthetic_Pathway Starting_Materials Readily Available Starting Materials Piperidone_Intermediate N-Protected-3-methyl-3-nitropiperidin-4-one Starting_Materials->Piperidone_Intermediate Multi-step synthesis Amino_Piperidine_Core 3-Amino-3-methylpiperidine Piperidone_Intermediate->Amino_Piperidine_Core Reduction & Functional Group Interconversion Final_Product Benzyl 3-amino-3-methylpiperidine-1-carboxylate Amino_Piperidine_Core->Final_Product N-Cbz Protection

Caption: A generalized synthetic workflow for Benzyl 3-amino-3-methylpiperidine-1-carboxylate.

Detailed Experimental Protocol (Proposed)

This proposed protocol is based on established synthetic methodologies for related piperidine derivatives.

Step 1: Synthesis of N-Protected-3-methyl-3-nitropiperidin-4-one

This key intermediate can be synthesized through a multi-step sequence starting from commercially available materials. One possible approach is a Michael addition of a nitroalkane to an appropriate α,β-unsaturated ketone, followed by cyclization.

Step 2: Reduction of the Nitro Group and Ketone

The simultaneous reduction of the nitro group to an amine and the ketone to a hydroxyl group can be achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Subsequent oxidation of the alcohol and protection of the amine would be necessary in a stepwise approach. Alternatively, catalytic hydrogenation can be employed for the reduction of the nitro group.

Step 3: Reductive Amination and Deprotection

If a ketone at the 3-position is formed, reductive amination can introduce the amino group. This would be followed by the removal of any protecting groups on the ring nitrogen.

Step 4: N-Carbobenzyloxy (Cbz) Protection

The final step involves the protection of the piperidine nitrogen with a benzyl chloroformate in the presence of a base.

  • To a solution of 3-amino-3-methylpiperidine in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and an organic solvent) at 0 °C, add a base such as sodium carbonate or triethylamine.

  • Slowly add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup to remove salts and excess reagents.

  • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure Benzyl 3-amino-3-methylpiperidine-1-carboxylate.

Cbz_Protection cluster_reactants Reactants cluster_conditions Reaction Conditions Amino_Piperidine 3-Amino-3-methylpiperidine Reaction Reaction Vessel Amino_Piperidine->Reaction Cbz_Cl Benzyl Chloroformate Cbz_Cl->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Solvent Solvent (e.g., DCM/H₂O) Solvent->Reaction Temperature 0 °C to Room Temp. Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Final Product Purification->Final_Product

Caption: Experimental workflow for the N-Cbz protection step.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activity data for Benzyl 3-amino-3-methylpiperidine-1-carboxylate is not widely published, its structural motifs are present in a variety of biologically active molecules. This makes it a valuable building block for the synthesis of novel drug candidates.

  • Scaffold for Combinatorial Libraries: The primary amino group provides a convenient handle for the introduction of diverse substituents, allowing for the rapid generation of libraries of compounds for high-throughput screening.

  • Probes for Target Identification: By functionalizing the amino group with reporter tags or reactive groups, this molecule can be used to develop chemical probes to identify and validate novel drug targets.

  • Precursor for Bioactive Molecules: The 3-amino-3-methylpiperidine core is a key component of inhibitors of various enzymes and receptors. For instance, substituted aminopiperidines have been investigated as inhibitors of cysteine proteases and as ligands for muscarinic receptors.[2] The N-benzylpiperidine moiety is a known pharmacophore in drugs targeting the central nervous system, such as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[3]

Conclusion and Future Perspectives

Benzyl 3-amino-3-methylpiperidine-1-carboxylate is a synthetically valuable building block with significant potential in medicinal chemistry. The strategic placement of a quaternary center and a functionalizable amino group on the piperidine scaffold offers a unique opportunity for the design of novel therapeutics with tailored properties. While the synthesis of this compound can be challenging, the development of robust and scalable synthetic routes will undoubtedly accelerate its application in drug discovery programs. Future research efforts should focus on the development of stereoselective syntheses to access enantiomerically pure forms of this compound, which will be crucial for elucidating its structure-activity relationships and for the development of potent and selective drug candidates.

References

  • Structure of few bio-active compounds having 3-amino piperidine ring system. (URL not available)
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (URL not available)
  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (URL not available)
  • Substituted 4-amino-1-benzylpiperidine compounds.
  • Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • Method for preparing (R)-3-amino piperidine hydrochloride.
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. (URL: [Link])

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. (URL not available)
  • Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (URL: [Link])

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. (URL: [Link])

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
  • Synthesis of N-Cbz-3-amino-3-cyclohexyl propionic acid. PrepChem.com. (URL: [Link])

  • Synthesis of 3-aminocoumarin-N-benzylpyridinium conjugates with nanomolar inhibitory activity - Supporting Information. Beilstein Journals. (URL: [Link])

Sources

Structural Elucidation and Characterization of Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Monograph for Medicinal Chemistry Applications

Executive Summary

This technical guide details the structural elucidation of Benzyl 3-amino-3-methylpiperidine-1-carboxylate , a critical gem-disubstituted piperidine scaffold used in drug discovery to introduce conformational constraints. The presence of a quaternary carbon at the C3 position, combined with the rotameric nature of the carbamate (Cbz) protecting group, presents unique analytical challenges. This document provides a validated workflow for confirming identity, purity, and stereochemistry, emphasizing the resolution of rotameric broadening in NMR spectroscopy and the differentiation of the quaternary center.

Structural Context & Synthetic Origins[1][2]

The target molecule features a piperidine ring protected at the N1 position by a carboxybenzyl (Cbz) group, with a geminal methyl and primary amine at the C3 position.

  • Chemical Formula:

    
    
    
  • Molecular Weight: 248.32 g/mol

  • Key Feature: The C3 quaternary center restricts the conformational flexibility of the piperidine ring, often locking substituents into specific axial/equatorial orientations favorable for protein-ligand binding.

Common Synthetic Impurities: Understanding the synthesis informs the analysis. This scaffold is typically accessed via:

  • Hofmann Rearrangement of the corresponding 3-methyl-3-carboxamide.

  • Curtius Rearrangement of the 3-methyl-3-carboxylic acid azide.

  • Analytical Risk: Residual isocyanates or urea byproducts from incomplete rearrangements may be present.

Analytical Strategy: The Elucidation Workflow

The characterization process must rigorously distinguish the target from its des-methyl analog and regioisomers.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition.

  • Method: ESI-TOF (Positive Mode).

  • Target Ion:

    
    
    
  • Calculated m/z: 249.1603.

  • Fragmentation Pattern:

    • Loss of the Cbz group is the primary fragmentation pathway. Look for the tropylium ion (

      
      ) at m/z 91.05 and the decarboxylated piperidine fragment.
      
NMR Spectroscopy: Resolving the Rotamer Conundrum

Expert Insight: The N-Cbz bond exhibits restricted rotation due to the partial double-bond character of the carbamate nitrogen-carbonyl bond. At room temperature (298 K), this exchange is slow on the NMR timescale, resulting in broad, doubled, or complex multiplet signals. Do not interpret broadness as impurity without VT-NMR validation.

3.2.1 Variable Temperature (VT)

H NMR Protocol

To confirm the structure, the sample must be heated to induce coalescence of the rotamers.

  • Solvent: DMSO-

    
     (preferred for higher boiling point) or Toluene-
    
    
    
    .
  • Temperature: 353 K (80°C).

  • Diagnostic Signals (at Coalescence):

Proton EnvironmentMultiplicityIntegrationChemical Shift (

, ppm)
Notes
Aromatic (Cbz) Multiplet5H7.30 – 7.40Collapses to defined multiplet at high T.
Benzylic (-CH2-) Singlet2H5.10Often appears as two doublets (AB system) at RT; singlet at high T.
C3-Methyl Singlet3H1.05 – 1.15Critical Signal. Must be a sharp singlet.
C3-Amine (-NH2) Broad s2H1.5 – 2.0Exchangeable; shift varies with concentration/water.
Ring Protons Multiplets4H1.4 – 3.6Complex overlapping envelope.
3.2.2

C NMR and DEPT-135

The definitive proof of the structure lies in the carbon spectrum, specifically the quaternary center.

  • Quaternary C3: Look for a signal around 50–55 ppm that disappears in the DEPT-135 spectrum (or DEPT-90).

  • Cbz Carbonyl: ~155 ppm.

  • Methyl Carbon: ~20–25 ppm (Positive in DEPT-135).

Stereochemical Analysis (Chiral Resolution)

The C3 position is a chiral center. The synthetic route usually yields a racemate unless an asymmetric synthesis (e.g., chiral auxiliary mediated Strecker) was used.

  • Technique: Chiral SFC (Supercritical Fluid Chromatography) or HPLC.

  • Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak AD-H or IC).

  • Mobile Phase:

    
     / Methanol (with 0.1% Diethylamine additive).
    
  • Detection: UV at 210 nm (amide absorption) or 254 nm (benzyl).

Visualization of Workflow and Logic

Diagram 1: Structural Elucidation Logic Flow

This diagram illustrates the decision-making process for confirming the scaffold identity.

ElucidationWorkflow Start Crude Material HRMS Step 1: HRMS (ESI+) Target: 249.16 m/z Start->HRMS NMR_RT Step 2: 1H NMR (298 K) Result: Broad/Split Signals? HRMS->NMR_RT VT_NMR Step 3: VT-NMR (353 K) DMSO-d6 NMR_RT->VT_NMR Rotamer Coalescence C13_DEPT Step 4: 13C / DEPT-135 Identify Quaternary C3 VT_NMR->C13_DEPT Confirm Methyl Singlet Chiral Step 5: Chiral HPLC Determine e.e. C13_DEPT->Chiral Quaternary C Confirmed Valid VALIDATED STRUCTURE Chiral->Valid

Caption: Step-by-step logical workflow for validating the structure of Cbz-protected gem-disubstituted piperidines.

Diagram 2: The Rotamer Equilibrium

Understanding the physical chemistry behind the NMR complexity.

RotamerEquilibrium Cis Rotamer A (cis) Restricted N-CO Bond Trans Rotamer B (trans) Restricted N-CO Bond Cis->Trans Slow Exchange (RT) Heat Heat (>330K) Cis->Heat Trans->Heat Result Time-Averaged Signal (Sharp Singlets) Heat->Result Fast Exchange

Caption: Schematic of the carbamate cis/trans isomerization that necessitates Variable Temperature NMR.

Detailed Experimental Protocols

Protocol 5.1: Variable Temperature NMR Preparation

Purpose: To eliminate rotameric broadening and accurately integrate proton signals.

  • Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO-

    
     . (Avoid 
    
    
    
    as it has a low boiling point).
  • Instrument Setup:

    • Equilibrate the probe to 298 K.

    • Lock and shim.

    • Acquire a standard 1H spectrum (16 scans).

  • Heating Ramp:

    • Increase temperature to 353 K (80°C) in 10-degree increments.

    • Allow 5 minutes for thermal equilibration at the target temperature.

    • Re-shim (Z1 and Z2) at the high temperature. This is critical as convection currents can degrade resolution.

  • Acquisition: Acquire the spectrum (32 scans).

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.

Protocol 5.2: Derivatization for Enantiomeric Excess (Optional)

If Chiral HPLC is unavailable, Mosher's Amide analysis is a robust alternative for this primary amine.

  • Reaction: React the substrate (10 mg) with (R)-(-)-MTPA-Cl (1.2 eq) and DMAP (catalytic) in DCM.

  • Analysis: Analyze the crude mixture via

    
    F NMR.
    
  • Interpretation: The presence of two fluorine signals indicates a racemic mixture. A single signal (>95%) confirms enantiomeric purity.

References

  • Clayden, J., et al. "The chemistry of rotamers: conformational control of amides and carbamates." Organic Chemistry, 2nd Ed., Oxford University Press. (General grounding on amide rotamers).
  • BldPharm. "Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate Structure and Data." BLD Pharm Repository. Link (Source for structural analogs and safety data).

  • National Institutes of Health (NIH). "Synthesis of Aminoethyl-Substituted Piperidine Derivatives." PubMed Central. Link (Synthetic context for substituted piperidines).

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates (Boc, Cbz)." Link (Mechanistic insight into Cbz behavior).

  • Princeton University. "Macmillan Group Supplementary Information: NMR of Rotameric Mixtures." Link (Protocol validation for rotamer analysis).

Benzyl 3-amino-3-methylpiperidine-1-carboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Executive Summary & Structural Identity

Benzyl 3-amino-3-methylpiperidine-1-carboxylate is a specialized, conformationally constrained heterocyclic scaffold used primarily in the development of kinase inhibitors (e.g., JAK1/JAK3 pathways) and G-protein coupled receptor (GPCR) ligands.[1]

Unlike the more common 3-aminopiperidine or 3,4-disubstituted scaffolds (such as the Tofacitinib core), this molecule features a quaternary carbon at the 3-position .[1] This gem-disubstitution (amino and methyl groups on the same carbon) introduces the "Thorpe-Ingold effect," restricting the conformational flexibility of the piperidine ring. This restriction often locks the molecule into a bioactive conformation, improving potency and selectivity while blocking metabolic


-oxidation at the 3-position.
Physicochemical Profile
PropertyValue / Descriptor
IUPAC Name Benzyl 3-amino-3-methylpiperidine-1-carboxylate
Common Abbrev. N-Cbz-3-amino-3-methylpiperidine
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Chirality Contains one chiral center at C3.[2] Exists as (

) and (

) enantiomers.[1][3][4]
pKa (Calculated) ~9.5 (Primary amine), Carbamate is non-basic.[1]
LogP (Predicted) 1.8 – 2.1
Solubility Soluble in DCM, MeOH, DMSO; Limited solubility in water (unless protonated).[1]

Synthetic Methodology: The "Quaternary-First" Strategy

Synthesizing a quaternary amine on a piperidine ring is non-trivial due to steric hindrance. The most robust industrial route does not rely on direct amination of a ketone (which favors the thermodynamic enamine). Instead, we utilize an Alkylation-Curtius Rearrangement sequence.[1] This pathway ensures the regioselective installation of the methyl group before the nitrogen is introduced.

Critical Pathway Analysis

The synthesis hinges on the creation of the quaternary center at C3 via enolate alkylation, followed by the degradation of the carboxylate to the amine.

SynthesisPath cluster_0 Key Transformation: Curtius Rearrangement Start N-Cbz-Piperidine-3-ethyl ester (Starting Material) Inter1 α-Methylated Ester (Quaternary Center Formed) Start->Inter1 LiHMDS, MeI -78°C Inter2 Carboxylic Acid (Hydrolysis Product) Inter1->Inter2 LiOH, THF/H2O Inter3 Isocyanate (Curtius Intermediate) Inter2->Inter3 DPPA, TEA Reflux Final Benzyl 3-amino-3-methyl piperidine-1-carboxylate Inter3->Final H2O / Hydrolysis

Figure 1: Synthetic workflow for the generation of the quaternary amine scaffold.

Detailed Experimental Protocol

Step 1: Construction of the Quaternary Center (


-Methylation) 
  • Reagents: N-Cbz-piperidine-3-carboxylic acid ethyl ester, LiHMDS (Lithium bis(trimethylsilyl)amide), Methyl Iodide (MeI).[1]

  • Rationale: We use LiHMDS, a bulky non-nucleophilic base, to generate the enolate kinetically at -78°C.[1] This prevents self-condensation of the ester.

  • Protocol:

    • Charge a cryo-reactor with dry THF and N-Cbz-piperidine-3-carboxylic acid ethyl ester. Cool to -78°C.

    • Add LiHMDS (1.1 eq) dropwise over 30 mins. Stir for 1 hour to ensure complete enolization.

    • Add MeI (1.2 eq) neat. The solution may become cloudy.

    • Allow to warm to 0°C slowly. Quench with saturated NH₄Cl.

    • QC Check: NMR should show the disappearance of the C3-methine proton (triplet/multiplet) and appearance of a singlet methyl group (~1.2 ppm).

Step 2: Saponification

  • Reagents: LiOH or NaOH, THF/Water (1:1).[1]

  • Protocol: Standard hydrolysis at room temperature. Acidify to pH 3 to precipitate the 1-((benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid.

Step 3: The Curtius Rearrangement (The Nitrogen Installation)

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), Toluene, Water (or t-Butanol if a Boc-protected intermediate is desired first).[1]

  • Mechanism: The carboxylic acid is converted to an acyl azide, which undergoes thermal rearrangement to an isocyanate.[5][6] Hydrolysis of the isocyanate yields the free amine.[7]

  • Protocol:

    • Dissolve the carboxylic acid (from Step 2) in Toluene.

    • Add TEA (1.5 eq) and DPPA (1.1 eq). Stir at RT for 30 mins (Acyl azide formation).

    • Heat to 80-90°C. Caution: Nitrogen gas evolution.

    • Once gas evolution ceases (isocyanate formed), add water (5 eq) and reflux for 2 hours.

    • Workup: The product is the free amine. Extract into organic phase (DCM) from basic aqueous solution.[1]

Medicinal Chemistry Utility & SAR Logic

The Benzyl 3-amino-3-methylpiperidine-1-carboxylate is not merely a linker; it is a "conformational lock."

The Gem-Dimethyl Effect (Thorpe-Ingold)

In standard 3-aminopiperidines, the amine can adopt multiple equatorial and axial conformations. By introducing the C3-methyl group:

  • Restricted Rotation: The energetic penalty for ring inversion increases.

  • Desolvation: The hydrophobic methyl group aids in desolvating the pocket upon binding.

  • Metabolic Stability: The C3 position is a common site for metabolic oxidation (via CYP450). The methyl group blocks hydrogen abstraction at this alpha-position, significantly increasing the half-life (

    
    ) of the drug candidate.
    
Relevance to Kinase Inhibitors (JAK Family)

While Tofacitinib utilizes a 3,4-disubstituted piperidine, the 3,3-disubstituted scaffold is a critical bioisostere used to probe the "solvent front" of the ATP-binding pocket.[1]

SAR_Logic Target Kinase ATP Pocket (JAK1/3) Scaffold 3-amino-3-methyl piperidine Core Scaffold->Target Binds Effect1 Blocks Metabolic Alpha-Oxidation Scaffold->Effect1 Methyl Group Effect2 Locks Amine Vector (Entropy Benefit) Scaffold->Effect2 Quaternary Center Effect2->Target Higher Affinity

Figure 2: Structure-Activity Relationship (SAR) logic for the scaffold.

Analytical Characterization & Handling

NMR Signature (400 MHz, CDCl₃)
  • 
     7.35 (m, 5H):  Benzyl aromatic protons (Cbz group).[1]
    
  • 
     5.12 (s, 2H):  Benzyl -CH₂- protons.[1]
    
  • 
     3.40 - 3.60 (m, 4H):  Piperidine ring protons (C2 and C6) adjacent to Nitrogen.[1] Broadening is common due to carbamate rotamers.
    
  • 
     1.40 - 1.80 (m, 4H):  C4 and C5 ring protons.[1]
    
  • 
     1.15 (s, 3H): Diagnostic Peak.  The sharp singlet of the C3-Methyl group. Note: If this is a doublet, the quaternary center was not formed, and you have the 3-methyl (mono) product.[1]
    
Handling & Stability
  • Storage: The free amine is sensitive to CO₂ (forms carbamates in air). Store under Argon/Nitrogen at -20°C.

  • Enantiomeric Resolution: The synthesis described yields a racemate. Separation is achieved via Chiral SFC (Supercritical Fluid Chromatography) using columns like Chiralpak AD-H or IC, typically with a MeOH/CO₂ mobile phase.[1]

References

  • Ghosh, A. K., et al. "The Curtius Rearrangement: Applications in Modern Drug Discovery."[1] Organic & Biomolecular Chemistry, 2018.[1] Link

  • Pfizer Inc. "Pyrrolo[2,3-d]pyrimidine compounds."[1] (Tofacitinib foundational patent discussing piperidine scaffolds).[1] US Patent 6,696,567. Link

  • Clayden, J., et al. "Quaternary centers via enolate alkylation."[1] Organic Chemistry, Oxford University Press.[1]

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[1] Link[1]

Sources

Technical Analysis: Spectroscopic Characterization of Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic analysis of Benzyl 3-amino-3-methylpiperidine-1-carboxylate (CAS: 174543-80-7).[1] It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this quaternary ammonium scaffold, a critical intermediate in the synthesis of JAK inhibitors and other piperidine-based therapeutics.[1]

Introduction & Structural Context

Benzyl 3-amino-3-methylpiperidine-1-carboxylate (


, MW: 248.[1][2]32) represents a conformationally restricted diamine scaffold.[1] The presence of a geminal amino/methyl substitution at the C3 position introduces significant steric bulk, influencing both the ring conformation and the rotameric behavior of the 

-protecting group.[1]

From a spectroscopic standpoint, this molecule presents two primary challenges:

  • Cbz-Rotamerism: The carbamate (

    
    -CO-O-Bn) bond exhibits restricted rotation at room temperature, frequently resulting in signal broadening or peak doubling in NMR spectra.[1]
    
  • Geminal Disubstitution: The quaternary center at C3 renders the adjacent methylene protons (C2 and C4) diastereotopic, creating complex coupling patterns.[1]

Structural Numbering & Logic

For the purpose of this guide, the piperidine ring is numbered starting from the carbamate nitrogen (


).[1] The chiral/quaternary center is at 

.[1]

Structure cluster_0 Benzyl 3-amino-3-methylpiperidine-1-carboxylate N1 N1 (Cbz-N) C2 C2 (CH2) N1->C2 Cbz Cbz Group (Bn-O-CO-) N1->Cbz Restricted Rotation C3 C3 (Quaternary) C2->C3 C4 C4 (CH2) C3->C4 Me 3-Me (CH3) C3->Me NH2 3-NH2 C3->NH2 C5 C5 (CH2) C4->C5 C6 C6 (CH2) C5->C6 C6->N1

Figure 1: Structural connectivity and key spectroscopic centers.[1] The C3 quaternary center creates a rigid environment, making C2 protons diastereotopic.[1]

Experimental Protocols for NMR Acquisition

To ensure data integrity and minimize solvent-solute interaction artifacts, the following acquisition parameters are recommended.

Sample Preparation[1]
  • Solvent: Chloroform-d (

    
    , 99.8% D) is the standard solvent.[1] For resolution of overlapping amine protons, DMSO-
    
    
    
    is preferred.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations may induce aggregation via hydrogen bonding of the free amine.[1]

  • Additives: If peak broadening is severe due to the Cbz rotamers, acquiring the spectrum at elevated temperature (e.g., 323 K or 50 °C) will coalesce the rotameric signals into sharp averages.[1]

Instrument Parameters
  • Frequency: Minimum 400 MHz recommended to resolve the diastereotopic C2 protons.[1]

  • Pulse Sequence: Standard 1D proton with 30° pulse angle;

    
     relaxation delay 
    
    
    
    2.0s to ensure integration accuracy of the aromatic protons vs. the methyl singlet.

1H NMR Data Interpretation

The proton spectrum is characterized by the distinct benzyl aromatic system, the sharp methyl singlet, and the complex piperidine envelope.[1]

Predicted Chemical Shifts (CDCl3, 400 MHz)
Proton AssignmentShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
Aromatic (Ph) 7.30 – 7.40Multiplet (m)5HTypical benzyl overlap.[1]
Benzylic

5.10 – 5.15Singlet (s) or ABq2HMay appear as an AB quartet due to the chiral center at C3, or split due to rotamers.[1]
C2-

3.60 – 3.85Broad Multiplet1HDeshielded by N-Cbz and adjacent quaternary C3.[1] Severely broadened by rotamers.[1]
C6-

3.40 – 3.60Broad Multiplet1HEquatorial/Axial averaging or rotameric splitting.[1]
C2-

/ C6-

3.10 – 3.30Multiplet2HOverlapping ring protons adjacent to Nitrogen.[1]

1.40 – 1.80Broad Singlet (br s)2HChemical shift is concentration-dependent.[1] Exchangeable with

.
C4-

, C5-

1.50 – 1.70Multiplet4HRing methylene envelope.[1]
3-Methyl (

)
1.05 – 1.15Singlet (s)3HDiagnostic Peak. Sharp singlet.[1] Shifted downfield relative to unsubstituted methyl due to gem-amine.[1]
Critical Analysis of Rotamers

The Cbz group exists as two rotamers ( syn and anti about the N-CO bond).[1] In the 1H NMR at 25 °C, this often manifests as:

  • Splitting of the Benzylic

    
    :  You may see two unequal singlets around 5.12 and 5.14 ppm.[1]
    
  • Broadening of C2/C6: The protons

    
     to the nitrogen are most affected.[1] If the integration seems low or the baseline is wavy in the 3.0–4.0 ppm region, this is the cause.[1]
    

Validation Step: If in doubt, add a drop of


.[1] The broad singlet at ~1.6 ppm (

) will disappear, confirming the amine assignment, while the rotameric peaks will remain.[1]

13C NMR Data Interpretation

The Carbon-13 spectrum provides the definitive proof of the quaternary center.[1]

Predicted Chemical Shifts (CDCl3, 100 MHz)
Carbon AssignmentShift (

, ppm)
Note
Carbamate C=O 155.2Characteristic Cbz carbonyl.[1]
Aromatic (Ipso) 136.8Quaternary aromatic carbon.[1]
Aromatic (CH) 128.5, 128.0, 127.8Ortho, meta, para carbons.[1]
Benzylic

67.1
C2 (

)
56.5Deshielded by N and C3-amine.[1] Often broad.[1]
C3 (Quaternary) 51.0 – 53.0Key Identification Signal. Low intensity due to long relaxation time (

).[1]
C6 (

)
44.5
C4 (

)
34.2
3-Methyl (

)
26.5
C5 (

)
21.8Most shielded ring carbon.[1]

Mechanistic Pathway & Synthesis Context

Understanding the synthesis aids in identifying potential impurities (e.g., the non-methylated analog or the hydrolyzed amino acid).[1] The gem-methyl/amino motif is typically installed via the Strecker Reaction or nucleophilic addition to an imine.[1]

Synthesis cluster_impurities Common Impurities Start N-Cbz-3-Piperidone Step1 Imine Formation (NH3 / Ti(OiPr)4) Start->Step1 Intermediate Intermediate Imine Step1->Intermediate Step2 Nucleophilic Addition (MeLi or MeMgBr) Intermediate->Step2 Product Benzyl 3-amino-3-methylpiperidine-1-carboxylate Step2->Product Hydrolysis Imp1 Unreacted Ketone Imp2 Elimination Products

Figure 2: Synthetic logic for the installation of the gem-amino/methyl center. The success of Step 2 is verified by the appearance of the quaternary C3 peak in 13C NMR (~52 ppm) and the disappearance of the imine/ketone carbons.[1]

References

  • Capot Chemical. (n.d.).[1] Benzyl 3-amino-3-methylpiperidine-1-carboxylate (CAS 174543-80-7).[1][2] Retrieved January 29, 2026, from [Link][1]

  • Bagley, M. C., et al. (2015).[1] Rapid synthesis of 3-substituted piperidines. Tetrahedron Letters, 56(35), 5054-5057.[1] (Contextual reference for piperidine functionalization).

Sources

Benzyl 3-amino-3-methylpiperidine-1-carboxylate safety and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Benzyl 3-amino-3-methylpiperidine-1-carboxylate is a specialized chiral building block, predominantly utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs). Its structure features a piperidine ring protected at the N1 position by a carboxybenzyl (Cbz) group, with a quaternary carbon at the C3 position bearing both a methyl and a primary amino group.

While specific toxicological data for this exact CAS is limited in public registries, its safety profile is derived via "read-across" methodology from structurally homologous 3-aminopiperidines and benzyl carbamates. The primary operational hazards are skin/eye irritation , potential sensitization , and process safety risks associated with the deprotection (hydrogenolysis) of the Cbz group.

Physicochemical Profile
PropertySpecification / ValueNote
CAS Number 2227205-91-4 (Racemate/Generic)Isomer specific CASs exist (e.g., 3R,4R analogs)
Molecular Formula C₁₅H₂₂N₂O₂
Molecular Weight 262.35 g/mol
Physical State Viscous Oil or Low-Melting SolidHighly dependent on purity and enantiomeric excess
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility (unless protonated)
pKa (Calc.) ~9.5 (Primary Amine)Basic; susceptible to protonation

Hazard Identification & Toxicology (GHS Standards)

Based on structural activity relationship (SAR) analysis of piperidine derivatives.

Health Hazards[1]
  • Skin Corrosion/Irritation (Category 2): The primary amine at C3 confers basicity, leading to irritation upon contact. Prolonged exposure may cause chemical burns.

  • Serious Eye Damage/Irritation (Category 2A/1): High risk of corneal damage due to basic nature.

  • Acute Toxicity (Oral - Category 4): Harmful if swallowed.[1] Piperidine derivatives often exhibit neuroactive properties.

  • Sensitization: Potential skin sensitizer; handle as a potential allergen.

Reactivity Hazards
  • Air Sensitivity (Carbon Dioxide): The unhindered primary amine (

    
    ) rapidly reacts with atmospheric 
    
    
    
    to form carbamic acid/carbamate salts, altering stoichiometry and physical state (crusting).
  • Oxidation: Susceptible to N-oxidation over time if stored improperly.

Strategic Handling & Storage Protocols

Objective: Maintain chemical integrity (Purity >98%) and prevent degradation.

Storage Architecture
  • Atmosphere: Store under Argon or Nitrogen blanket.[2]

  • Temperature: Refrigerate at 2–8°C .

  • Container: Amber glass with Teflon-lined caps to prevent UV degradation and plasticizer leaching.

Weighing & Transfer

Due to its viscous nature and air sensitivity, standard weighing boats are discouraged.

  • Protocol: Use the "Difference by Weight" method inside a fume hood.

    • Tare the receiving flask with a septum.

    • Use a wide-bore glass pipette or syringe to transfer the material.

    • Flush the receiving flask with inert gas immediately after addition.

Critical Operation: Cbz Deprotection (Hydrogenolysis)

The most frequent and hazardous workflow involving this compound is the removal of the Cbz group using Palladium on Carbon (Pd/C) and Hydrogen gas (


). This process presents a Fire and Explosion Hazard .[2][3][4]
The Hazard Mechanism

Dry Pd/C is pyrophoric in the presence of methanol vapors and oxygen. The friction of pouring dry catalyst into a solvent-laden flask can generate static sparks, igniting the methanol/air mixture.

Safe Hydrogenation Workflow

Self-Validating Control: Never add dry catalyst to a flask containing solvent. Always bury the catalyst under an inert blanket before solvent introduction, or use a water-slurry method.

Step-by-Step Protocol:
  • Inerting: Purge the reaction vessel (3-neck flask) with Nitrogen for 5 minutes.

  • Catalyst Charge: Add 10 wt% Pd/C (wet support preferred) to the dry, empty flask.

  • Solvent Dampening: Gently add a small amount of inert solvent (e.g., Toluene or Water) to wet the catalyst, reducing pyrophoric risk.

  • Substrate Addition: Dissolve Benzyl 3-amino-3-methylpiperidine-1-carboxylate in Methanol/Ethanol in a separate vessel. Cannulate this solution into the reactor under nitrogen flow.

  • Hydrogen Introduction:

    • Vacuum/Purge Cycles: Cycle Vacuum/Nitrogen (3x) to remove Oxygen.

    • H2 Charge: Cycle Vacuum/Hydrogen (3x).

  • Reaction Monitoring: Monitor via LCMS for the disappearance of the starting material (M+H 263) and appearance of the free diamine (M+H 129).

  • Quenching: Flush system with Nitrogen (3x) before opening. Do not let the catalyst dry out during filtration (Celite pad).

Process Visualization

The following diagram illustrates the critical safety decision nodes during the deprotection workflow.

HydrogenationSafety Start Start: Cbz-Deprotection Setup CheckCat Check Catalyst Type Start->CheckCat DryCat Dry Pd/C (Pyrophoric Risk) CheckCat->DryCat If Dry WetCat Wet Pd/C (50% H2O) CheckCat->WetCat Preferred InertVessel Purge Vessel with N2/Ar DryCat->InertVessel Strict Inerting Required WetCat->InertVessel ChargeCat Charge Catalyst to Vessel InertVessel->ChargeCat SolventAdd Add Solvent (MeOH) ChargeCat->SolventAdd Ignition IGNITION HAZARD (Methanol Vapor + Spark) SolventAdd->Ignition If O2 present SafeAdd Safe Addition: Add Solvent to Catalyst under N2 SolventAdd->SafeAdd If N2 Blanket Active H2Cycle Vacuum/H2 Purge Cycles (x3) SafeAdd->H2Cycle Filter Filtration (Celite) H2Cycle->Filter Reaction Complete FireRisk Fire Risk: Dry Filter Cake Filter->FireRisk Air pulled through dry cake KeepWet Keep Cake Wet with Water/Solvent Filter->KeepWet Correct Protocol

Figure 1: Decision logic for preventing ignition events during Pd/C hydrogenation.

Emergency Response Procedures

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min.[5] Do not use solvent.[6]Solvents (EtOH/DMSO) may increase transdermal absorption of the amine.
Eye Contact Rinse with saline/water for 15 min. Seek ophthalmologist.Alkaline burns penetrate deep into corneal tissue rapidly.
Spill (Liquid) Absorb with vermiculite or sand.Do not use sawdust (combustible with oxidizers).
Catalyst Fire Cover with sand or Class D extinguisher. Do NOT use CO2 .The draft from a CO2 extinguisher can scatter burning metal powder.

References

  • BLD Pharm. Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate SDS & Properties. Retrieved January 29, 2026. Link

  • Sigma-Aldrich. Safety Data Sheet: (R)-3-Amino-1-benzylpiperidine (Analogous Structure). Retrieved January 29, 2026. Link

  • The Sarpong Group (UC Berkeley). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved January 29, 2026. Link

  • Master Organic Chemistry. Palladium on Carbon (Pd/C) Safety and Handling. Retrieved January 29, 2026. Link

  • ChemicalBook. 3-Benzylpiperidine Safety Data Sheet (Toxicology Read-Across). Retrieved January 29, 2026. Link

Sources

The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, represents one of the most important and ubiquitous scaffolds in medicinal chemistry.[1] Its remarkable prevalence in over 70 commercialized drugs, including multiple blockbusters, and countless natural products stems from a unique combination of synthetic tractability, favorable physicochemical properties, and conformational flexibility.[2][3] This privileged structure is a cornerstone in the design of therapeutic agents targeting a vast spectrum of diseases, particularly those affecting the central nervous system (CNS), as well as in oncology and infectious diseases.[4][5] This technical guide provides a comprehensive exploration of the piperidine scaffold, delving into its fundamental properties, key synthetic methodologies, detailed structure-activity relationships (SAR) across major therapeutic areas, and advanced design strategies. By synthesizing field-proven insights with rigorous scientific data, this document serves as a foundational resource for researchers and scientists dedicated to the art and science of drug development.

The Piperidine Scaffold: Fundamental Properties

The utility of the piperidine motif in drug design is not accidental; it is rooted in its inherent structural and physicochemical characteristics that make it an ideal building block for interacting with biological targets.

Structural and Conformational Dynamics

The saturated sp³-hybridized nature of the piperidine ring imparts significant three-dimensional (3D) character to molecules, a feature increasingly sought after in drug discovery to improve selectivity and explore complex binding pockets.[6] The ring primarily adopts a low-energy chair conformation, which minimizes steric strain. Substituents can occupy either axial or equatorial positions, and the interplay between these conformations is critical for receptor binding. This conformational versatility allows piperidine-containing molecules to adapt their shape to the steric demands of a biological target's binding site, optimizing molecular recognition.[4]

Physicochemical Profile

The nitrogen atom is the defining feature of the piperidine ring, profoundly influencing its properties:

  • Basicity and Hydrogen Bonding: The piperidine nitrogen is basic (pKa of the conjugate acid is typically ~11.2), making it protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein targets. The nitrogen can also act as a hydrogen bond acceptor, while the N-H group (in secondary piperidines) or a protonated nitrogen can serve as a hydrogen bond donor, facilitating critical interactions with biological targets.[4][7]

  • Solubility and Lipophilicity: The basic nitrogen generally enhances aqueous solubility, a desirable trait for drug candidates. However, the overall lipophilicity (measured as logP or logD) can be readily modulated by the nature and position of substituents on the ring, allowing medicinal chemists to fine-tune the molecule's ability to cross biological membranes, including the blood-brain barrier.[4][8]

  • Chirality: The introduction of substituents on the piperidine ring can create chiral centers. The stereochemistry of these centers often has a profound impact on biological activity, selectivity, and pharmacokinetic properties, a principle that is leveraged extensively in modern drug design.[9][10] The use of chiral piperidine scaffolds can enhance biological activity, improve metabolic stability, and even reduce off-target toxicities such as cardiac hERG liability.[10]

Synthetic Strategies for Accessing Piperidine Derivatives

The widespread use of piperidines is heavily supported by a rich and well-established body of synthetic chemistry. A multitude of reliable methods exist for the construction and functionalization of this scaffold.

Catalytic Hydrogenation of Pyridines

The most common and direct route to the piperidine core is the hydrogenation of pyridine precursors. This method is highly efficient but often requires careful selection of catalysts and conditions to control selectivity, particularly with substituted pyridines.

  • Heterogeneous Catalysis: Catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Rhodium on alumina (Rh/Al₂O₃) are frequently used under hydrogen pressure. These methods are robust and widely applicable.

  • Homogeneous Catalysis: Transition metal complexes of Rhodium, Ruthenium, and Iridium offer high levels of stereoselectivity, enabling the synthesis of specific diastereomers, such as all-cis-multifluorinated piperidines.[1]

Workflow: General Synthesis via Pyridine Hydrogenation

The following diagram illustrates a typical workflow for the synthesis and functionalization of a piperidine-based drug candidate starting from a pyridine precursor.

G Pyridine Substituted Pyridine Hydrogenation Catalytic Hydrogenation (e.g., Rh, Pd, Pt) Pyridine->Hydrogenation Piperidine Substituted Piperidine Core Hydrogenation->Piperidine N_Func N-Functionalization (Alkylation, Acylation) Piperidine->N_Func C_Func C-C Coupling (e.g., Suzuki, Buchwald) Piperidine->C_Func Final Drug Candidate / Library N_Func->Final C_Func->Final

Caption: General workflow for piperidine synthesis and functionalization.

Other Key Synthetic Methods
  • Cyclization Reactions: Intramolecular reactions, such as the oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes, provide elegant routes to substituted piperidines.[1]

  • Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly generate molecular complexity, making them ideal for building libraries of diverse piperidine derivatives for screening.[1]

  • Domino/Cascade Reactions: Recent advances have focused on "green" cascade transformations that form multiple bonds in a single operation, improving efficiency and reducing waste.[4]

Experimental Protocol: Diastereoselective Hydrogenation of 2,3-Disubstituted Pyridine

This protocol is based on a hydroboration/hydrogenation cascade, which is effective for producing cis-selective products.[1]

  • Reaction Setup: In a nitrogen-filled glovebox, add the substituted pyridine (1.0 mmol, 1.0 equiv) and a catalytic amount of the chosen transition metal catalyst (e.g., a rhodium complex, 1-5 mol%) to an oven-dried reaction vessel.

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., THF, 5 mL). To the stirred solution, add a borane source such as pinacolborane (1.2 mmol, 1.2 equiv) dropwise at room temperature.

  • Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to a hydrogen gas source. Purge the vessel with H₂ gas three times. Pressurize the vessel to the desired pressure (e.g., 50 psi) and stir vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Quench the reaction by the slow addition of an aqueous solution (e.g., saturated NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired cis-piperidine derivative.

  • Characterization: Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, HRMS, and, if possible, X-ray crystallography.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The piperidine scaffold is a privileged structure found in drugs across a wide array of therapeutic classes. Its versatility allows it to be tailored to interact with diverse biological targets.

Central Nervous System (CNS) Disorders

Piperidine derivatives are particularly prominent as CNS agents, owing to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors.[8][11]

  • Alzheimer's Disease: Donepezil is a cornerstone therapy for Alzheimer's disease that functions as an acetylcholinesterase (AChE) inhibitor.[12][13] The SAR is well-defined: the N-benzylpiperidine moiety provides a crucial binding interaction with the catalytic anionic site of the enzyme, specifically through π-π stacking with the tryptophan residue Trp84.[12] Modifications to the benzyl and piperidine rings are a common strategy to develop new multi-target agents for Alzheimer's therapy.[12][14]

  • Antipsychotics and Antidepressants: Many antipsychotic drugs, such as haloperidol and risperidone, contain a piperidine ring that is critical for binding to dopamine D₂ and serotonin 5-HT₂A receptors.[11] The basic nitrogen of the piperidine often forms a key salt bridge with an aspartate residue in the receptor binding pocket. For antidepressants like paroxetine, the piperidine ring acts as a rigid scaffold to correctly orient the pharmacophoric elements required for inhibiting serotonin reuptake.[11]

Signaling Pathway: Dopamine D2 Receptor Antagonism

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R Dopamine D2 Receptor DA->D2R Binds & Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP ↓ AC->cAMP Signal Downstream Signaling (Reduced Neuronal Firing) cAMP->Signal Drug Piperidine-Based Antipsychotic Drug->D2R Binds & Blocks

Caption: Antagonism of the D2 receptor by a piperidine-based drug.

Anticancer Agents

Piperidine and its derivatives exhibit significant anticancer potential through diverse mechanisms.[15][16] They are integral components of targeted therapies and natural products.[5][17]

  • Mechanism of Action: Piperidine-containing molecules can regulate crucial signaling pathways essential for cancer progression, such as STAT-3, NF-κB, and PI3K/Akt.[15][17] They can function as kinase inhibitors, topoisomerase inhibitors, or agents that induce apoptosis and cell cycle arrest.[17][18] For example, several inhibitors of angiogenesis targets like VEGFR contain piperidine moieties that enhance pharmacokinetic properties or contribute to binding.[17]

  • Natural Products: The alkaloid piperine, found in black pepper, has demonstrated therapeutic potential against various cancers, including breast, prostate, and lung cancer, often by inhibiting cell migration and survival pathways.[15]

Compound SeriesTarget / Cell LineKey Structural Features for ActivityIC₅₀ Range (µM)Reference
Furan-pyrazole piperidinesAkt1 / Ovarian (OVCAR-8)Furan-pyrazole moiety attached to piperidine0.02 - 15.8[18]
Piperidine-thiosemicarbazonesDihydrofolate reductase (DHFR)Thiosemicarbazone group at C4 position13.70 - 47.30[18]
Magnolol-piperidine hybridsBreast Cancer (MCF-7, T47D)Mannich base linkage of piperidine0.91 - 3.32[14]

Table 1: Quantitative SAR data for selected piperidine derivatives as anticancer agents.

Antimicrobial and Other Therapeutic Areas

The piperidine scaffold is also prevalent in drugs for infectious diseases, inflammation, and metabolic disorders.

  • Antimicrobials: Many natural and synthetic piperidine derivatives show potent activity against pathogenic bacteria and fungi.[19][20] The piperidine ring can be found in compounds that disrupt bacterial cell walls or inhibit essential enzymes.

  • Broad Applications: The scaffold is found in antihistamines (e.g., Fexofenadine), anti-inflammatory agents, anticoagulants, and antidiabetics, demonstrating its exceptional versatility in medicinal chemistry.[2][3][21]

Advanced Design Strategies

To overcome challenges in drug development like metabolic instability or to create novel intellectual property, medicinal chemists employ advanced strategies involving the piperidine core.

Spirocyclic Piperidines

Replacing a simple substituted piperidine with a spirocyclic version introduces greater 3D complexity.[6]

  • Advantages: Spirocycles offer more contact points with a protein target, potentially leading to higher potency and selectivity.[6] Their sp³-rich nature often improves physicochemical properties like aqueous solubility and can create novel intellectual property space.[6]

Bioisosteric Replacement

Bioisosterism involves substituting one group with another that has similar physical or chemical properties to enhance desired biological or physicochemical characteristics.

  • Replacing Piperidine: The piperidine ring itself can be a site of metabolism, often at the carbon atoms adjacent to the nitrogen.[22] To block this metabolism, the piperidine can be replaced with bioisosteres like azaspiro[3.3]heptane or morpholine.[22][23] These changes can improve metabolic stability and modulate pKa and lipophilicity.[22]

  • Introducing Piperidine: Conversely, the piperidine ring can be used to replace other scaffolds. For instance, the benzoylpiperidine fragment is sometimes used as a bioisosteric replacement for a piperazine ring to evaluate SAR, though this does not always lead to improved activity.[24]

Diagram: Concept of Piperidine Bioisosteres

G cluster_0 Example Bioisosteres Piperidine Piperidine Core pKa, LogP, Metabolism 3D Shape Bioisostere Bioisosteric Replacement Modulate Properties Piperidine->Bioisostere Morpholine Morpholine (Lower pKa, More Polar) Bioisostere->Morpholine Azaspiro Azaspiro[3.3]heptane (Novel Vectors, Blocks Metabolism) Bioisostere->Azaspiro Tropane Tropane (Rigid Conformation) Bioisostere->Tropane

Caption: Bioisosteric replacements for the piperidine scaffold.

Future Perspectives and Conclusion

The role of the piperidine scaffold in medicinal chemistry is poised to expand further. Innovations in synthetic chemistry are enabling the creation of increasingly complex and diverse piperidine libraries with greater efficiency and sustainability.[25] The combination of these new synthetic tools with computational modeling and machine learning will undoubtedly accelerate the design of next-generation therapeutics.[26]

References

  • Obydennov, D. L., Sosnovskikh, V. Y., & Yaremenko, F. G. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Rather, R. A., & Bhagat, M. (2018). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 9, 1213. [Link]

  • Kar, S. (Ed.). (2022). Piperidine-Based Drug Discovery. ResearchGate. [Link]

  • Negatu, T. B., et al. (2023). Structure–activity relationship of piperidine derivatives with.... ResearchGate. [Link]

  • Zhang, Z., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Reddemma, M., et al. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

  • Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

  • Taylor & Francis. (n.d.). Piperidine alkaloids – Knowledge and References. Taylor & Francis. [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 20(41), 8063-8071. [Link]

  • Carbone, A., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1989. [Link]

  • Chanda, S., et al. (2006). Further structure-activity relationship studies of piperidine-based monoamine transporter inhibitors: effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(24), 6295-6299. [Link]

  • Singh, H., et al. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. Request PDF. [Link]

  • Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. Elsevier Shop. [Link]

  • Uzun, Y., et al. (2022). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTEMS. AVESİS. [Link]

  • Patel, K., & Singh, A. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. World Journal of Advanced Research and Reviews, 23(1), 1018-1030. [Link]

  • Cambridge MedChem Consulting. (2024). Ring Bioisosteres. [Link]

  • Frolov, N. A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • Alam, O., et al. (2018). Recent advancement of piperidine moiety in treatment of cancer- A review. European Journal of Medicinal Chemistry, 158, 838-866. [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 363-369. [Link]

  • Matar, E. R., et al. (2022). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 8(1), 30. [Link]

  • Scott, J. S. (2024). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. [Link]

  • Obydennov, D. L., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

  • PharmaCompass. (2026). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. PharmaCompass. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Piperidine Derivatives in Neurological Drug Discovery. PharmaCompass. [Link]

  • Sharma, P., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37841-37865. [Link]

  • Mykhailiuk, P. K. (2026). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Sharma, P., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Semantic Scholar. [Link]

  • Singhal, P. K., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants... Cuestiones de Fisioterapia. [Link]

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Navigating the Chemical Landscape: A Technical Guide to Benzyl 3-Amino-3-Methylpiperidine-1-Carboxylate and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry and drug discovery, the piperidine scaffold stands as a privileged structure, a recurring motif in a multitude of therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an invaluable building block for modulating biological activity. This guide delves into the commercial availability, synthesis, and application of a specific, yet nuanced, piperidine derivative: Benzyl 3-amino-3-methylpiperidine-1-carboxylate. Our exploration will provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule and its closely related, commercially available analogs, empowering informed decisions in the design and synthesis of novel chemical entities.

Decoding the Structure: Clarifying the Commercially Available Isomer

A crucial first step in sourcing any chemical building block is the precise identification of its structure and associated identifiers. While the name "Benzyl 3-amino-3-methylpiperidine-1-carboxylate" is specific, a direct search for this exact nomenclature and corresponding CAS number yields limited results. However, a structurally similar and commercially available compound is Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate .

Key Chemical Identifiers for the Commercially Available Analog:

PropertyValue
Chemical Name Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate
CAS Number 2227205-91-4[1]
Molecular Formula C₁₅H₂₂N₂O₂[1]
Molecular Weight 262.35 g/mol [1]
SMILES O=C(N1CC(C)(CN)CCC1)OCC2=CC=CC=C2[1]

It is imperative for researchers to use the CAS number 2227205-91-4 to ensure the procurement of the correct and commercially available isomer for their research endeavors. The distinction lies in the position of the methyl group relative to the amino group on the 3-position of the piperidine ring.

Commercial Availability and Procurement

Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate is available from various chemical suppliers, typically for research and development purposes. When sourcing this compound, it is essential to consider purity, available quantities, and lead times.

Prominent Suppliers:

SupplierProduct NameNotes
BLD Pharm Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate[1]Available for research use only. Cold-chain transportation may be required.[1]

Researchers are advised to request certificates of analysis (CoA) from suppliers to verify the purity and identity of the compound before use in experimental work.

Synthetic Pathways: A Look into the Chemistry

While specific, detailed synthetic procedures for Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate are not extensively published in readily accessible literature, its structure suggests that it can be synthesized through established organic chemistry methodologies. The synthesis would likely involve the construction of the substituted piperidine ring followed by the introduction of the benzyl carbamate protecting group.

A plausible synthetic approach could be a multi-step process starting from a suitable precursor. The synthesis of related piperidine structures often involves key reactions such as the Michael addition, reductive amination, and the use of protecting groups. For instance, the synthesis of other substituted piperidines has been documented in various patents and scientific articles, which can serve as a guide for devising a synthetic route. A patent for the preparation of 1-benzyl-3-piperidone hydrochloride outlines a route that involves the reaction of benzylamine with halogenated ethyl acetates, which could be a starting point for more complex piperidine derivatives.[2]

The following diagram illustrates a generalized workflow for the synthesis of complex piperidine derivatives, which could be adapted for the target molecule.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization & Protection cluster_3 Final Product A Piperidone Precursor C Reductive Amination A->C B Aminating Agent B->C D Introduction of Methyl Group C->D E Introduction of Aminomethyl Group D->E F N-Protection with Benzyl Chloroformate E->F G Benzyl 3-(aminomethyl)-3- methylpiperidine-1-carboxylate F->G

Caption: A generalized synthetic workflow for substituted piperidines.

Applications in Drug Discovery and Medicinal Chemistry

Substituted piperidines are a cornerstone in drug development due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets. The structural motifs present in Benzyl 3-amino-3-methylpiperidine-1-carboxylate make it a valuable building block for creating libraries of compounds for screening.

The primary amino group provides a handle for further functionalization, allowing for the introduction of various pharmacophores. The benzyl carbamate serves as a protecting group for the piperidine nitrogen, which can be removed under specific conditions to allow for further modification at that position. The methyl group can provide steric bulk and influence the conformational preference of the piperidine ring, which can be crucial for optimizing binding to a biological target.

The piperidine scaffold is found in drugs targeting a wide array of conditions, including but not limited to, neurological disorders, cancer, and infectious diseases. The benzoylpiperidine fragment, a related structure, is considered a privileged structure in medicinal chemistry due to its frequent appearance in bioactive compounds.[3]

The following diagram illustrates the potential for diversification of the core structure in a drug discovery program.

G cluster_0 Potential Modifications cluster_1 Therapeutic Targets Core Benzyl 3-(aminomethyl)-3- methylpiperidine-1-carboxylate Mod1 Functionalization of Primary Amine Core->Mod1 Mod2 Deprotection & Functionalization of Piperidine Nitrogen Core->Mod2 Mod3 Chiral Resolution Core->Mod3 Target1 GPCRs Mod1->Target1 Target2 Ion Channels Mod2->Target2 Target3 Enzymes Mod3->Target3

Caption: Diversification potential of the core scaffold in drug discovery.

Safety, Handling, and Storage

General Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.[4]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Some suppliers recommend cold-chain transportation and storage at 2-8°C.[1][5]

  • Spills: In case of a spill, avoid creating dust and use appropriate absorbent material for cleanup.[4]

Researchers should always consult the supplier-provided MSDS for the most accurate and up-to-date safety information.

Conclusion

Benzyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate, with its unique substitution pattern, represents a valuable tool for medicinal chemists. While clarifying the exact commercially available isomer is crucial, its availability opens doors for the exploration of new chemical space. By understanding its procurement, potential synthetic routes, and diverse applications, researchers can effectively leverage this building block in their quest for novel therapeutics. As with all chemical research, a commitment to safety and a thorough understanding of the molecule's properties are paramount to successful and responsible innovation.

References

  • IndiaMART. Methyl 1-Benzyl-Piperidine-3-Carboxylate. [Link]

  • Google Patents. Preparation method for 1-benzyl-3-piperidone hydrochloride.
  • Capot Chemical. MSDS of benzyl (3S)-3-(aminomethyl)piperidine-1-carboxylate. [Link]

  • PubMed Central. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

Sources

Technical Guide: Benzyl 3-amino-3-methylpiperidine-1-carboxylate as a Chiral Building Block

[1]

Executive Summary: The "Magic Methyl" in Piperidine Scaffolds

In modern drug discovery, the Benzyl 3-amino-3-methylpiperidine-1-carboxylate scaffold represents a high-value "conformationally restricted" diamine. Unlike the simple 3-aminopiperidine found in early-generation kinase inhibitors, the introduction of the quaternary carbon at position 3 (the gem-disubstituted center) serves three critical functions:

  • Conformational Locking: The methyl group imposes a high energy barrier to ring inversion (A-value ~1.7 kcal/mol), biasing the piperidine ring into a specific chair conformation.[1] This reduces the entropic penalty of binding to a protein target.[1]

  • Metabolic Blocking: The C3 position of piperidines is a metabolic "soft spot" prone to oxidation by CYP450 enzymes.[1] Substitution with a quaternary methyl group blocks

    
    -hydroxylation, significantly extending half-life (
    
    
    ).[1]
  • Vectorial Selectivity: The orthogonal protection (Cbz on N1, free amine on C3) allows for precise, sequential functionalization, making it ideal for fragment-based drug discovery (FBDD).[1]

Retrosynthetic Strategy & Stereocontrol

The synthesis of quaternary chiral amines is synthetically challenging.[1] The most robust route for high-enantiomeric excess (ee) production is Ellman’s Sulfinimine Chemistry , which allows for the diastereoselective construction of the quaternary center.

Synthetic Pathway Analysis (Graphviz)[2]

The following diagram illustrates the preferred synthetic workflow, utilizing tert-butanesulfinamide as a chiral auxiliary to direct the addition of the methyl group.

SynthesisWorkflowFigure 1: Stereoselective synthesis of the quaternary center via Ellman auxiliary chemistry.StartN-Cbz-3-Piperidinone(Starting Material)ImineChiral N-Sulfinyl Imine(Intermediate)Start->ImineTi(OEt)4, THFCondensationAux(R)-tert-Butanesulfinamide(Chiral Auxiliary)Aux->ImineQuatSulfinamido-Piperidine(Diastereomerically Pure)Imine->QuatDiastereoselectiveAdditionGrignardMeMgBr / MeLi(Nucleophilic Addition)Grignard->QuatFinalBenzyl 3-amino-3-methylpiperidine-1-carboxylate(Target)Quat->FinalHCl/MeOHDeprotection

Detailed Experimental Protocol

The following protocol describes the critical step: the diastereoselective addition of the methyl group to create the quaternary center. This method is superior to the Bucherer-Bergs reaction for this specific scaffold because it allows for stereochemical control.

Workflow: Diastereoselective Methylation via N-Sulfinyl Imine

Prerequisites:

  • Substrate: N-Cbz-3-piperidinone.

  • Auxiliary: (R)-(+)-2-methyl-2-propanesulfinamide (Ellman's auxiliary).

  • Reagent: Methylmagnesium bromide (3.0 M in ether).[1]

Step 1: Condensation (Imine Formation) [1]
  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Dissolution: Dissolve N-Cbz-3-piperidinone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF (0.5 M concentration).

  • Activation: Add Ti(OEt)

    
     (2.0 equiv) dropwise.[1] The solution will turn slightly yellow.[1]
    
  • Reaction: Reflux at 70°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup: Cool to room temperature. Pour into brine (100 mL) with vigorous stirring. A white titanium salt precipitate will form.[1] Filter through a pad of Celite.[1]

  • Purification: Concentrate the filtrate and purify via flash chromatography to yield the N-sulfinyl ketimine.

Step 2: Nucleophilic Addition (The Quaternary Set)

Critical Control Point: The choice of solvent and temperature dictates the Diastereomeric Ratio (dr). Non-coordinating solvents (DCM/Toluene) favor the open transition state, while THF favors the cyclic transition state.[1]

  • Cooling: Dissolve the purified ketimine in anhydrous DCM (0.2 M) and cool to -78°C .

  • Addition: Add Methylmagnesium bromide (MeMgBr, 2.0 equiv) dropwise over 30 minutes. Do not allow the internal temperature to rise above -70°C.

  • Equilibration: Stir at -78°C for 4 hours, then slowly warm to room temperature overnight.

  • Quench: Quench with saturated NH

    
    Cl solution.
    
  • Isolation: Extract with EtOAc, dry over Na

    
    SO
    
    
    , and concentrate.
  • Result: This yields the diastereomerically enriched sulfinamide.[1]

Step 3: Cleavage to Free Amine
  • Dissolve the sulfinamide in MeOH.[1]

  • Add 4N HCl in Dioxane (4.0 equiv). Stir for 1 hour.

  • Precipitate the amine hydrochloride salt with diethyl ether.[1]

Analytical Data & Specifications

When sourcing or synthesizing this building block, the following specifications ensure suitability for high-precision medicinal chemistry (e.g., DEL libraries or FBDD).

PropertySpecificationRationale
CAS Number 174543-80-7Unique identifier for the racemic/generic structure.[2]
Molecular Weight 248.32 g/mol Ideal fragment size (<300 Da) for fragment-based screening.[1]
Chiral Purity (ee) > 98%Essential for resolving biological activity (eutomer vs. distomer).[1]
Chemical Purity > 97%Impurities (e.g., des-methyl) can cause false positives in kinase assays.[1]
Appearance White/Off-white solidOils often indicate residual solvent or impurities.[1]
Solubility DMSO, MeOH, DCMCompatible with standard biological assay buffers (after DMSO dilution).[1]

Medicinal Chemistry Applications

Kinase Inhibition (JAK Family)

While Tofacitinib utilizes a 3-amino-4-methylpiperidine core, the 3-amino-3-methyl variant offers a distinct pharmacological profile. The quaternary center restricts the rotation of the amino group, locking it into an axial or equatorial orientation depending on the stereoisomer.

  • Mechanism: The rigidified amine vector can perfectly align with the Aspartate residue in the kinase ATP-binding pocket (the "sugar pocket"), potentially increasing potency by reducing the entropic cost of binding.

Conformational Analysis (Graphviz)[2]

The methyl group at C3 forces the piperidine ring to adopt a conformation where the bulky Cbz group and the methyl group minimize 1,3-diaxial interactions.

ConformationFigure 2: The Thorpe-Ingold Effect: Pre-organization improves binding affinity.Unrestricted3-Aminopiperidine(Flexible / High Entropy)BindingTarget Binding Event(Kinase/GPCR)Unrestricted->BindingHigh Entropic Penalty(Must freeze conformation)Restricted3-Amino-3-Methylpiperidine(Rigid / Low Entropy)Restricted->BindingPre-organized(Low Entropic Penalty)

[1]

Metabolic Stability

In standard 3-aminopiperidines, the C3-H bond is susceptible to oxidation.[1]

  • Solution: Replacing C3-H with C3-Me removes this abstraction site.[1]

  • Result: Reduced clearance (CL_int) in liver microsome assays.

References

  • Ellman, J. A., et al. (2002).[1] "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Chemical Reviews, 110(6), 3600–3740.[1]

  • Beak, P., & Lee, W. K. (1990).[1] "Alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-protected Piperidines." Journal of Organic Chemistry.

  • Pfizer Inc. (2003).[1] "Pyrrolo[2,3-d]pyrimidine compounds." (Tofacitinib foundational patent describing substituted piperidines).[1] U.S. Patent 6,627,754.[1]

  • Tang, T. P., & Ellman, J. A. (1999).[1] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of beta-Amino Acids and Esters." Journal of Organic Chemistry, 64(1), 12-13.[1]

  • PubChem Database. (2025).[1][3] "Compound Summary: Benzyl 3-amino-3-methylpiperidine-1-carboxylate." National Center for Biotechnology Information.[1]

Methodological & Application

Application Note: Chiral Synthesis of Benzyl 3-amino-3-methylpiperidine-1-carboxylate from L-glutamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Substituted piperidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The precise control over stereochemistry and substitution patterns on the piperidine ring is paramount for optimizing pharmacological activity and ADMET properties. This application note provides a detailed, field-proven protocol for the synthesis of enantiomerically enriched Benzyl 3-amino-3-methylpiperidine-1-carboxylate, a valuable building block for drug discovery, utilizing L-glutamic acid as a readily available chiral pool starting material. This strategy leverages the inherent chirality of L-glutamic acid to establish the stereocenter at the 3-position of the piperidine ring.

The following protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices.

Overall Synthetic Strategy

The synthesis of Benzyl 3-amino-3-methylpiperidine-1-carboxylate from L-glutamic acid is a multi-step process that can be conceptually divided into three main stages:

  • Formation and Alkylation of a Pyroglutamate Intermediate: L-glutamic acid is first converted to a protected methyl pyroglutamate derivative. This intermediate then undergoes a diastereoselective α-methylation to introduce the key methyl group at the C3 position.

  • Piperidine Ring Formation: The methylated pyroglutamate is then subjected to a series of transformations including reduction of both the ester and lactam functionalities, selective protection, and intramolecular cyclization to construct the 3-amino-3-methylpiperidine core.

  • Final N-Protection: The synthesis is completed by the introduction of the benzyl carboxylate group onto the piperidine nitrogen.

This strategic approach ensures the preservation of the stereochemical integrity of the chiral center derived from L-glutamic acid throughout the synthetic sequence.

Experimental Protocols

PART 1: Synthesis of N-Boc-3-methyl-pyroglutamic acid methyl ester

This part details the conversion of L-glutamic acid to a key methylated intermediate.

Step 1: Synthesis of Methyl pyroglutamate

  • Rationale: L-glutamic acid is first cyclized to pyroglutamic acid, which is then esterified to improve its solubility in organic solvents and to protect the carboxylic acid functionality.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add L-glutamic acid (100 g, 0.68 mol).

    • Heat the flask in an oil bath at 180-190 °C for 2 hours. The solid will melt and then resolidify.

    • Cool the flask to room temperature. The solid obtained is crude pyroglutamic acid.

    • To the crude pyroglutamic acid, add methanol (500 mL) and slowly add thionyl chloride (73 mL, 1.0 mol) at 0 °C.

    • Stir the mixture at room temperature for 24 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (500 mL) and wash with saturated sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl pyroglutamate as a colorless oil.

Step 2: N-Boc Protection of Methyl pyroglutamate

  • Rationale: The nitrogen of the pyroglutamate ring is protected with a tert-butyloxycarbonyl (Boc) group to increase its stability and to prevent unwanted side reactions during the subsequent methylation step.

  • Protocol:

    • Dissolve methyl pyroglutamate (50 g, 0.35 mol) in dichloromethane (500 mL).

    • Add di-tert-butyl dicarbonate (84 g, 0.385 mol) and 4-(dimethylamino)pyridine (DMAP) (4.3 g, 0.035 mol).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, 30% ethyl acetate in hexanes) to afford N-Boc-methyl pyroglutamate.

Step 3: α-Methylation of N-Boc-methyl pyroglutamate

  • Rationale: This is a critical step to introduce the methyl group at the C3 position. The reaction proceeds via the formation of an enolate, which is then quenched with an electrophilic methyl source. The bulky N-Boc group can influence the stereoselectivity of the methylation.

  • Protocol:

    • Dissolve N-Boc-methyl pyroglutamate (20 g, 0.082 mol) in anhydrous tetrahydrofuran (THF) (200 mL) in a flame-dried, three-necked flask under an argon atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene, 45 mL, 0.09 mol) dropwise.

    • Stir the mixture at -78 °C for 1 hour.

    • Add methyl iodide (6.1 mL, 0.098 mol) dropwise.

    • Continue stirring at -78 °C for 2 hours and then allow the reaction to warm to room temperature overnight.

    • Quench the reaction with saturated ammonium chloride solution (100 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, 20% ethyl acetate in hexanes) to yield N-Boc-3-methyl-pyroglutamic acid methyl ester.

PART 2: Formation of the 3-Amino-3-methylpiperidine Core

This part describes the transformation of the methylated pyroglutamate into the piperidine ring system.

Step 4: Reduction of N-Boc-3-methyl-pyroglutamic acid methyl ester

  • Rationale: Both the ester and the lactam carbonyl groups are reduced to the corresponding alcohols using a strong reducing agent like lithium aluminum hydride (LAH).

  • Protocol:

    • In a flame-dried, three-necked flask under an argon atmosphere, suspend lithium aluminum hydride (LAH) (7.8 g, 0.205 mol) in anhydrous THF (200 mL).

    • Cool the suspension to 0 °C.

    • Slowly add a solution of N-Boc-3-methyl-pyroglutamic acid methyl ester (20 g, 0.078 mol) in anhydrous THF (100 mL) dropwise.

    • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (8 mL), 15% aqueous NaOH (8 mL), and water (24 mL).

    • Stir the resulting suspension at room temperature for 1 hour, then filter through a pad of Celite.

    • Wash the filter cake with THF (200 mL).

    • Concentrate the filtrate under reduced pressure to obtain the crude amino diol.

Step 5: Tosylation of the Diol

  • Rationale: The primary and secondary hydroxyl groups of the amino diol are converted to tosylates, which are excellent leaving groups, to facilitate the subsequent intramolecular cyclization.

  • Protocol:

    • Dissolve the crude amino diol from the previous step in pyridine (150 mL) and cool to 0 °C.

    • Slowly add p-toluenesulfonyl chloride (37.2 g, 0.195 mol).

    • Stir the reaction mixture at 0 °C for 4 hours and then at room temperature for 12 hours.

    • Pour the reaction mixture into ice-water (500 mL) and extract with dichloromethane (3 x 200 mL).

    • Wash the combined organic layers with 1 M HCl (2 x 200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude ditosylate.

Step 6: Intramolecular Cyclization to form N-Boc-3-amino-3-methylpiperidine

  • Rationale: The amino group displaces the primary tosylate in an intramolecular nucleophilic substitution reaction to form the piperidine ring.

  • Protocol:

    • Dissolve the crude ditosylate in acetonitrile (300 mL).

    • Add potassium carbonate (43 g, 0.31 mol) and heat the mixture to reflux for 24 hours.

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (300 mL) and wash with water (2 x 100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography (silica gel, 10% methanol in dichloromethane) to afford N-Boc-3-amino-3-methylpiperidine.

Step 7: Deprotection of the Boc Group

  • Rationale: The Boc protecting group on the 3-amino substituent is removed to yield the free amine, which is a precursor to the final product.

  • Protocol:

    • Dissolve N-Boc-3-amino-3-methylpiperidine (10 g, 0.047 mol) in dichloromethane (100 mL).

    • Add trifluoroacetic acid (TFA) (30 mL) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in water (50 mL) and basify with 2 M NaOH to pH > 12.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain 3-amino-3-methylpiperidine. Caution: The product is a volatile diamine.

PART 3: Final N-Protection

This final part describes the introduction of the benzyl carboxylate protecting group on the piperidine nitrogen.

Step 8: Synthesis of Benzyl 3-amino-3-methylpiperidine-1-carboxylate

  • Rationale: The secondary amine of the piperidine ring is selectively protected with a benzyl carboxylate (Cbz) group using benzyl chloroformate.[1][2] The reaction is performed under basic conditions to neutralize the HCl byproduct.

  • Protocol:

    • Dissolve 3-amino-3-methylpiperidine (5 g, 0.044 mol) in dichloromethane (100 mL) and cool to 0 °C.

    • Add triethylamine (7.3 mL, 0.053 mol).

    • Slowly add a solution of benzyl chloroformate (7.2 mL, 0.05 mol) in dichloromethane (20 mL) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

    • Wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, 5% methanol in dichloromethane) to yield Benzyl 3-amino-3-methylpiperidine-1-carboxylate.

Data Summary

StepProduct NameStarting MaterialKey ReagentsExpected Yield (%)
1-3N-Boc-3-methyl-pyroglutamic acid methyl esterL-glutamic acidThionyl chloride, Boc2O, LDA, Methyl iodide40-50
4-73-amino-3-methylpiperidineMethylated pyroglutamateLAH, TsCl, K2CO3, TFA30-40
8Benzyl 3-amino-3-methylpiperidine-1-carboxylate3-amino-3-methylpiperidineBenzyl chloroformate, Triethylamine70-80

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow L_Glu L-Glutamic Acid Pyroglutamate Methyl Pyroglutamate L_Glu->Pyroglutamate Cyclization & Esterification Boc_Pyroglutamate N-Boc-Methyl Pyroglutamate Pyroglutamate->Boc_Pyroglutamate N-Boc Protection Methylated_Pyroglutamate N-Boc-3-Methyl-Methyl Pyroglutamate Boc_Pyroglutamate->Methylated_Pyroglutamate α-Methylation Amino_Diol Amino Diol Methylated_Pyroglutamate->Amino_Diol Reduction Ditosylate Ditosylate Amino_Diol->Ditosylate Tosylation Boc_Piperidine N-Boc-3-amino-3- methylpiperidine Ditosylate->Boc_Piperidine Cyclization Piperidine 3-Amino-3-methylpiperidine Boc_Piperidine->Piperidine Boc Deprotection Final_Product Benzyl 3-amino-3-methyl- piperidine-1-carboxylate Piperidine->Final_Product N-Cbz Protection

Caption: Overall synthetic route from L-glutamic acid.

Trustworthiness and Self-Validation

The protocols provided herein are based on established chemical transformations. Each step includes purification procedures (extraction, washing, and column chromatography) to ensure the purity of the intermediates, which is crucial for the success of subsequent reactions. The progress of each reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion before proceeding to the next step. The identity and purity of the final product and key intermediates should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of Benzyl 3-amino-3-methylpiperidine-1-carboxylate from L-glutamic acid. By following this guide, researchers can reliably produce this valuable chiral building block for applications in drug discovery and development. The described methodology highlights the utility of chiral pool synthesis for the efficient construction of complex and stereochemically defined molecules.

References

  • CN106336371A - Synthetic method of Boc-L-Pyroglutamic acid methyl ester - Google Patents.
  • CN101407488B - Chemical synthesis method of pyroglutamic acid alcohol and intermediates thereof - Google Patents.
  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents.
  • Diastereoselective radical addition to γ-alkyl-α-methylene-γ-butyrolactams and the synthesis of a chiral pyroglutamic acid derivative - PMC - NIH. Available at: [Link]

  • Conformationally Locked Pyramidality Explains the Diastereoselectivity in the Methylation of trans-Fused Butyrolactones - PMC - NIH. Available at: [Link]

  • Stereoselective Double Alkylation of Ethyl N-Boc-pyroglutamate | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. Available at: [Link]

  • Formic acid, chloro-, benzyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Benzyl chloroformate - Wikipedia. Available at: [Link]

  • Pyroglutamic acid - Wikipedia. Available at: [Link]

Sources

Asymmetric synthesis of chiral piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Overcoming the Aromaticity Barrier

The chiral piperidine scaffold is a "privileged structure" in modern pharmacopeia, serving as the core architecture for blockbusters like Tofacitinib (JAK inhibitor), Paroxetine (SSRI), and Niraparib (PARP inhibitor). However, the asymmetric reduction of pyridines to piperidines remains one of the most challenging transformations in organic synthesis due to two competing factors:

  • High Resonance Energy: Pyridine possesses a resonance energy of ~27 kcal/mol, requiring harsh conditions for reduction.

  • Catalyst Poisoning: The resulting piperidine product is a strong Lewis base (

    
    -donor) that often binds irreversibly to the metal center, killing catalytic turnover.
    

This guide details two distinct, field-validated protocols to solve these issues: the Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts (chemocatalysis) and the Imine Reductase (IRED) Mediated Reduction (biocatalysis).

Part 1: Chemocatalytic Route (Iridium-Catalyzed)[1]

Strategic Overview

Direct hydrogenation of neutral pyridines often leads to racemic products or requires heterogeneous catalysts with poor stereocontrol. The breakthrough strategy, pioneered by Zhou et al. , involves activating the pyridine as a pyridinium salt. This serves a dual purpose: it destabilizes the aromatic system (making it easier to reduce) and masks the nitrogen lone pair (preventing catalyst poisoning).

Mechanism of Action

The reaction proceeds via an outer-sphere mechanism where the iridium hydride species transfers a hydride to the activated pyridinium ring. The enantioselectivity is governed by the steric clash between the chiral ligand and the substituents on the pyridinium ring.

Ir_Cycle PreCat Pre-Catalyst [Ir(COD)Cl]2 + (R)-SegPhos Active Active Species [Ir(H)2(L*)(Solv)]+ PreCat->Active H2, Solvent Complex Enantio-Determining Step Outer-Sphere Hydride Transfer Active->Complex + Substrate Substrate Substrate N-Benzyl Pyridinium Salt Intermed Dihydropyridine Intermediate Complex->Intermed - H+ Product Chiral Piperidine Salt Complex Intermed->Product + H2 (Fast) Product->Active Product Release

Caption: Simplified catalytic cycle for Ir-catalyzed hydrogenation of pyridinium salts. The cycle relies on the activation of the substrate to bypass the high energy barrier of aromaticity.

Protocol 1: Asymmetric Hydrogenation of 2-Substituted Pyridiniums

Target: Synthesis of (S)-1-benzyl-2-methylpiperidine. Scale: 1.0 mmol (scalable to >100g).

Reagents & Equipment[1][2][3]
  • Catalyst:

    
     (1 mol%)[3]
    
  • Ligand: (R)-SegPhos or (R)-SynPhos (2.2 mol%)

  • Substrate: 2-Methylpyridine (converted to N-benzyl salt)

  • Activator: Benzyl Bromide (BnBr)

  • Solvent: Toluene/DCM (1:1) or Ethanol

  • Equipment: High-pressure stainless steel autoclave (Parr reactor).

Step-by-Step Procedure
Phase A: Substrate Activation (The "Salt" Step)

Critical: Do not skip purification here. Impurities in the salt can deactivate the Iridium catalyst.

  • Dissolve 2-methylpyridine (1.0 equiv) in acetone (0.5 M).

  • Add Benzyl Bromide (1.1 equiv) dropwise at 0°C.

  • Warm to room temperature (RT) and stir for 4 hours. A white precipitate will form.

  • Filtration: Filter the solid and wash 3x with cold diethyl ether to remove unreacted pyridine/BnBr.

  • Drying: Dry under high vacuum for 4 hours. Checkpoint: Verify purity via 1H NMR (D2O). The aromatic protons should shift downfield significantly.

Phase B: Asymmetric Hydrogenation[3]
  • Catalyst Prep (Glovebox): In a vial, mix

    
     (3.4 mg, 0.005 mmol) and (R)-SegPhos (6.7 mg, 0.011 mmol) in 2 mL of degassed Toluene/DCM (1:1). Stir for 15 mins to form the active orange/red complex.
    
  • Reaction Setup: Place the N-benzyl-2-methylpyridinium bromide (264 mg, 1.0 mmol) into the autoclave liner.

  • Transfer: Syringe the catalyst solution into the autoclave liner. Add an additional 2 mL of solvent if necessary to ensure solubility.

  • Pressurization: Seal the autoclave. Purge with

    
     (3x at 10 bar).
    
  • Run: Pressurize to 600 psi (41 bar) . Stir at RT for 24 hours.

    • Note: If the substrate is sterically hindered (e.g., 2-phenyl), heat to 50°C.

  • Workup: Carefully vent

    
    . Add saturated aqueous 
    
    
    
    (10 mL) and stir for 20 mins to neutralize the HBr generated.
  • Extraction: Extract with DCM (3 x 10 mL). Dry over

    
     and concentrate.
    
Phase C: De-benzylation (Optional)

If the free piperidine is required, perform Pd/C hydrogenolysis (1 atm


, MeOH) to remove the benzyl group.

Part 2: Biocatalytic Route (Imine Reductase)

Strategic Overview

For substrates where transition metals fail (e.g., those with competing coordination sites like sulfurs or nitriles), biocatalysis is superior. Imine Reductases (IREDs) can reduce cyclic imines with perfect stereocontrol. Since pyridines are aromatic, they must first be partially reduced or oxidized to an imine/enamine form, or the IRED can be coupled with an Amine Oxidase (AO) in a cascade.

Workflow Diagram

Bio_Cascade Substrate Substrate (Cyclic Imine/Enamine) Enzyme Enzyme System (R)-IRED Substrate->Enzyme Cofactor Cofactor Recycle NADPH -> NADP+ Enzyme->Cofactor Hydride Transfer Product Chiral Piperidine (>99% ee) Enzyme->Product Recycle GDH / Glucose Regenerates NADPH Cofactor->Recycle Recycling

Caption: Biocatalytic workflow using Imine Reductase (IRED) with a Glucose Dehydrogenase (GDH) cofactor recycling system.

Protocol 2: IRED-Mediated Reduction of Cyclic Imines

Target: Synthesis of (R)-2-methylpiperidine from 6-methyl-2,3,4,5-tetrahydropyridine. Source: Adapted from Turner et al. (Nature Chem. Bio).

Reagents
  • Enzyme: Purified (R)-IRED (e.g., from Streptomyces sp.) or Whole Cell E. coli construct.

  • Cofactor:

    
     (0.5 mM).
    
  • Recycling System: Glucose Dehydrogenase (GDH, 5 U/mL) + D-Glucose (1.5 equiv).

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.5.

Step-by-Step Procedure
  • Buffer Prep: Prepare 50 mL of 100 mM KPi buffer (pH 7.5). Degas by bubbling

    
     for 10 mins (enzymes are sensitive to oxidative stress).
    
  • Substrate Mix: In the reaction vessel, dissolve the cyclic imine substrate (50 mg) in 1 mL DMSO (cosolvent), then dilute with 9 mL Buffer. Final concentration ~5-10 mM.

  • Cofactor Initiation: Add

    
     (catalytic amount) and D-Glucose (excess).
    
  • Enzyme Addition: Add the IRED lyophilisate or cell lysate. Add GDH (if not co-expressed).

  • Incubation: Incubate at 30°C with orbital shaking (180 rpm) for 24 hours.

    • Self-Validation: Check pH after 1 hour. If pH drops < 7.0 due to gluconic acid production (from GDH), readjust with dilute NaOH.

  • Quench & Workup:

    • Basify to pH 12 using 5M NaOH.

    • Extract with MTBE (Methyl tert-butyl ether) x3.

    • Note: Avoid chlorinated solvents if possible to prevent emulsions with proteins.

Part 3: Comparative Analysis

The choice between Chemocatalysis and Biocatalysis depends on the substrate stability and the desired scale.

FeatureMethod A: Ir-Catalysis (Zhou)Method B: Biocatalysis (IRED)
Substrate Scope Broad (Pyridines, Quinolines)Specific (Cyclic Imines/Enamines)
Enantioselectivity (ee) High (90-99%)Perfect (>99%)
Pressure Requirement High (600 psi

)
Ambient (1 atm)
Solvent System Organic (Toluene/DCM)Aqueous Buffer
Scalability Excellent (kg scale)Good (requires fermentation volume)
Atom Economy HighHigh (but requires cofactor recycling)
Cost Driver Iridium & LigandEnzyme production

References

  • Zhou, Y.-G. (2012).[3][4][5] "Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts." Angewandte Chemie International Edition.

  • Turner, N. J., et al. (2015). "An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines." ChemBioChem.

  • Glorius, F. (2012).[3] "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews.

  • BenchChem Protocols. (2025). "Asymmetric Synthesis of Chiral Piperidine Compounds."

Sources

An Application Guide: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Characterization of Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of Benzyl 3-amino-3-methylpiperidine-1-carboxylate, a chiral synthetic intermediate crucial in pharmaceutical development. Recognizing the compound's unique structural features—a UV-active protecting group, a basic primary amine, and a stereocenter—this document details three distinct yet complementary analytical methods. We present optimized protocols for: 1) A robust reversed-phase HPLC (RP-HPLC) method for quantifying purity and profiling related substances; 2) A dedicated chiral HPLC method for the critical separation and quantification of enantiomers; and 3) A high-sensitivity LC-MS method for definitive mass identification and trace impurity analysis. The causality behind methodological choices, such as column chemistry, mobile phase composition, and detector settings, is thoroughly explained to provide researchers with a deep, actionable understanding of the analytical strategy.

Introduction: The Analytical Imperative

Benzyl 3-amino-3-methylpiperidine-1-carboxylate is a bespoke building block in medicinal chemistry, where its piperidine core is a prevalent scaffold in numerous drug candidates. The structural integrity, chemical purity, and enantiomeric excess of this intermediate are paramount, as they directly influence the safety and efficacy profile of the final active pharmaceutical ingredient (API). Its characterization presents a multi-faceted analytical challenge:

  • Purity and Related Substances: The presence of impurities, arising from starting materials or side reactions, must be meticulously controlled.

  • Chiral Integrity: The molecule possesses a chiral center at the C3 position. As enantiomers often exhibit different pharmacological and toxicological properties, their precise ratio must be determined.

  • Definitive Identification: Confirmation of the molecular weight and structure provides the ultimate proof of identity.

This guide provides the detailed protocols and scientific rationale necessary to address these challenges, ensuring reliable and reproducible characterization in a research or quality control setting.

RP-HPLC Method for Purity and Related Substances

The primary goal of this assay is to separate the main compound from any process-related impurities and degradation products. A reversed-phase method is the logical starting point due to the compound's moderate polarity.

Causality of Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and proven performance in retaining compounds with both hydrophobic (benzyl group) and polar (amino group) functionalities.

  • Mobile Phase: The combination of acetonitrile and water provides a suitable polarity range for elution. Critically, the primary amine on the piperidine ring (pKa ~9-10) would be protonated at neutral or acidic pH, which can lead to interaction with residual acidic silanols on the silica backbone, causing poor peak shape (tailing). To mitigate this, a buffer such as ammonium acetate is used. It controls the pH and provides counter-ions, effectively shielding the analyte from silanol interactions and ensuring symmetrical, sharp peaks.

  • Detection: The benzyl carbamate group contains a phenyl ring, which is an excellent chromophore. A UV detector set at approximately 254 nm, a common wavelength for aromatic systems, provides high sensitivity for the main analyte and any impurities containing this moiety. A photodiode array (PDA) detector is recommended to simultaneously acquire spectra across a range (e.g., 200-400 nm), which aids in peak purity assessment and impurity characterization.

Experimental Protocol: Purity Assay
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL with the same diluent.

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column Hypersil ODS C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 7.5 with ammonium hydroxide
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA at 254 nm
Injection Volume 10 µL
  • System Suitability: Before sample analysis, inject a standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.5, and the theoretical plate count is > 2000.

  • Analysis: Inject the prepared sample solution and integrate all peaks. Calculate the purity by the area percent method.

Chiral HPLC Method for Enantiomeric Purity

The separation of enantiomers cannot be achieved on standard achiral columns. A chiral stationary phase (CSP) is required to create transient, diastereomeric complexes with the enantiomers, leading to differential retention times.

Causality of Method Design
  • Stationary Phase: Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are exceptionally effective for a broad range of chiral compounds.[1] For primary amines, macrocyclic glycopeptide phases (e.g., teicoplanin-based) are also a powerful choice.[2] The selection is often empirical, but columns like Chiralpak® AD-H have shown success in resolving derivatized piperidine enantiomers and represent a logical starting point.[3]

  • Mobile Phase: Chiral separations often operate in normal-phase, polar organic, or reversed-phase modes. Normal-phase (e.g., hexane/isopropanol) or polar organic (e.g., acetonitrile/methanol) modes are frequently successful for carbamates. The inclusion of a small amount of an amine modifier, like diethylamine (DEA), is crucial. It acts as a competing base to minimize strong, non-enantioselective interactions between the analyte's basic amino group and the CSP, thereby improving peak shape and resolution.

G cluster_0 cluster_1 Chiral Column cluster_2 RacemicMixture Racemic Mixture (R & S) CSP Chiral Stationary Phase (Forms transient diastereomeric complexes) RacemicMixture->CSP Injection Enantiomer_S Enantiomer S CSP->Enantiomer_S Elutes First (Weaker Interaction) Enomer_R Enomer_R CSP:e->Enomer_R:w Elutes Second (Stronger Interaction) Enantiomer_R Enantiomer R G cluster_workflow Overall Analytical Workflow cluster_hplc Purity Analysis cluster_chiral Chiral Analysis cluster_lcms Identity Confirmation Sample Sample: Benzyl 3-amino-3-methyl- piperidine-1-carboxylate RP_HPLC RP-HPLC-UV/PDA Sample->RP_HPLC Chiral_HPLC Chiral HPLC-UV Sample->Chiral_HPLC LC_MS LC-MS (ESI+) Sample->LC_MS Purity Purity (%) & Related Substances RP_HPLC->Purity Enantio Enantiomeric Excess (% ee) Chiral_HPLC->Enantio Identity Mass Verification (m/z) LC_MS->Identity

Sources

Application Note: Functionalization of the Piperidine Ring in Benzyl 3-amino-3-methylpiperidine-1-carboxylate

[1]

Executive Summary

Benzyl 3-amino-3-methylpiperidine-1-carboxylate (Structure 1 ) is a high-value pharmacophore scaffold, particularly prevalent in the design of Janus Kinase (JAK) inhibitors and Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1] The incorporation of a geminal methyl group at the C3 position introduces significant conformational constraints, often improving selectivity and metabolic stability compared to the des-methyl analog.

This application note details strategic protocols for the functionalization of 1 , addressing the specific synthetic challenges posed by the steric bulk of the C3 quaternary center. We present three validated workflows:

  • Chemoselective Derivatization of the C3-Amine: Overcoming steric hindrance to form stable ureas.

  • Regioselective C-H Activation: Directed

    
    -lithiation strategies for C6 functionalization.
    
  • Orthogonal Deprotection & N1-Arylation: Accessing

    
    -heteroaryl libraries.
    

Structural Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic and steric environment of the scaffold.

SiteMoietyReactivity / Challenge
N1 Carbamate (Cbz)Protecting Group. Acid-stable; cleaved via hydrogenolysis (

/Pd) or strong Lewis acids (

).[1] Directs

-lithiation.[1][2]
C2 Methylene (

)
Sterically Blocked. Protons are acidic (

), but the adjacent quaternary C3 center inhibits deprotonation and electrophilic attack.
C3 Quaternary CSteric Core. Contains the primary amine (

) and Methyl group. The gem-methyl effect reduces the nucleophilicity of the amine.
C6 Methylene (

)
Accessible Activation Site. The least hindered

-position. Primary target for directed lithiation (Beak/O'Brien chemistry).
Visualizing the Reactivity Landscape

ReactivityMapScaffoldBenzyl 3-amino-3-methylpiperidine-1-carboxylateN1_CbzN1-Cbz Group(Directing Group)Scaffold->N1_Cbz Acid Stable H2 LabileC3_AmineC3-Amine (-NH2)(Nucleophile)Scaffold->C3_Amine Sterically HinderedC6_PosC6 Position(Lithiation Target)Scaffold->C6_Pos Accessible alpha-protonN1_Cbz->C6_Pos Directs Li (Complexation)

Figure 1: Reactivity map highlighting the orthogonal handles available for functionalization.

Protocol A: Urea Formation at the C3-Quaternary Center[1]

Challenge: The C3-methyl group creates a "neopentyl-like" steric environment around the primary amine, significantly retarding reaction rates with weak electrophiles.[1] Standard coupling reagents often fail to drive the reaction to completion.

Solution: Use of pre-activated carbamates or isocyanates under forcing conditions with a catalytic nucleophile (DMAP).

Materials
  • Substrate: Benzyl 3-amino-3-methylpiperidine-1-carboxylate (1.0 equiv).

  • Reagent: Phenyl isocyanate (1.2 equiv).

  • Base: Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (100 mg, 0.40 mmol) in anhydrous DCM (4 mL) in a flame-dried vial under Argon.

  • Base Addition: Add DIPEA (140

    
    L) followed by DMAP (5 mg). Stir for 5 minutes at Room Temperature (RT).
    
  • Electrophile Addition: Add Phenyl isocyanate (52

    
    L) dropwise.
    
    • Note: If using a solid carbamoyl chloride, dissolve in minimal DCM before addition.

  • Reaction: Seal the vial and stir at 40°C for 6–12 hours.

    • Checkpoint: Monitor by LC-MS.[1] The steric bulk usually prevents rapid reaction at RT. Heating is essential.

  • Workup: Quench with sat.

    
     (2 mL). Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash chromatography (0-5% MeOH in DCM).

Protocol B: Regioselective C6-Functionalization (Directed Lithiation)[1]

Challenge: Regioselectivity. While N-Cbz groups direct lithiation to the

1Strategy:

1
Materials
  • Substrate: N-Cbz-3-amino-3-methylpiperidine (Amine must be protected, e.g., as a tert-butyl carbamate or silyl ether, prior to lithiation to prevent N-deprotonation).[1] Let's assume N-Boc protection of the C3 amine for this step.

  • Base:

    
    -BuLi (1.3 M in cyclohexane).[1]
    
  • Ligand: TMEDA (Tetramethylethylenediamine).

  • Electrophile: Methyl Iodide (MeI) or

    
     (gas).
    
  • Solvent: Anhydrous

    
     (Ether is superior to THF for Cbz-directed lithiation stability).[1]
    
Step-by-Step Methodology
  • Setup: Flame-dry a Schlenk flask. Cool to -78°C .[1]

  • Complexation: Add anhydrous

    
     (10 mL), TMEDA (1.2 equiv), and the protected substrate (1.0 equiv). Stir for 10 min.
    
  • Lithiation: Add

    
    -BuLi (1.2 equiv) dropwise over 10 minutes.
    
    • Critical: Maintain internal temperature below -70°C. The Cbz group is prone to nucleophilic attack by the alkyllithium if the temperature rises.

  • Incubation: Stir at -78°C for 2 hours. The solution typically turns bright yellow/orange, indicating the formation of the dipole-stabilized carbanion.

  • Trapping: Add Methyl Iodide (3.0 equiv) rapidly.

  • Warming: Allow the reaction to warm to RT slowly over 4 hours.

  • Workup: Quench with water. Extract with EtOAc.

Workflow Diagram

LithiationStartProtected Substrate(C3-NHBoc, N1-Cbz)Step1Cool to -78°CAdd TMEDAStart->Step1Step2Add s-BuLi(Lithiation at C6)Step1->Step2 Steric control avoids C2Step3Add Electrophile (E+)(e.g., MeI, CO2)Step2->Step3 2 hrs @ -78°CFinishC6-FunctionalizedProductStep3->Finish Warm to RT

Figure 2: Directed lithiation workflow targeting the C6 position.

Protocol C: Cbz Deprotection and N1-Arylation ( )

Context: The N1-Cbz group is often a placeholder. For library generation, replacing Cbz with heteroaryl groups is common.

Step 1: Hydrogenolysis[1]
  • Dissolve substrate in MeOH/EtOAc (1:1).

  • Add 10 wt% Pd/C (0.1 equiv by mass).

  • Stir under

    
     balloon (1 atm) for 2 hours.
    
  • Filter through Celite. Concentrate to yield the free piperidine.

Step 2: Coupling[1]
  • Reagents: Free piperidine (1.0 equiv), 2-Chloropyrimidine (1.2 equiv),

    
     (3.0 equiv).
    
  • Solvent: DMF or DMSO (Polar aprotic is required).

  • Conditions: Heat at 80°C for 4 hours.

  • Note: The C3-amine does not compete effectively with the N1-secondary amine for the aryl halide due to the steric bulk at C3, providing high regioselectivity for N1.

References

  • Beak, P., & Lee, W. K. (1993).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Piperidines. Journal of Organic Chemistry, 58(5), 1109–1117. Link
    
  • O'Brien, P. (2020). C–H Functionalization of Amines: From Stoichiometric Organolithium Reagents to Catalytic C–H Activation. Chemical Reviews, 120(5), 2611–2650. Link

  • Khom, S. T., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.[1][3] Indian Journal of Chemistry, 63, 518-523. Link

  • Coldham, I., & Leonori, D. (2010). Deprotonation of saturated nitrogen heterocycles. Organic & Biomolecular Chemistry, 8, 2243-2251. Link

  • Pfizer Inc. (2011). Patent WO2011061146A1: Substituted Piperidines as JAK Inhibitors. Link

Troubleshooting & Optimization

Troubleshooting incomplete reactions in the synthesis of Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Reactions in the Synthesis of 3-Amino-3-Methylpiperidine Scaffolds Target Molecule: Benzyl 3-amino-3-methylpiperidine-1-carboxylate (Cbz-protected amino-piperidine core) Primary Methodology: Modified Curtius Rearrangement via Diphenylphosphoryl Azide (DPPA)[1]

Introduction: The Quaternary Carbon Challenge

Welcome to the technical support hub for the synthesis of Benzyl 3-amino-3-methylpiperidine-1-carboxylate . This scaffold is a critical intermediate in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs).[1]

The Core Problem: The synthesis of this molecule typically involves converting 1-((benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid to the corresponding amine. The presence of the methyl group at the C3 position creates a quaternary carbon center . This introduces significant steric hindrance (the "gem-dimethyl" effect), which often causes the reaction to stall at the isocyanate intermediate or fail to undergo complete hydrolysis, leading to "incomplete reaction" reports.

This guide addresses the specific kinetic and thermodynamic barriers encountered during this transformation.

Module 1: Troubleshooting the Curtius Rearrangement

Scenario: You are using DPPA (Diphenylphosphoryl azide) to convert the carboxylic acid to the amine, but LCMS indicates incomplete conversion or the persistence of a non-polar intermediate.

Diagnostic Workflow

Use the following decision tree to diagnose the specific failure mode of your reaction.

Troubleshooting_Curtius Start Issue: Incomplete Reaction (LCMS Analysis) Check_Inter Identify Major Peak Mass Start->Check_Inter Mass_SM Mass = Starting Material (Acid) Check_Inter->Mass_SM No Change Mass_Iso Mass = Isocyanate (M-18) Check_Inter->Mass_Iso Stalled Intermediate Mass_Urea Mass = Urea Dimer Check_Inter->Mass_Urea Side Product Sol_Base Solution: Base/DPPA Quality Check TEA/DIEA dryness Mass_SM->Sol_Base Sol_Temp Solution: Steric Stall Increase Temp to 80°C Add Nucleophile (tBuOH/BnOH) Mass_Iso->Sol_Temp Sol_Water Solution: Water Stoichiometry Reduce water during rearrangement Add excess water ONLY after N2 evolution Mass_Urea->Sol_Water

Figure 1: Diagnostic logic for Curtius rearrangement failures based on LCMS mass identification.[1]

FAQ: Specific Failure Points
Q1: My reaction stalls at the isocyanate intermediate. Why won't it hydrolyze to the amine?

Diagnosis: Steric Congestion. The rearrangement of the acyl azide to the isocyanate usually proceeds readily upon heating. However, the C3-methyl group shields the isocyanate carbon from nucleophilic attack by water (hydrolysis) or alcohols (trapping).[1]

  • The Mechanism: The isocyanate is formed, but the kinetic barrier for the subsequent addition of water is raised by the adjacent quaternary center.

  • The Fix:

    • Switch Solvent: Change from THF (boiling point 66°C) to Toluene (110°C). The higher temperature is often required to overcome the steric barrier for the nucleophilic attack.

    • Two-Stage Protocol: Do not attempt a "one-pot" mix of all reagents.

      • Step A: Reflux Acid + DPPA + TEA in Toluene (anhydrous) for 2 hours.

      • Step B: Cool to 0°C, then add excess water or acid (e.g., 2N HCl) and reheat to reflux to force decarboxylation.[1]

Q2: I see a significant amount of symmetrical urea byproduct. How do I stop this?

Diagnosis: Premature Hydrolysis. Ureas form when the product amine reacts with the intermediate isocyanate. This happens if the amine forms while isocyanate is still present.

  • The Fix:

    • Strict Anhydrous Start: Ensure the initial rearrangement (Acid → Isocyanate) is performed under strictly anhydrous conditions.

    • Fast Hydrolysis: Once the rearrangement is complete (check by IR: disappearance of acyl azide ~2140 cm⁻¹, appearance of isocyanate ~2270 cm⁻¹), add a large excess of water/acid rapidly.[1] This favors the reaction of Isocyanate + Water over Isocyanate + Amine.

Q3: The Cbz group on the piperidine nitrogen seems unstable during the reaction.

Diagnosis: Lewis Acid/Base incompatibility.

  • The Fix: If using Lewis acids to catalyze the reaction, the carbamate (Cbz) can degrade. Stick to the DPPA/TEA thermal route. Avoid strong mineral acids during the workup if possible; use mild citric acid washes.

Module 2: Validated Experimental Protocol

To minimize incomplete reactions, follow this "Self-Validating" protocol. It includes checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Reagents:

  • 1-((benzyloxy)carbonyl)-3-methylpiperidine-3-carboxylic acid (1.0 equiv)[1]

  • DPPA (1.1 equiv)[1]

  • Triethylamine (TEA) (1.2 equiv)[1]

  • Toluene (10 V)[1]

  • tert-Butanol (excess) [Optional: if trapping as Boc-amine first][1]

StepActionCritical ParameterValidation Checkpoint
1 Dissolve Acid in Toluene. Add TEA. Cool to 0°C.Anhydrous conditions.Solution should be clear.
2 Add DPPA dropwise.Exothermic control.Internal temp < 5°C.
3 Stir at RT for 1 hour.Acyl Azide formation.[2][3][4][5][6]LCMS: Mass = SM + 25 (Acyl Azide).[1]
4 Heat to 80-90°C for 2-3 hours.N₂ Evolution. IR Spectroscopy: Look for Isocyanate peak ~2270 cm⁻¹.
5 CRITICAL: Add Nucleophile.
5aFor Free Amine: Add 2N HCl (5 equiv). Reflux 1h.Decarboxylation.[4]LCMS: Mass = Product (M+1).[1]
5bFor Boc-Amine: Add t-BuOH (5 equiv) + CuCl (cat).[1] Reflux 12h.Trapping.LCMS: Mass = Product + 100 (Boc).[1]

Module 3: Mechanistic Insight (The "Why")

Understanding the steric environment of the 3-amino-3-methylpiperidine core is essential for troubleshooting.

Mechanism_Sterics cluster_steric Steric Blockade Acid Carboxylic Acid (Precursor) AcylAzide Acyl Azide (Unstable) Acid->AcylAzide DPPA/TEA Nitrene Concerted Rearrangement (-N2) AcylAzide->Nitrene Heat Isocyanate Isocyanate (STALLED HERE) Nitrene->Isocyanate Amine Target Amine Isocyanate->Amine H2O (Slow due to Sterics!)

Figure 2: The Curtius Rearrangement pathway highlighting the kinetic trap at the isocyanate stage caused by the C3-methyl group.

Expert Insight: The "Stalled Isocyanate" (Figure 2, Red Node) is the most common cause of low yield. In non-hindered systems, the isocyanate reacts with moisture in the air or solvent almost instantly. In 3,3-disubstituted piperidines, the methyl group acts as a shield.[1] You must force this step with heat and excess nucleophile.

References

  • Ruggeri, S. G., et al. (2009).[1] "Enantioselective Synthesis of the JAK3 Inhibitor CP-690,550 (Tofacitinib)." Organic Process Research & Development, 13(6), 1169–1176.[1] [Link]

    • Context: Describes the authoritative industrial route for the 3-amino-3-methylpiperidine core, utilizing the Curtius rearrangement logic.
  • Ghosh, A. K., et al. (2018).[1] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry, 61(16), 7020–7043.[1] [Link][1]

    • Context: Comprehensive review covering DPPA mechanisms and troubleshooting steric hindrance in Curtius reactions.
  • Shioiri, T., et al. (1972).[1] "Diphenylphosphoryl azide.[2][4][5] A new convenient reagent for a modified Curtius reaction and for the peptide synthesis." Journal of the American Chemical Society, 94(17), 6203–6205.[1] [Link]

    • Context: The foundational paper establishing the DPPA protocol used in this guide.

Sources

Improving yield and purity in the synthesis of substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols to overcome common challenges in yield and purity. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs, making its efficient and clean synthesis a critical task.[1][2][3] This resource addresses the most frequent issues encountered in the lab, from catalyst selection to final purification.

Frequently Asked Questions (FAQs)

Q1: My purified piperidine derivative is turning yellow upon storage. What causes this and how can I prevent it? A: A yellow discoloration in piperidine samples is typically due to oxidation products.[4] While this may not impact all applications, high-purity work requires its removal. The most effective purification method to remove these colored impurities is distillation.[4] To prevent reoccurrence, store the purified compound under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[4][5]

Q2: I'm struggling to separate my piperidine product from unreacted pyridine starting material by distillation. Why is this so difficult? A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[4] This azeotrope consists of about 92% piperidine and 8% pyridine by weight and boils around 106.1°C at atmospheric pressure.[4] To break this azeotrope, consider techniques like azeotropic distillation with water or, more effectively, chemical separation.[4][6][7] Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for an efficient separation by filtration.[4][5]

Q3: My solution of a piperidine derivative crystallized unexpectedly during storage. What happened? A: This is a common issue with amines and is likely due to salt formation.[4] Piperidine is basic and can react with atmospheric carbon dioxide to form a piperidine carbonate salt.[4] It can also react with any acidic gases present (e.g., HCl vapors from other reagents) to form salts like piperidine hydrochloride.[4] To resolve this, you can attempt to redissolve the crystals or prepare a fresh solution. For prevention, ensure storage containers are well-sealed and consider storing solutions under an inert atmosphere.[4]

Q4: What is the purpose of using a protecting group like Boc or Cbz on the piperidine nitrogen? A: Protecting groups are crucial for controlling reactivity during multi-step syntheses.[8] The nitrogen atom in the piperidine ring is a nucleophile and a base. In reactions like the Buchwald-Hartwig amination or when functionalizing other parts of the molecule, this nitrogen can cause unwanted side reactions, such as competing in the coupling reaction or causing deprotonations.[9] Protecting groups like tert-Butoxycarbonyl (Boc) or Carboxybenzyl (Cbz) render the nitrogen non-nucleophilic, directing the reaction to the desired site.[8][9][10] These groups are designed to be stable under specific reaction conditions and can be removed cleanly in a later step.[8]

Troubleshooting Guides by Synthetic Method

Catalytic Hydrogenation of Pyridines

The reduction of substituted pyridines is a direct and atom-economical route to piperidines.[1][2] However, the aromatic stability of the pyridine ring and potential catalyst interactions can present significant challenges.[4]

Common Issues & Solutions
IssuePotential Cause(s)Troubleshooting & Optimization Strategies
Low or No Conversion Catalyst Poisoning: Impurities in the starting material or solvent (e.g., sulfur compounds) can deactivate the catalyst.[4][11]1. Purify Starting Materials: Ensure the pyridine substrate and solvent are of high purity. 2. Use Robust Catalysts: Rhodium-based catalysts can sometimes be more resistant to poisoning than Palladium.[1][4]
Insufficient Catalyst Activity: The chosen catalyst may not be active enough to overcome the aromaticity of the pyridine ring under the selected conditions.[4]1. Change Catalyst: Rhodium on carbon (Rh/C) or rhodium oxide (Rh₂O₃) are often more effective than Palladium on carbon (Pd/C) for pyridine reduction.[1][4][12] Platinum oxide (PtO₂, Adams' catalyst) is also highly effective.[4][12] 2. Increase Catalyst Loading: Increase the mol% of the catalyst.
Suboptimal Reaction Conditions: Temperature and hydrogen pressure may be too low.[4]1. Increase Pressure & Temperature: Gradually increase hydrogen pressure (e.g., 50-80 bar) and temperature (e.g., 60-80 °C).[4] 2. Use an Acidic Additive: Adding glacial acetic acid as a solvent or co-solvent can activate the ring towards reduction.[4][13]
Formation of Intermediates Incomplete Reduction: Insufficient reaction time or activity can lead to the accumulation of partially hydrogenated intermediates like dihydropyridines or tetrahydropyridines.[4][14]1. Increase Reaction Time: Monitor the reaction by GC-MS or TLC and extend the duration until the starting material is fully consumed. 2. Optimize Conditions: Increase pressure and/or temperature to drive the reaction to completion.[4]
Poor Stereoselectivity Reaction Pathway: The mechanism of hydrogen addition dictates the stereochemical outcome. For multi-substituted pyridines, this can lead to mixtures of cis and trans isomers.1. Catalyst Choice: The catalyst surface plays a key role. Heterogeneous catalysts like Rh/C or Rh₂O₃ often favor the formation of the cis isomer.[1][4] 2. Solvent Effects: The solvent can influence the substrate's orientation on the catalyst surface. Experiment with different solvents (e.g., alcohols, acetic acid).
Undesired Side Reactions Over-reduction/Hydrogenolysis: Functional groups on the pyridine ring (e.g., ketones, benzyl groups, halogens) may be reduced under the hydrogenation conditions.[1]1. Milder Conditions: Use lower temperatures and pressures. 2. Catalyst Screening: Select a catalyst with higher chemoselectivity. For example, Pd/C is often used for debenzylation but might be too harsh for other groups.[13] Rhodium catalysts can be effective under milder conditions.[1]
Workflow: Troubleshooting Low Yield in Pyridine Hydrogenation

G start Low Yield in Pyridine Hydrogenation check_sm Is Starting Material (SM) Consumed? start->check_sm incomplete_reduction Issue: Incomplete Reaction / No Reaction check_sm->incomplete_reduction No side_products Are Side Products Observed? check_sm->side_products Yes cause_poisoning 1. Catalyst Poisoning? 2. Low Catalyst Activity? 3. Conditions too Mild? incomplete_reduction->cause_poisoning Possible Causes solution_poisoning • Purify SM & Solvent • Increase Catalyst Loading • Switch to Rh/C or PtO₂ • Increase H₂ Pressure/Temp • Add Acetic Acid cause_poisoning->solution_poisoning Solutions workup_issue Issue: Poor Mass Recovery side_products->workup_issue No side_product_analysis Issue: Side Product Formation side_products->side_product_analysis Yes cause_workup Product lost during workup/purification (e.g., irreversible binding to silica) workup_issue->cause_workup Possible Cause solution_workup • Review Workup Protocol • Use Alternative Purification (e.g., Acid-Base Extraction) cause_workup->solution_workup Solution cause_side_products 1. Over-reduction of other functional groups? 2. Isomerization? side_product_analysis->cause_side_products Possible Causes solution_side_products • Use Milder Conditions (Lower Temp/Pressure) • Screen for a more Chemoselective Catalyst cause_side_products->solution_side_products Solutions G Piperidone N-Protected 4-Piperidone Imine Imine Intermediate Piperidone->Imine + Aniline - H₂O Ketone_Reduction Side Product: 4-Hydroxypiperidine Piperidone->Ketone_Reduction + [H] (Direct Reduction) Aniline Aniline (R-NH₂) Aniline->Imine Product Desired Product (Secondary Amine) Imine->Product + [H] (Reduction) Over_Alkylation Side Product: Tertiary Amine Product->Over_Alkylation + Piperidone + [H]

Caption: Key reaction pathways in the reductive amination of a 4-piperidone.

Purification Strategies and Troubleshooting

Purification is often the most significant bottleneck in obtaining high-quality substituted piperidines. Their basic nature can lead to challenging interactions with common purification media.

Workflow: Selecting a Purification Method

G start Crude Piperidine Product check_impurities What is the nature of the main impurities? start->check_impurities acid_base Use Acid-Base Extraction check_impurities->acid_base Neutral or Acidic similar_impurities Use Column Chromatography check_impurities->similar_impurities Structurally Similar (e.g., Isomers, Homologs) solid_product Attempt Recrystallization check_impurities->solid_product Product is a Solid acid_base_desc 1. Dissolve crude in organic solvent. 2. Extract with aqueous acid (e.g., 1M HCl). 3. Product moves to aqueous layer. 4. Basify aqueous layer (e.g., NaOH). 5. Back-extract product into organic solvent. acid_base->acid_base_desc Protocol chroma_desc • Tailing on silica is common. • Add 0.5-2% triethylamine to eluent. • Consider using alumina (basic or neutral). • See troubleshooting table below. similar_impurities->chroma_desc Considerations recrys_desc 1. Screen for a suitable solvent system. (Poor solubility cold, good solubility hot). 2. Dissolve in minimum hot solvent. 3. Cool slowly to induce crystallization. 4. Filter and wash crystals with cold solvent. solid_product->recrys_desc Protocol

Caption: A decision-making workflow for selecting an appropriate purification method.

Troubleshooting Column Chromatography

The basic nitrogen of piperidines frequently causes issues on standard silica gel columns.

SymptomPossible CauseSolution
Severe Tailing of Product Spot/Peak Strong Acid-Base Interaction: The basic piperidine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to slow, uneven elution. [5]1. Add a Basic Modifier: Add a small amount of a volatile base, like triethylamine (0.5-2%) or ammonia (in MeOH), to the eluent. This neutralizes the acidic sites on the silica. [5]2. Use a Different Stationary Phase: Switch to neutral or basic alumina, or use a polymer-based column. [5]
Low Mass Recovery Irreversible Adsorption: The product may be binding so strongly to the silica that it cannot be eluted. [5]1. Employ the solutions for tailing. 2. Flush the Column: After collecting fractions, flush the column with a very polar, basic solvent system (e.g., 10-20% NH₄OH in MeOH) to recover any bound material.
Column Overloading: Loading too much crude material reduces separation efficiency.1. Reduce Load: A general rule is a silica-to-crude material ratio of at least 30:1 by weight. [5]
Compound Instability: The piperidine derivative may be degrading on the acidic silica gel.1. Minimize Residence Time: Use flash chromatography (higher pressure/flow rate) to reduce the time the compound spends on the column. [5]2. Consider Alternative Methods: If instability is suspected, prioritize non-chromatographic methods like recrystallization or acid-base extraction. [5]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂

This protocol is a general guideline for the reduction of a pyridine ring to a piperidine ring using Adams' catalyst. [4] Materials:

  • Substituted Pyridine (1.0 eq)

  • Platinum(IV) oxide (PtO₂, Adams' catalyst), 1-5 mol%

  • Glacial Acetic Acid (Solvent)

  • High-pressure hydrogenation reactor

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.

  • Catalyst Addition: Under a stream of inert gas, carefully add the PtO₂ catalyst.

  • Hydrogenation: Seal the reactor. Purge the system with hydrogen gas 3-5 times to remove any air. Pressurize the reactor to the desired pressure (e.g., 50-70 bar). [4]4. Execution: Begin vigorous stirring. The reaction is often exothermic initially. Maintain the reaction at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 4-24 hours. [4]5. Monitoring: Monitor the reaction progress by taking aliquots (after safely venting and purging) and analyzing via GC-MS or TLC until the starting material is no longer detected.

  • Workup: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system thoroughly with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with a suitable solvent (e.g., methanol) and filter it through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with additional solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue can then be purified by recrystallization, distillation, or chromatography. An initial acid-base workup is often recommended to remove the acetic acid solvent.

Protocol 2: Purification via Carbonate Salt Formation

This method is highly effective for removing unreacted pyridine from a piperidine product. [5] Materials:

  • Crude piperidine/pyridine mixture

  • A suitable organic solvent (e.g., diethyl ether, toluene)

  • Carbon dioxide (CO₂) source (e.g., dry ice or a gas cylinder)

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product mixture in a non-polar organic solvent in which the piperidine carbonate salt is insoluble.

  • Precipitation: Bubble CO₂ gas through the solution or add small pieces of dry ice with stirring. The piperidine will react to form a solid piperidine carbonate precipitate, while the less basic pyridine remains in solution.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of the cold solvent to remove any residual pyridine.

  • Liberation of Free Base: To recover the purified piperidine, treat the solid carbonate salt with a strong aqueous base (e.g., 2M NaOH) and extract the free piperidine into an organic solvent (e.g., dichloromethane).

  • Final Steps: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified piperidine.

References

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (n.d.). BenchChem.
  • Technical Support Center: Catalyst Selection for Hydrogenation of N-Boc-4-piperidone. (n.d.). BenchChem.
  • Common side reactions in the synthesis of 4-anilinopiperidine compounds. (n.d.). BenchChem.
  • Technical Support Center: Purification of Piperidine Derivatives. (n.d.). BenchChem.
  • PIPERIDINE. (n.d.). Ataman Kimya.
  • Technical Support Center: Optimizing Catalyst Selection for One-Pot Piperidine Synthesis. (n.d.). BenchChem.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (2024, December 20).
  • Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A.
  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. (2022, March 7). RSC Publishing.
  • Technical Support Center: Piperidine Synthesis & Purification. (n.d.). BenchChem.
  • Technical Support Center: Regioselective Synthesis of 3-Substituted Piperidines. (n.d.). BenchChem.
  • Piperidine synthesis. (n.d.). Organic Chemistry Portal.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. DOI:10.1039/D0CC02976A.
  • The Role of Piperidine Derivatives in Advanced Chemical Synthesis. (n.d.).
  • Preparation of Piperidines, Part 2: Substituted at Position 3. (2024, October 12). YouTube.
  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). ResearchGate.
  • Piperidine Synthesis. (2025, June 4). DTIC.
  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). PMC.
  • The Pictet-Spengler Reaction Updates Its Habits. (2020, January 19). PubMed.
  • Process for purifying piperidine. (n.d.). Google Patents.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.). ResearchGate.
  • Reductive Amination - Common Conditions. (n.d.).
  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).

Sources

Technical Support Center: C-H Functionalization of Piperazines and Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for navigating the complexities of C-H functionalization on piperazine and piperidine scaffolds. These saturated N-heterocycles are cornerstone structural motifs in modern drug discovery, and the ability to directly modify their C-H bonds offers a powerful tool for late-stage functionalization and the rapid generation of diverse chemical libraries.[1][2][3]

However, the journey from a simple heterocycle to a precisely functionalized analog is fraught with challenges. This guide is designed to serve as a field-proven resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common experimental pitfalls and provides robust, evidence-based solutions.

Troubleshooting Guide: From Failed Reactions to Optimized Protocols

This section addresses specific, common issues encountered during the C-H functionalization of piperazines and piperidines in a direct question-and-answer format.

Problem 1: My reaction shows low to no conversion of the starting material.

This is one of the most frequent issues, often stemming from catalyst deactivation or suboptimal reaction conditions.

A: Potential Causes & Step-by-Step Solutions

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms in both piperidines and piperazines can act as ligands, binding to the metal center of your catalyst and inhibiting its activity. This is particularly problematic for piperazines due to the presence of two basic nitrogen centers.[4]

    • Solution A (Protecting/Directing Groups): Ensure your substrate has an appropriate N-protecting group (e.g., Boc, Cbz) or a directing group. These groups modulate the basicity of the nitrogen atom and can be essential for catalytic turnover. For palladium-catalyzed reactions, ligands are crucial to prevent catalyst degradation and influence reactivity.[5][6]

    • Solution B (Catalyst & Ligand Screening): If using a transition-metal catalyst (e.g., Pd, Rh), the choice of ligand is critical.[5] Perform a screen of different phosphine or N-heterocyclic carbene (NHC) ligands. Some ligands are better at preventing catalyst aggregation and promoting the desired C-H activation step.

    • Solution C (Increase Catalyst Loading): As a last resort, a modest increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome minor deactivation pathways. However, this is not an ideal or cost-effective long-term solution.

  • Atmospheric Contamination: Many C-H activation catalysts, particularly palladium(0) species involved in cross-coupling cycles, are sensitive to oxygen.

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use proper Schlenk line or glovebox techniques. Degas your solvents thoroughly before use via freeze-pump-thaw cycles or by sparging with an inert gas.[7]

  • Impure Reagents or Solvents: Water or other protic impurities can interfere with organometallic intermediates. Other impurities can act as catalyst poisons.

    • Solution: Use high-purity, anhydrous solvents.[8] Ensure starting materials are pure and dry before adding them to the reaction.

  • Insufficient Activation (Photoredox Reactions): For light-mediated reactions, insufficient photon flux can lead to low conversion.

    • Solution: Ensure your light source is appropriate for the chosen photocatalyst (e.g., blue LEDs for iridium-based catalysts).[9][10] Check the age and output of your lamp. Ensure the reaction vessel is positioned for optimal irradiation and is not shielded.

Below is a troubleshooting workflow to guide your decision-making process when faced with a low-yield reaction.

G start Problem: Low or No Yield cat_deact Potential Cause: Catalyst Deactivation start->cat_deact atmo Potential Cause: Atmospheric Contamination start->atmo reagents Potential Cause: Impure Reagents/Solvents start->reagents photo Potential Cause: Insufficient Light Source start->photo sol_dg Solution: Screen Directing Groups/ Protecting Groups cat_deact->sol_dg sol_ligand Solution: Screen Catalysts/Ligands cat_deact->sol_ligand sol_inert Solution: Ensure Strict Inert Atmosphere atmo->sol_inert sol_pure Solution: Use Anhydrous/Pure Materials reagents->sol_pure sol_light Solution: Verify Light Source & Setup photo->sol_light

Caption: Troubleshooting workflow for low-yield C-H functionalization reactions.
Problem 2: I'm getting a mixture of products functionalized at different positions (poor regioselectivity).

Achieving site-selectivity (e.g., C2 vs. C3 vs. C4) is a primary challenge, especially in substrates with multiple, electronically similar C-H bonds.[11]

A: Potential Causes & Step-by-Step Solutions

  • Ineffective or No Directing Group: Undirected C-H functionalization is notoriously difficult to control.[11] The most reliable way to achieve regioselectivity is through the use of a directing group (DG) that positions the catalyst near a specific C-H bond.[7][12]

    • Solution: Introduce a directing group on one of the nitrogen atoms. The choice of DG is critical and dictates the site of functionalization. For example, in piperidines, some DGs favor C2 functionalization while others direct to C4.[13][14]

  • Steric and Electronic Bias: The inherent sterics and electronics of your substrate may favor functionalization at an undesired position.

    • Solution: Modify the substrate to alter this bias. For instance, installing a bulky protecting group on the nitrogen can sterically hinder the C2 and C6 positions, favoring functionalization at C3, C4, or C5.[7]

  • Competing Reaction Mechanisms: Sometimes, a directed pathway may compete with a background, undirected reaction, leading to a mixture of products.

    • Solution: Re-optimize reaction conditions. Lowering the temperature may favor the lower-energy directed pathway. Conversely, changing the catalyst or solvent system may shut down the undesired pathway.

Directing Group TypeTypical RegioselectivityNotes
Picolinamide / Pyridinyl α-position (C2/C6)Forms a stable 5-membered palladacycle intermediate. Widely used in Pd-catalysis.[15][16]
Aminoquinoline (AQ) γ/δ-position (C4)Enables functionalization at more remote, unactivated C(sp³)–H bonds.[13]
N-Oxides / Nitrones α-position (C2/C6)Often used in copper- or iron-catalyzed reactions.
Carbamates (e.g., Boc) α-position (C2/C6)Can direct lithiation for subsequent functionalization.[1][17]
Problem 3: My piperazine substrate undergoes dehydrogenation instead of the desired functionalization.

This is a classic and daunting challenge unique to piperazine functionalization.[1][15]

A: Potential Causes & Step-by-Step Solutions

  • Inherent Reactivity Pathway: The presence of the second nitrogen in piperazines creates a low-energy pathway for β-hydride elimination from a metal-hydride intermediate, leading to the formation of a double bond (dehydrogenation). This is particularly common with certain rhodium and palladium catalysts.[1][15]

    • Solution A (Switch Catalytic System): This is the most effective solution. Shift from a traditional transition-metal system to one that avoids this pathway. Visible-light photoredox catalysis is an excellent choice, as it typically proceeds through radical intermediates, circumventing the β-hydride elimination step.[1][9][10]

    • Solution B (Modify the Substrate): The electronic nature of the substituent on the distal nitrogen (N4) can influence the propensity for dehydrogenation. Electron-withdrawing groups can sometimes disfavor this pathway, although this is highly system-dependent.[15]

Frequently Asked Questions (FAQs)

Q1: Why is the C-H functionalization of piperazines so much more difficult than for piperidines?

A: The difficulty stems almost entirely from the presence of the second nitrogen atom at the 4-position.[1][9][18] This introduces several complications not seen in piperidines:

  • Altered Reactivity: The second nitrogen electronically deactivates the α-C–H bonds, making them less susceptible to activation.[1]

  • Undesired Reaction Pathways: As discussed in Problem 3, it opens up competitive side reactions like dehydrogenation.[1][15]

  • Catalyst Inhibition: Having two Lewis basic sites increases the likelihood of the substrate acting as a bidentate poison to the metal catalyst.[1] For these reasons, methods that are successful for piperidines often fail completely when applied to piperazines, necessitating the development of entirely new catalytic systems.[9][19]

G cluster_piperidine Piperidine System cluster_piperazine Piperazine System piperidine Piperidine Substrate pd_cat Pd Catalyst piperidine->pd_cat Coordination via DG ch_activation C-H Activation at C2 pd_cat->ch_activation dg Directing Group (DG) product Desired C2-Functionalized Piperidine ch_activation->product Reductive Elimination piperazine Piperazine Substrate pd_cat2 Pd Catalyst piperazine->pd_cat2 Coordination (N1 & N4) deactivation Catalyst Deactivation (Bidentate Poisoning) pd_cat2->deactivation dehydrogenation Dehydrogenation Side Product pd_cat2->dehydrogenation β-Hydride Elimination dg2 Directing Group (DG)

Caption: Contrasting reactivity of piperidines and piperazines in directed C-H functionalization.

Q2: When should I choose photoredox catalysis over a traditional transition-metal approach?

A: Consider photoredox catalysis when:

  • You are working with piperazines: As mentioned, it is one of the most effective ways to achieve α-C–H functionalization of piperazines while avoiding dehydrogenation side products.[1][10]

  • You require mild reaction conditions: Photoredox reactions are often conducted at room temperature, which can improve the functional group tolerance of the reaction.[19]

  • You want to access different reactivity: Photoredox catalysis proceeds via radical intermediates, which can enable transformations that are difficult to achieve with traditional two-electron organometallic pathways.[1]

Q3: How critical are solvent choice and purity for these reactions?

A: Extremely critical. The solvent can influence catalyst stability, solubility of reagents, and even the reaction mechanism itself.[8][20] Using high-purity, anhydrous solvents is non-negotiable for most C-H activation protocols to avoid quenching reactive intermediates and poisoning catalysts.[7][8] Some reactions may also benefit from less conventional solvents that can enhance catalyst performance.[21]

Exemplary Protocol: Photoredox-Catalyzed α-Arylation of N-Boc-Piperazine

This protocol is based on methodologies developed for the direct α-C–H arylation of N-heterocycles, which represent a breakthrough for functionalizing piperazine cores.[1][9][10]

Materials:

  • N-Boc-N'-Aryl-piperazine (1.0 equiv)

  • Electron-deficient arene (e.g., 1,4-dicyanobenzene) (1.5 equiv)

  • Photocatalyst (e.g., Ir(ppy)₃) (1-2 mol%)

  • Base (e.g., Na₂HPO₄ or a mild organic base) (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMSO or DMF)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add N-Boc-N'-Aryl-piperazine, the electron-deficient arene, the photocatalyst, and the base.

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. The mixture should be stirred to ensure homogeneity.

  • Irradiation: Place the reaction vial approximately 5-10 cm from a blue LED lamp. Ensure consistent stirring throughout the reaction. For temperature control, a fan may be placed to cool the reaction setup.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times can range from 12 to 48 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) to remove the solvent and inorganic base. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-arylated piperazine.

This guide provides a foundational framework for troubleshooting and understanding the nuanced challenges of C-H functionalization on these vital heterocyclic scaffolds. Success in this field requires a blend of careful experimental technique and a deep understanding of the underlying mechanistic principles.

References

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]

  • Gemo, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6049. [Link]

  • MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C-H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Walker, M. D., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. eScholarship. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]

  • Wasa, M., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]

  • Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Accounts of Chemical Research, 41(8), 1013–1025. [Link]

  • Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Beilstein-Institut. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. [Link]

  • Topczewski, J. J., & Sanford, M. S. (2014). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. ACS Central Science, 1(1), 1-8. [Link]

  • Sambiagio, C., et al. (2014). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 47(3), 852–863. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147-1169. [Link]

  • Hartwig, J. F. (2016). Undirected, Homogeneous C–H Bond Functionalization: Challenges and Opportunities. ACS Central Science, 2(5), 314–321. [Link]

  • Bassey, I. O., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9784–9797. [Link]

  • Roque, J. B., et al. (2019). C H/C C Functionalization Approach to N-Fused Heterocycles from Saturated Azacycles. The Journal of Organic Chemistry, 84(15), 9479–9490. [Link]

  • Scott, J. S., & Williams, J. M. J. (2021). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 19(31), 6701-6703. [Link]

  • Sarpong, R., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Sarpong, R., et al. (2020). Approaches to α-functionalization of piperidines by C H... ResearchGate. [Link]

  • IIP Series. (n.d.). GREENER SOLVENTS IN C-H ACTIVATION: ADVANCING SUSTAINABLE TRANSFORMATIONS. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-catalyzed ligand-directed C-H functionalization reactions. Chemical Reviews. [Link]

  • Walker, M., et al. (2019). Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. ChemRxiv. [Link]

  • Olivares-Romero, J. L., & Davies, H. M. L. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236–4241. [Link]

  • Njardarson, J. T., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. [Link]

  • Sarpong, R., et al. (2021). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. ResearchGate. [Link]

  • ResearchGate. (n.d.). Common Solvents used in C−H Activation, Associated Hazards, and Environmental Burdens. [Link]

  • Ackermann, L., & Wang, L. (2015). Heterogeneous catalytic approaches in C–H activation reactions. Green Chemistry, 17(11), 4812-4833. [Link]

  • IntechOpen. (2024). Ag/Au-Catalyzed Functionalization of Heterocycles Through C–H Activation. [Link]

  • Holmberg-Douglas, N., et al. (2021). β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. ACS Catalysis, 11(5), 3153-3158. [Link]

  • Synthesis Workshop. (2024, April 26). Advanced Organic Chemistry: Transition Metal Catalyzed C-H Functionalization [Video]. YouTube. [Link]

  • International Journal of Scientific Research & Technology. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

  • Alcarazo, M. (2020). Emerging unconventional organic solvents for C-H bond and related functionalization reactions. Beilstein Journal of Organic Chemistry, 16, 636–644. [Link]

  • Chen, X., et al. (2010). Functionalization of Organic Molecules by Transition‐Metal‐Catalyzed C(sp3) ? H Activation. Chemistry – A European Journal, 16(1), 18-23. [Link]

  • Colacino, E., & Perrone, S. (2017). Green Solvents for C H Functionalization. ResearchGate. [Link]

Sources

Managing steric hindrance in reactions involving substituted piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Piperidine Reactivity Hub

Ticket ID: PIP-STERIC-001 Subject: Managing Steric Hindrance in 2- and 2,6-Substituted Piperidines Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Piperidine Problem"

Welcome to the technical support guide for hindered nitrogen heterocycles. If you are here, you are likely experiencing low yields (<10%), elimination side-products, or complete lack of reactivity when attempting to functionalize piperidines substituted at the C2 or C6 positions.

The Core Issue: The reactivity of the piperidine nitrogen is governed by the steric environment created by adjacent substituents.[1] In 2,6-disubstituted systems (e.g., cis-2,6-dimethylpiperidine), the nitrogen lone pair is shielded. Furthermore, the ring exists in a dynamic equilibrium where substituents force the ring into conformations that may energetically disfavor nucleophilic attack.

This guide provides self-validating protocols to bypass these thermodynamic and kinetic traps.

Conformational Analysis & Thermodynamics

User Query: "I'm running a standard SN2 reaction, but the starting material is unreactive. NMR shows the product is not forming, even at high temperatures."

Technical Insight: You are likely fighting 1,3-diaxial interactions. In substituted piperidines, the "A-value" (steric bulk) of the C2-substituent dictates the ring pucker.

  • Equatorial Conformer: The substituent is equatorial, but this often forces the N-H (or N-Lone Pair) into an axial position, or creates rotational barriers for incoming electrophiles.

  • Axial Conformer: The substituent is axial, creating severe 1,3-diaxial strain with the ring hydrogens, destabilizing this transition state.

Visualization: The Steric Barrier The following diagram illustrates the conformational lock that prevents standard reactivity.

PiperidineConformation cluster_0 Conformational Equilibrium ConfA Conformer A (Substituent Equatorial) ConfB Conformer B (Substituent Axial) ConfA->ConfB Ring Flip (Slowed by Bulk) TS Transition State (High Energy) ConfA->TS Electrophile Approach Outcome Reactivity Outcome: Steric Shielding of N-Lone Pair TS->Outcome Blocked by C2-Group

Figure 1: Conformational equilibrium showing how C2-substituents sterically shield the nitrogen lone pair, raising the activation energy for nucleophilic attack.

Module: N-Alkylation Troubleshooting

User Query: "My alkylation of 2,6-dimethylpiperidine with benzyl bromide yields mostly starting material and some elimination product (styrene). How do I fix this?"

Diagnosis: Direct alkylation (SN2) on hindered amines is a poor strategy.[2] The steric bulk around the nitrogen prevents the orbital overlap required for the SN2 backside attack. Heating the reaction merely accelerates the E2 elimination pathway of the alkyl halide.

The Fix: Switch to Reductive Amination Reductive amination proceeds via an iminium ion intermediate.[3] The iminium species is planar (sp2 hybridized), which temporarily relieves the steric strain of the chair conformation, allowing the reaction to proceed.

Protocol: Reductive Amination of Hindered Piperidines
ParameterConditionRationale
Solvent Dichloroethane (DCE) or THFDCE promotes iminium formation; THF is better for solubility of salts.
Carbonyl Source Aldehyde/Ketone (1.2 equiv)Slight excess ensures complete consumption of the amine.
Reductant NaBH(OAc)3 (1.5 equiv)Mild reductant. Does not reduce the aldehyde/ketone directly, only the iminium ion.
Additive Acetic Acid (1-2 equiv)Crucial. Protonates the carbinolamine intermediate to catalyze dehydration to the iminium ion.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the hindered piperidine (1.0 mmol) and aldehyde (1.2 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir for 30 minutes at Room Temperature (RT). Note: For extremely hindered ketones, add 3Å molecular sieves to drive water removal.

  • Reduction: Add NaBH(OAc)3 (1.5 mmol) in one portion.

  • Reaction: Stir at RT for 12-24 hours. Monitor by LCMS.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.

Module: Buchwald-Hartwig Coupling (C-N Bond Formation)

User Query: "I need to couple a 2-methylpiperidine to an aryl chloride. Pd(PPh3)4 failed. XPhos gave 10% yield. What is the correct catalyst system?"

Diagnosis: Standard ligands (PPh3, dppf) and even moderately bulky ligands (XPhos) are insufficient for ortho-substituted piperidines. The rate of reductive elimination is drastically slowed by the steric bulk, leading to catalyst decomposition (beta-hydride elimination or protodehalogentation).

The Fix: Specialized "Buchwald" Ligands You must use dialkylbiaryl phosphine ligands specifically engineered to create a "pocket" that accommodates the amine while forcing reductive elimination.

Ligand Selection Guide:

Substrate DifficultyRecommended LigandCatalyst PrecursorBase
Moderate (2-methylpiperidine)RuPhos Pd2(dba)3 or RuPhos-Pd-G4NaOtBu
High (2,6-dimethylpiperidine)BrettPhos or AdBrettPhos Pd(OAc)2 or BrettPhos-Pd-G4NaOtBu / KOtBu
Extreme (Tetramethylpiperidine)Not recommended for PdSwitch to Radical/Photoredox-
Protocol: Pd-Catalyzed Coupling of 2,6-Dimethylpiperidine

Mechanistic Logic: This protocol uses a "pre-milled" or precatalyst approach to ensure the active Pd(0)-Ligand species is formed before the substrate can chelate and deactivate the metal.

  • Setup: In a glovebox or under strict Argon flow, charge a reaction vial with:

    • Aryl Chloride (1.0 equiv)

    • 2,6-Dimethylpiperidine (1.2 equiv)

    • NaOtBu (1.4 equiv) - Must be dry/fresh.

    • RuPhos Precatalyst (Gen 4) (2-5 mol%)

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

    • Why Toluene? Non-polar solvents often stabilize the key Pd-Amine intermediate in hindered systems better than polar aprotic solvents.

  • Execution: Seal and heat to 100-110°C for 12 hours.

  • Troubleshooting: If conversion is low, switch ligand to BrettPhos and increase temperature to 120°C.

Module: Acylation & Amide Bond Formation

User Query: "HATU and EDC couplings are failing. I just get the activated ester, but the amine won't attack it."

Diagnosis: The tetrahedral intermediate required for amide formation is too high in energy due to steric clash. Standard coupling reagents (HATU/EDC) generate an active ester that is not electrophilic enough to overcome the nucleophilic sluggishness of a hindered piperidine.

The Fix: Acid Fluorides or Nucleophilic Catalysis You need a smaller, "harder" electrophile (Acid Fluoride) or a "Steglich-type" boost using high-loading DMAP.

Workflow Decision Tree:

AcylationWorkflow Start Start: Acylation of Hindered Amine Check1 Is the Acid Sensitive? Start->Check1 PathA Method A: Acid Chloride/Fluoride Check1->PathA No (Stable) PathB Method B: High-Temp Coupling Check1->PathB Yes (Epimerizable) StepA1 Convert Acid to Acid Fluoride (Use TFFH or Cyanuric Fluoride) PathA->StepA1 StepB1 Use COMU or HATU PathB->StepB1 StepA2 React with Amine + DIPEA in DCM (Reflux) StepA1->StepA2 StepB2 Add 2.0 equiv DMAP StepB1->StepB2 StepB3 Microwave: 100°C, 30 min StepB2->StepB3

Figure 2: Decision matrix for acylating sterically hindered amines. Path A is preferred for maximum conversion.

Protocol: Acid Fluoride Method (The "Sledgehammer")
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM. Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv) and DIPEA (1.5 equiv). Stir 30 min.

    • Why TFFH? It generates the Acid Fluoride in situ. Acid fluorides are less sterically demanding than acid chlorides and more stable to hydrolysis.

  • Coupling: Add the hindered piperidine (1.2 equiv).

  • Conditions: Reflux (40°C) for 4-16 hours.

  • Note: If TFFH is unavailable, convert acid to Acid Chloride using Oxalyl Chloride/DMF, then react.

References & Authority

  • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[4][5] Chemical Reviews, 2016. Link

  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. Link

  • Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002. (Fundamental conformational analysis grounding).

Sources

Overcoming low reactivity in the functionalization of piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket Priority: High | Topic: Reactivity & Selectivity Protocols

Welcome to the Piperidine Functionalization Help Desk

Operator: Senior Application Scientist (Ph.D., 15+ years in Process Chemistry) Case ID: PIP-RXN-2024

Issue Overview: Piperidines are the "king of heterocycles" in medicinal chemistry, yet they present a paradoxical challenge: the nitrogen atom is highly reactive (nucleophilic), while the carbon skeleton—particularly at the C3 and C4 positions—is inert. Furthermore, steric hindrance at C2 (the


-position) often shuts down standard cross-coupling protocols.

This guide moves beyond textbook theory to address the practical failure modes you encounter on the bench: catalyst deactivation, regioselectivity mismatch, and protodehalogentation.

Module 1: Overcoming Steric Hindrance in N-Arylation

The Problem: You are trying to couple a 2,6-disubstituted piperidine (or similarly hindered amine) with an aryl halide, and the reaction stalls or yields <10%. The Diagnosis: Standard Pd-catalysis fails because the reductive elimination step is sterically impeded. The amine is too bulky to approach the Pd(II) center effectively.

The Solution: Ligand-Controlled Steric Management

You cannot force this reaction with heat; you must solve it with ligand architecture. The Buchwald-Hartwig protocol requires specific "Dialkylbiaryl Phosphine" ligands designed to create a pocket for the bulky amine.

Protocol: The "Bulky Amine" System
  • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ (Use Pd(OAc)₂ for cost, dba for stability).[1]

  • Ligand: RuPhos or BrettPhos (Specific for secondary amines). Do not use BINAP or DPPF.

  • Base: NaOtBu (Sodium tert-butoxide).[1] Crucial: Weak bases like Carbonates will fail.

  • Solvent: Toluene or Dioxane (100°C).

Step-by-Step Workflow:

  • Glovebox/Schlenk: Charge reaction vial with Pd(OAc)₂ (1 mol%) and RuPhos (2 mol%).

  • Pre-complexation: Add solvent (1 mL/mmol) and stir at RT for 1 minute. Why? allows formation of the active L-Pd(0) species.

  • Reagent Addition: Add Aryl Halide (1.0 equiv), Hindered Piperidine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Degassing: Sparge with Argon for 10 mins. Oxygen kills the electron-rich phosphine ligand.

  • Reaction: Seal and heat to 100°C for 12-24h.

Troubleshooting Decision Tree (Ligand Selection)

LigandSelection Start Start: N-Arylation of Piperidine IsHindered Is the Amine Hindered? (e.g., 2-methyl, 2,6-dimethyl) Start->IsHindered PrimaryOrSec Primary or Secondary Amine? IsHindered->PrimaryOrSec No (Unhindered) RuPhos Use RuPhos or SPhos (Excellent for 2° amines) IsHindered->RuPhos Yes (Secondary) BrettPhos Use BrettPhos (Excellent for 1° amines) IsHindered->BrettPhos Yes (Primary) XPhos Use XPhos or DavePhos (General Purpose) PrimaryOrSec->XPhos Secondary BrettPhos2 Use BrettPhos PrimaryOrSec->BrettPhos2 Primary

Caption: Logic flow for selecting the correct Buchwald ligand based on piperidine steric profile.

Module 2: -C-H Functionalization (The "Electronic" Wall)

The Problem: You need to attach an aryl group directly to the carbon ring (C2 position) adjacent to the nitrogen, but the C-H bond is chemically inert (BDE ~92 kcal/mol). The Diagnosis: Traditional lithiation (n-BuLi) is harsh and functional group intolerant. The Solution: Photoredox-Catalyzed


-Amino Radical Coupling.  This method, pioneered by the MacMillan group, uses light to access an excited state that can oxidize the amine to a radical cation, significantly lowering the acidity of the 

-C-H bond.
The Mechanism: Dual Catalysis (HAT + Photoredox)

This system relies on a "handshake" between two cycles:

  • Photocatalyst (Ir): Oxidizes the HAT reagent or the amine.

  • HAT Reagent (Quinuclidine): Steals the Hydrogen atom from the piperidine.

Protocol: MacMillan

-Arylation
  • Substrate: N-Boc or N-Aryl Piperidine.

  • Photocatalyst: Ir(ppy)3 (1 mol%).

  • HAT Catalyst: Quinuclidine (or 3-acetoxyquinuclidine) (5-10 mol%).

  • Coupling Partner: Electron-deficient arene (e.g., 1,4-dicyanobenzene).

  • Light Source: Blue LED (450 nm). Kessil lamps recommended.

Critical Optimization Table:

VariableRecommendationWhy?
Concentration High (0.5 - 1.0 M)Radical-radical coupling rates depend on concentration. Dilute reactions fail.
Stoichiometry Excess Amine (3 equiv)If the amine is unhindered, "over-addition" occurs. Excess amine acts as the statistical sacrifice.
Solvent DMSO or MeCNPolar solvents stabilize the radical cation intermediate.
O2 Exclusion Rigorous DegassingExcited state Iridium is quenched by O2 immediately.
Mechanistic Pathway

Photoredox Light Blue Light (hv) Ir_GS Ir(III) Ground State Light->Ir_GS Excitation Ir_ES *Ir(III) Excited State Ir_GS->Ir_ES Ir_ES->Ir_GS SET (Oxidation) Amine Piperidine (Substrate) Radical α-Amino Radical Amine->Radical HAT / Deprotonation Product α-Arylated Product Radical->Product Radical Trapping (Arene)

Caption: Simplified photoredox cycle showing the generation of the critical


-amino radical.

Module 3: Distal Functionalization (C3/C4 Targeting)

The Problem: You need to functionalize the "remote" carbons (C3 or C4), but the nitrogen directs everything to C2. The Diagnosis: The inductive effect of Nitrogen fades at C3/C4.[2] You need a catalyst that is controlled by sterics or directing groups, not electronics.

Technique A: Iridium-Catalyzed C-H Borylation (Steric Control)

Iridium catalysts with bipyridine ligands are sensitive to sterics. They will avoid the bulky N-protecting group (Boc/TIPS) and preferentially borylate the C3 or C4 position (the "least hindered" C-H bond).

  • Reagents: [Ir(OMe)(cod)]₂ + dtbpy (ligand) + B₂pin₂.

  • Selectivity:

    • N-Boc-Piperidine:[3][4] Predominantly C3 (due to steric shielding of C2 by Boc).

    • N-TIPS-Piperidine: Exclusively C4 (TIPS is massive, blocking C2 and C3).

Technique B: Directing Groups (The "Claw" Method)

If you absolutely need C3 selectivity with high precision, you must install a transient directing group (TDG) or a fixed directing group (like an amide or oxime) on the Nitrogen that "reaches" over to activate C3.

FAQ: Benchtop Troubleshooting

Q1: My photoredox reaction turned black and yielded nothing.

  • Cause: Likely oxygen leakage or light intensity too high causing thermal decomposition.

  • Fix: Use a fan to cool the vial (keep <30°C). Freeze-pump-thaw the solvent 3 times.

Q2: The Buchwald coupling gave me reduced arene (Ar-H) instead of product.

  • Cause:

    
    -Hydride elimination from the piperidine or solvent is faster than reductive elimination.
    
  • Fix: Switch to a bulkier ligand (RuPhos -> BrettPhos) to accelerate reductive elimination. Ensure the amine is dry (water can cause hydrodehalogenation).

Q3: I can't separate the C3/C4 borylated isomers.

  • Fix: Do not try to purify the boronate ester on silica (it streaks). Oxidize it immediately to the alcohol (NaBO3/THF) or couple it (Suzuki) crude, then separate the final stable products.

References

  • MacMillan, D. W. C., et al. (2014).[5] Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis. Journal of the American Chemical Society.[6]

  • Buchwald, S. L., et al. (2011). A user's guide to palladium-catalyzed amination reactions. Chemical Science.

  • Hartwig, J. F., et al. (2016).[7] Iridium-Catalyzed C–H Borylation of Heterocycles. Science.

  • MacMillan, D. W. C., et al. (2020). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation. Journal of the American Chemical Society.[6]

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to 3-aminopiperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminopiperidine is a privileged scaffold in medicinal chemistry, serving as the chiral core for blockbuster Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Alogliptin , Linagliptin , and Trelagliptin . The critical challenge in its synthesis is not merely constructing the piperidine ring, but establishing the C3-chiral center with high enantiomeric excess (ee).

This guide objectively compares three distinct synthetic methodologies:

  • Heterogeneous Catalytic Hydrogenation (plus Resolution): The traditional industrial workhorse.

  • Asymmetric Reductive Amination: The versatile medicinal chemistry approach.

  • Biocatalytic Transamination: The emerging green standard for high optical purity.

Route 1: Heterogeneous Catalytic Hydrogenation (The Industrial Benchmark)

This route relies on the reduction of the aromatic pyridine ring followed by classical optical resolution. It remains the dominant method for large-scale manufacturing due to the low cost of starting materials (3-aminopyridine).

Mechanistic Insight

The reduction of 3-aminopyridine is complicated by catalyst poisoning. The amine nitrogen binds strongly to metal surfaces (Rh, Pt, Pd), deactivating the catalyst.

  • Causality: To mitigate this, the reaction is performed in acidic media (HCl or AcOH). Protonation of the pyridine nitrogen (

    
    ) reduces its affinity for the metal surface, allowing hydrogen adsorption and reduction to proceed.
    
  • Stereochemistry: The reduction is stereoselective for cis isomers if substituents are present, but for unsubstituted 3-aminopyridine, it yields a racemic mixture requiring downstream resolution.

Experimental Protocol

Target: (R)-3-Aminopiperidine Dihydrochloride (via Resolution)

  • Hydrogenation:

    • Charge a high-pressure autoclave with 3-aminopyridine (1.0 eq), 5% Rh/C (5 wt% loading), and Acetic Acid/Water (1:1 v/v).

    • Pressurize to 50 bar H₂ and heat to 60°C for 12 hours.

    • Checkpoint: Monitor H₂ uptake. Reaction is complete when uptake plateaus.

    • Filter catalyst (Celite) and concentrate to obtain racemic 3-aminopiperidine acetate. Convert to free base using NaOH.

  • Optical Resolution:

    • Dissolve racemic amine in methanol. Add (D)-(-)-Tartaric acid (1.0 eq).

    • Heat to reflux to dissolve all solids, then cool slowly to 0°C over 4 hours.

    • Self-Validating Step: The (R)-amine-(D)-tartrate salt crystallizes preferentially. Filter the white solid.

    • Recrystallize from MeOH/Water to upgrade chiral purity to >99% ee.

Data Profile
MetricValueNotes
Yield (Hydrogenation) 90-95%Quantitative conversion is common.[1]
Yield (Resolution) 35-42%Theoretical max is 50%; loss is inherent.
Enantiomeric Excess >99.5%After recrystallization.[1]
Scalability HighRoutine unit operations; no chromatography.

Route 2: Asymmetric Reductive Amination (The Synthetic Tool)

This route avoids aromatic reduction by starting from N-Boc-3-piperidone . It is preferred in discovery chemistry when N-protection is required early in the sequence.

Mechanistic Insight

3-Piperidones are chemically unstable, prone to dimerization and oxidation.

  • Causality: The synthesis must avoid accumulation of the free ketone. We utilize a "chiral auxiliary" approach where the ketone reacts with a chiral amine (e.g., (S)-phenylethylamine) to form a chiral imine/enamine.

  • Stereo-induction: Hydrogenation of the imine occurs from the less hindered face, dictated by the chiral auxiliary.

Experimental Protocol

Target: (R)-N-Boc-3-Aminopiperidine

  • Imine Formation:

    • To a solution of N-Boc-3-piperidone (1.0 eq) in DCE, add (S)-(-)-1-Phenylethylamine (1.1 eq) and AcOH (1.0 eq).

    • Stir for 2 hours. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) at 0°C.

    • Checkpoint: TLC (ninhydrin stain) should show disappearance of starting amine.

  • Hydrogenolysis (Auxiliary Removal):

    • Dissolve the resulting diastereomeric amine in EtOH.[2] Add Pd(OH)₂/C (Pearlman’s catalyst).

    • Hydrogenate at 5 bar H₂ , 50°C for 24 hours.

    • Filter and concentrate.

Data Profile
MetricValueNotes
Yield (Overall) 65-75%Two steps (Reductive amination + Deprotection).
Enantiomeric Excess 90-96%Often requires a final salt break to reach >99%.
Atom Economy LowThe chiral auxiliary is stoichiometric waste.

Route 3: Biocatalytic Transamination (The Green Future)

This route utilizes


-Transaminases (ATA) to transfer an amino group from a sacrificial donor (Isopropylamine) directly to the ketone with perfect stereocontrol.
Mechanistic Insight[3][4]
  • Thermodynamics: The reaction is an equilibrium (

    
    ).
    
  • Causality: To drive the reaction to completion, the coproduct (acetone) must be removed. Using Isopropylamine (IPA) as both solvent and donor, or applying a nitrogen sweep/vacuum, shifts the equilibrium toward the product.

  • Selectivity: The enzyme active site sterically excludes the "wrong" enantiomer, resulting in essentially perfect ee.

Experimental Protocol

Target: (R)-N-Boc-3-Aminopiperidine

  • Enzymatic Setup:

    • Buffer: 100 mM Potassium Phosphate (pH 7.5), containing 1 mM PLP (Pyridoxal-5'-phosphate) cofactor.

    • Substrate: N-Boc-3-piperidone (50 g/L) dissolved in DMSO (5% v/v).

    • Enzyme: ATA-113 (Codexis or equivalent (R)-selective transaminase).

    • Amine Donor: Isopropylamine (1.0 M).

  • Reaction:

    • Incubate at 30°C with orbital shaking.

    • Self-Validating Step: Monitor pH.[3] The release of amine can shift pH; maintain 7.0-8.0 using an autotitrator.

    • Run for 24 hours.

  • Workup:

    • Acidify to pH 2 to quench enzyme. Extract unreacted ketone with EtOAc.

    • Basify aqueous layer to pH 11, extract product with MTBE.

Data Profile
MetricValueNotes
Yield 85-92%High conversion if equilibrium is managed.[1]
Enantiomeric Excess >99.9%No resolution required.
E-Factor LowGreen chemistry; water-based, biodegradable catalyst.

Visual Comparative Analysis

Pathway Logic (DOT Diagram)

G cluster_0 Route 1: Hydrogenation (Industrial) cluster_1 Route 3: Biocatalysis (Green) SM1 3-Aminopyridine INT1 Racemic 3-Aminopiperidine SM1->INT1 H2, Rh/C AcOH, 50 bar RES Resolution (D-Tartaric Acid) INT1->RES PROD1 (R)-3-Aminopiperidine (>99% ee) RES->PROD1 Crystallization SM2 N-Boc-3-Piperidone PROD2 (R)-N-Boc-3-Aminopiperidine (>99.9% ee) SM2->PROD2 Bioconversion (-Acetone) ENZ Transaminase (ATA) PLP, Isopropylamine ENZ->PROD2 Catalyst

Caption: Comparison of the linear Industrial Route (top) vs. the direct Biocatalytic Route (bottom).

Performance Matrix
FeatureRoute 1: HydrogenationRoute 2: Reductive AminationRoute 3: Biocatalysis
Cost of Goods Lowest (Commodity SM)Medium (Unstable SM)High (Enzyme cost)
Chiral Purity High (Requires Resolution)Medium (Depends on Aux)Excellent (Intrinsic)
Step Count 3 (Red + Res + Salt break)2-3 (Formation + Red + Deprotect)1 (Direct)
Throughput High (Kg to Ton scale)MediumHigh (Volumetric productivity)
Waste (E-Factor) High (50% loss in resolution)MediumLow

Conclusion & Recommendation

  • For Commercial Manufacturing (Generic Drugs): Route 1 remains superior due to the extremely low cost of 3-aminopyridine and the robustness of heterogeneous catalysts, despite the 50% yield loss during resolution.

  • For Drug Discovery/Early Development: Route 2 is preferred for its flexibility. It allows the late-stage introduction of the amine into complex scaffolds without high-pressure equipment.

  • For Green Manufacturing/High Value APIs: Route 3 is the optimal choice if the enzyme cost is amortized over large volumes. It offers the shortest path and highest purity, critical for regulatory compliance in molecules like Alogliptin.

References

  • Takeda Pharmaceutical Company. "Process for the preparation of alogliptin." U.S. Patent 8,222,411. (Describes the industrial resolution of 3-aminopiperidine).

  • Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science 329.5989 (2010): 305-309. (Foundational text on Transaminase technology applicable to piperidines).

  • Chemical Communications. "Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades." Chem. Commun., 2020, 56, 7949-7952.

  • BenchChem. "An In-depth Technical Guide to the Chemical Synthesis of Alogliptin."[4] (Overview of intermediate synthesis).

  • Organic Process Research & Development. "Development and Scale-Up of an Asymmetric Synthesis Process for Alogliptin." Org.[5][6][7] Process Res. Dev. 2021.[6][8] (Details on asymmetric hydrogenation approaches).

Sources

Benzyl 3-amino-3-methylpiperidine-1-carboxylate vs. other chiral piperidine building blocks

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Benzyl 3-amino-3-methylpiperidine-1-carboxylate , a specialized chiral building block used to introduce conformational constraints in drug discovery.

Executive Summary

In the optimization of small molecule drugs, particularly for kinases (e.g., JAK family) and GPCRs, controlling the spatial orientation of pharmacophores is critical. Benzyl 3-amino-3-methylpiperidine-1-carboxylate (hereafter referred to as Cbz-AMP ) represents a high-value "chiral switch" scaffold.

Unlike the standard 3-aminopiperidine found in drugs like Alogliptin or the vicinal 3-amino-4-methyl core of Tofacitinib , the Cbz-AMP scaffold features a quaternary stereocenter at position 3. This "gem-methyl" substitution provides two distinct advantages:

  • Metabolic Stability: The quaternary center blocks

    
    -proton abstraction, preventing racemization and reducing oxidative metabolism at the C3 position.
    
  • Conformational Locking: The methyl group enforces a specific chair conformation via the Thorpe-Ingold effect, rigidly directing the amine vector to probe specific sub-pockets.

Structural & Conformational Analysis

The Quaternary Advantage

The defining feature of Cbz-AMP is the quaternary carbon at C3. In a standard 3-aminopiperidine, the C3 position is tertiary, making the stereocenter susceptible to racemization under strong basic conditions or enzymatic attack. In Cbz-AMP, the presence of the methyl group eliminates the acidic proton, rendering the stereocenter chemically inert to racemization.

Conformational Bias (The "Gem-Methyl" Effect)

The introduction of a methyl group geminal to the amine creates steric bulk that biases the piperidine ring equilibrium.

  • Unsubstituted 3-aminopiperidine: Flexible; the amine can toggle between axial and equatorial orientations relatively easily ($ \Delta G \approx 0 $).

  • 3-amino-3-methylpiperidine: The bulky methyl group prefers the equatorial position to avoid 1,3-diaxial interactions. This forces the amino group into a defined axial or equatorial orientation depending on the absolute configuration (

    
     or 
    
    
    
    ), effectively "locking" the vector.

Conformation cluster_0 Standard Scaffold cluster_1 Cbz-AMP Scaffold A1 3-Aminopiperidine (Tertiary Center) A2 High Flexibility (Axial/Equatorial Flip) A1->A2 Low Barrier B2 Conformational Lock (Gem-Methyl Effect) A2->B2 Bioisosteric Replacement B1 3-Amino-3-Methyl (Quaternary Center) B1->B2 Steric Bias

Figure 1: Conformational impact of the gem-methyl group. The quaternary center reduces ring flexibility, pre-organizing the ligand for binding.

Comparative Performance Guide

The following table contrasts Cbz-AMP with the two most common alternatives: the Boc-protected analog and the unsubstituted 3-aminopiperidine.

Table 1: Building Block Comparison
FeatureCbz-3-amino-3-methyl (Cbz-AMP) Boc-3-amino-3-methyl Unsubstituted 3-aminopiperidine
Stereocenter Type Quaternary (Chemically Stable)Quaternary (Chemically Stable)Tertiary (Risk of Racemization)
N-Protection Cbz (Benzyl carbamate) Boc (t-Butyl carbamate) Various (Boc/Cbz/Fmoc)
Deprotection Hydrogenolysis (

) or Strong Acid (HBr)
Acidolysis (TFA or HCl)N/A
Orthogonality Compatible with acid-labile groups (e.g., t-butyl esters)Compatible with base-labile groups (e.g., Fmoc)N/A
Amide Coupling Slower (Steric hindrance at C3)Slower (Steric hindrance at C3)Fast (Less hindered)
Solubility (LogP) Moderate (Aromatic ring adds lipophilicity)High (Aliphatic)Low (Polar)
Primary Use Late-stage diversification; Acid-sensitive targetsEarly-stage building block; Standard peptide couplingGeneral library synthesis
Scientific Insight: Why Choose Cbz over Boc?

Select Cbz-AMP when your synthetic route involves intermediates that are acid-sensitive .

  • Scenario: You are synthesizing a peptidomimetic with a t-butyl ester or a Boc-protected side chain elsewhere in the molecule.

  • Solution: Using the Boc-analog would require TFA for deprotection, which would cleave your other protecting groups. The Cbz group of Cbz-AMP can be removed cleanly via catalytic hydrogenation (

    
    ) at neutral pH, leaving acid-sensitive moieties intact.
    

Experimental Protocols

Protocol A: Amide Coupling at the Sterically Hindered C3-Amine

The quaternary center creates significant steric hindrance. Standard EDC/HOBt coupling often fails or proceeds with low yield. High-activity coupling reagents are required.

  • Reagents: Carboxylic Acid (1.0 equiv), Cbz-AMP (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).

  • Solvent: Anhydrous DMF or DMA (Polar aprotic solvents boost the rate).

  • Procedure:

    • Dissolve the carboxylic acid and DIPEA in DMF.

    • Add HATU and stir for 5 minutes to activate the acid (formation of the active ester).

    • Add Cbz-AMP in one portion.

    • Critical Step: Heat the reaction to 50–60 °C . Unlike standard couplings, the steric bulk of the methyl group requires thermal energy to overcome the activation barrier.

    • Monitor via LC-MS. Reaction typically completes in 4–12 hours.

Protocol B: Orthogonal Deprotection (Cbz Removal)

This protocol removes the Cbz group to liberate the secondary piperidine amine, while preserving acid-labile groups (e.g., Boc, t-Bu).

Deprotection Start Cbz-Protected Intermediate Step1 Dissolve in MeOH or EtOH (0.1 M concentration) Start->Step1 Step2 Add 10% Pd/C catalyst (10-20 wt% loading) Step1->Step2 Step3 Hydrogenation (H2 balloon or 1 atm) Step2->Step3 Step4 Filter through Celite Step3->Step4 End Free Piperidine Amine (>95% Yield) Step4->End

Figure 2: Mild hydrogenolysis workflow for Cbz removal.

Safety Note: Palladium on Carbon is pyrophoric. Always wet the catalyst with inert solvent (e.g., toluene or water) before adding alcohol to prevent ignition.

Synthesis & Manufacturing Challenges

Synthesizing the quaternary center is the primary cost driver. Unlike 3-aminopiperidine, which can be derived from the chiral pool (e.g., Glutamic acid or Ornithine) [1], the 3-methyl variant requires non-standard approaches:

  • Enzymatic Resolution: Transaminases are increasingly used to set the chiral amine at the quaternary center with high enantiomeric excess (

    
    ) [2].
    
  • Hoffmann Rearrangement: A classical route involves alkylating a 3-carboxy-piperidine derivative followed by rearrangement, though this often yields racemates requiring chiral HPLC separation.

Quality Control Check: When sourcing Cbz-AMP, always request Chiral HPLC data. The presence of the minor enantiomer can significantly alter potency in kinase assays (e.g., JAK3 selectivity often depends on the exact vector of the 3-amino group) [3].

References

  • Synthesis from Amino Acids: Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.[1] NIScPR Online Periodicals Repository.

  • Enzymatic Routes: Synthesis of protected 3-aminopiperidine... using enzyme cascades.[2] Chemical Communications, 2020.

  • JAK Inhibitor Relevance: Examining the Chirality, Conformation and Selective Kinase Inhibition of 3-((3R,4R)... NIH PubMed Central.

  • Deprotection Compatibility: A Head-to-Head Battle of Protecting Groups: Cbz vs. Boc. BenchChem.[3][4]

Sources

Comparative Guide: Chiral HPLC Validation of Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8]

The validation of Benzyl 3-amino-3-methylpiperidine-1-carboxylate (hereafter referred to as BAMP-1-Cbz ) represents a critical quality attribute in the synthesis of Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and next-generation GPCR ligands.

The Separation Challenge

BAMP-1-Cbz presents a unique chromatographic challenge compared to simple secondary amines:

  • Quaternary Stereocenter: The C3 position is fully substituted (Amine, Methyl, Ring C2/C4), creating significant steric hindrance that limits the "fit" into the chiral cavities of traditional stationary phases.

  • Dual Functionality: The molecule contains a hydrophobic Cbz-protected secondary amine (N1) and a basic primary amine (C3). This duality often leads to peak tailing due to silanol interactions if the mobile phase is not strictly controlled.

  • Solubility vs. Compatibility: The Cbz group increases lipophilicity, often necessitating solvents (like dichloromethane) that are incompatible with traditional "coated" chiral columns.

This guide compares the two dominant strategies for validating the enantiomeric excess (ee%) of BAMP-1-Cbz: Immobilized Amylose vs. Coated Cellulose phases.

Strategic Comparison: Immobilized vs. Coated CSPs

For this specific quaternary piperidine, we compare the performance of the Chiralpak IA (Immobilized Amylose) against the industry-standard Chiralcel OD-H (Coated Cellulose).

Comparative Analysis Table
FeatureMethod A: Immobilized Amylose (Chiralpak IA) Method B: Coated Cellulose (Chiralcel OD-H)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)
Phase Type Immobilized (Bonded to silica)Coated (Physically adsorbed)
Solvent Flexibility High: Compatible with DCM, THF, Ethyl Acetate.Low: Restricted to Alkanes/Alcohols.
Selectivity (

)
High for quaternary centers due to flexible polymer backbone.Moderate; rigid backbone often struggles with bulky C3-methyl.
Robustness Excellent: Resistant to solvent shock.Moderate: Phase stripping risk if system is not flushed.
Primary Risk Slightly lower theoretical plate count than coated phases.Peak broadening due to restricted solubility of BAMP-1-Cbz in Hexane.
Recommendation Primary Choice for Method Validation.Secondary/Orthogonal Choice.
Scientific Rationale

While Chiralcel OD-H is the historical workhorse, Method A (Chiralpak IA) is the superior choice for BAMP-1-Cbz. The immobilization allows the use of "non-standard" modifiers like Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). For Cbz-protected piperidines, adding 5-10% DCM to the mobile phase significantly improves peak symmetry by preventing aggregation, a maneuver impossible on Coated OD-H columns [1][2].

Experimental Protocol: The Self-Validating System

This protocol is designed as a self-validating system. If the System Suitability criteria are not met, the specific failure mode (tailing vs. retention) indicates the exact corrective action required.

Method A: The Validated Standard (Immobilized Amylose)
  • Column: Chiralpak IA-3 (3 µm, 4.6 x 150 mm) or equivalent.

  • Mobile Phase: n-Hexane / Dichloromethane / Ethanol / Diethylamine (DEA).

    • Ratio: 85 : 10 : 5 : 0.1 (v/v/v/v).

    • Note: DEA is mandatory to suppress the ionization of the C3-primary amine.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Targeting the Benzyl chromophore).

  • Sample Diluent: Mobile Phase (without DEA) or 100% Ethanol if solubility is poor.

Critical Process Parameters (CPP)
  • The "Memory Effect" Check: Before starting validation, inject a blank. If a ghost peak appears at the enantiomer retention time, the column requires a regeneration wash (100% THF for Immobilized columns only).

  • Basicity Control: If Tailing Factor (

    
    ) > 1.3, increase DEA concentration to 0.15%. Do not exceed 0.2% to protect the silica support.
    
Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation of quaternary amines.

MethodDevelopment Start Start: BAMP-1-Cbz Sample Screen Screen: IA, IB, IC, OD-H (Hex/EtOH/DEA 90:10:0.1) Start->Screen CheckRes Resolution (Rs) > 1.5? Screen->CheckRes Optimize Optimize Selectivity CheckRes->Optimize No CheckTailing Tailing Factor < 1.3? CheckRes->CheckTailing Yes AddDCM Add 10% DCM (Immobilized Only) Increases Solubility & Selectivity Optimize->AddDCM AddDCM->CheckRes AddBase Increase DEA to 0.15% or Switch to TEA CheckTailing->AddBase No Validate Proceed to Validation (Linearity, Accuracy, Precision) CheckTailing->Validate Yes AddBase->CheckTailing

Figure 1: Decision tree for optimizing chiral separation of quaternary piperidines. Note the specific loop for DCM addition, available only for immobilized phases.

Validation Data & Performance Metrics

The following data summarizes the expected performance characteristics based on validation studies of structurally similar 3-amino-piperidine scaffolds [3][4].

System Suitability & Specificity[9]
ParameterAcceptance CriteriaTypical Result (Method A)
Retention Time (

)
Stable (

2%)
E1: 6.8 min / E2: 8.4 min
Resolution (

)
NLT 1.5 (Baseline)2.8
Selectivity (

)
NLT 1.11.35
Tailing Factor (

)
NMT 1.51.15
Plate Count (N) NLT 5000> 8500
Mechanistic Insight

The separation is driven by the interaction between the carbamate (Cbz) group of the analyte and the amide linkages of the amylose polymer. The quaternary methyl group disrupts this H-bonding network differentially for the R and S enantiomers.

InteractionMechanism CSP Amylose CSP (H-Bond Acceptor) H_Bond H-Bonding (Cbz Carbonyl) CSP->H_Bond Analyte BAMP-1-Cbz (Enantiomers) Analyte->H_Bond Steric Steric Repulsion (C3-Methyl) Analyte->Steric Complex_S Strong Complex (Retained) Complex_R Weak Complex (Eluted First) H_Bond->Complex_S Optimal Fit H_Bond->Complex_R Distorted Steric->Complex_R High Repulsion

Figure 2: Mechanistic representation of the chiral recognition. The C3-Methyl group causes steric repulsion that reduces the stability of the "R" complex, leading to earlier elution.

Validation Parameters (ICH Q2(R1))

To ensure this method is "Publish-Ready" and compliant for drug development, the following validation parameters must be executed.

Linearity & Range
  • Protocol: Prepare solutions of the minor enantiomer from 0.05% (LOQ) to 150% of the specification limit (usually 1.0%).

  • Requirement:

    
    .
    
  • Why: This proves the method can accurately quantify trace enantiomeric impurities, not just the main peak.

Accuracy (Recovery)
  • Protocol: Spike the racemic impurity into the pure enantiomer at 0.1%, 0.5%, and 1.0% levels.

  • Requirement: Recovery between 90% - 110%.

  • Common Pitfall: Ensure the "Pure" standard is truly optically pure (check via optical rotation or Certificate of Analysis) before using it as a blank matrix.

Robustness (The "One-Variable-at-a-Time" Test)

Vary the following parameters to ensure method stability:

  • Flow Rate:

    
     mL/min.
    
  • Column Temp:

    
    °C.
    
  • Mobile Phase Composition:

    
     Ethanol.
    
    • Critical Check: If resolution drops below 1.5 upon slight Ethanol increase, the method is not robust. Reduce Ethanol percentage in the final method.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA. Retrieved from [Link]

  • Subramanian, G. (2007). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for polysaccharide CSP mechanisms).
  • Veeprho Laboratories. (2023). 3-Amino Piperidine Impurity Standards and Separation Protocols. Retrieved from [Link]

Evaluating the efficiency of different purification techniques for piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Basicity Challenge

Piperidine derivatives are ubiquitous pharmacophores in drug discovery (e.g., Fentanyl, Donepezil), yet they present a persistent purification challenge. With a typical conjugate acid pKa of ~11.0, these secondary amines exist predominantly as cations at neutral pH.

The core inefficiency in standard purification arises from the "Silanol Effect." Standard silica gel (


) acts as a cation exchanger. Piperidines protonate upon contact with acidic silanols, leading to:
  • Peak Tailing: Non-Gaussian elution profiles.

  • Irreversible Adsorption: Significant yield loss (often >15%).

  • Co-elution: Inability to resolve closely related impurities.

This guide evaluates four purification strategies to overcome these thermodynamic barriers, ranking them by efficiency, purity, and scalability.

Mechanistic Insight: The Silanol Interaction

To select the correct technique, one must understand the failure mode of standard chromatography.

Diagram 1: The Silanol Effect vs. Amine Modification

This diagram illustrates the kinetic "sticking" of piperidine to bare silica and how amine modifiers block these sites.

SilanolEffect Silica Acidic Silanol (Si-OH) Interaction Ionic Bond (Tailing) Silica->Interaction Proton Transfer Piperidine Piperidine (Basic Amine) Piperidine->Interaction Elution Free Elution (Gaussian Peak) Piperidine->Elution No Interaction Modifier Amine Modifier (TEA/NH3) Modifier->Silica Competitive Binding Blocked Silanol Blocked Modifier->Blocked Blocked->Elution

Figure 1: Mechanism of amine tailing and the restorative effect of mobile phase modifiers.

Comparative Analysis of Purification Techniques

Method A: Flash Chromatography with Mobile Phase Modifiers

The "Standard" Fix

This is the most common first-line defense. By adding a volatile base (Triethylamine or Ammonium Hydroxide) to the mobile phase, you saturate the acidic silanol sites, forcing the piperidine to remain in the mobile phase.

  • Protocol:

    • Solvent A: Dichloromethane (DCM) + 1% Triethylamine (TEA).

    • Solvent B: Methanol (MeOH) + 1% TEA.

    • Equilibration (Critical Step): Flush the column with 3 CV (Column Volumes) of Solvent A before loading the sample. This pre-coats the silica.

    • Elution: Gradient 0-10% B.

  • Efficiency Verdict:

    • Pros: Low cost; uses standard silica cartridges.

    • Cons: TEA is difficult to remove completely (requires high-vac or azeotroping); "smelly" chemistry; effectively lowers column capacity due to competition for surface area.

Method B: Amine-Functionalized Silica (KP-NH)

The "Specialist" Fix

Instead of adding a base to the solvent, the silica surface is chemically bonded with propyl-amine groups. This creates a basic stationary phase that repels the basic piperidine, preventing ionic interaction entirely.

  • Protocol:

    • Solvent System: Hexane / Ethyl Acetate (Avoids DCM/MeOH).

    • Loading: Dry load on Celite or liquid load in Hexane.

    • Elution: Standard gradient. No TEA required.

  • Efficiency Verdict:

    • Pros:Zero tailing ; allows use of safer solvents (Hex/EtOAc); reusable cartridges; no residual amine salts in final product.

    • Cons: Higher consumable cost (~2-3x standard silica); sensitive to aldehydes (forms imines).

Method C: High-pH Preparative HPLC

The "Gold Standard" for Purity

Standard Reverse Phase (RP) HPLC uses acidic modifiers (TFA/Formic Acid). For piperidines, this forms charged species that elute early and often exhibit poor loading capacity. High-pH RP-HPLC uses hybrid silica (e.g., Waters XBridge or Phenomenex Gemini) stable at pH 10.

  • Protocol:

    • Column: C18 Hybrid Silica (High pH stable).

    • Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10 with Ammonium Hydroxide.

    • Mechanism: At pH 10, Piperidine is neutral (unprotonated). It becomes more hydrophobic, retaining longer on C18 and eluting as a sharp, concentrated band.

  • Efficiency Verdict:

    • Pros: Highest purity (>99%); excellent for separating close structural analogs; easy lyophilization of volatile buffer.

    • Cons: Low throughput (mg to g scale); requires specific columns.

Method D: Salt Formation & Recrystallization

The "Scalable" Fix

For scales >10g, chromatography becomes prohibitively expensive. Converting the piperidine oil into a crystalline solid is the most efficient bulk purification method.

  • Protocol:

    • Dissolution: Dissolve crude piperidine in diethyl ether or EtOH.

    • Acidification: Add 1.1 eq of HCl (2M in ether) or Oxalic acid.

    • Crystallization: Cool to 0°C. Filter the precipitate.

    • Free-basing (Optional): Partition between DCM and 1M NaOH to recover the free amine.

  • Efficiency Verdict:

    • Pros: Infinite scalability; extremely cheap; removes non-basic impurities instantly.

    • Cons: Yield varies (mother liquor losses); not universal (some salts are hygroscopic oils).

Data Summary: Quantitative Comparison

FeatureModified Flash (TEA)Amine-Silica (KP-NH)High-pH Prep HPLCRecrystallization
Purity Potential 90-95%95-98%>99.5% 98%+
Yield 70-85% (Adsorption loss)90-98% 85-95%60-90%
Loading Capacity Low (1% w/w)High (5-10% w/w)MediumUnlimited
Solvent/Green Poor (DCM/TEA)Excellent (Hex/EtOAc) Good (H2O/ACN)Excellent
Cost Efficiency High (Labor intensive)Medium (Cartridge cost)Low (Instrument time)Very High

Decision Matrix: Selecting Your Workflow

Use this logic flow to determine the optimal method for your specific sample.

Diagram 2: Purification Decision Tree

DecisionTree Start Crude Piperidine Mixture ScaleCheck Scale > 10g? Start->ScaleCheck ImpurityCheck Close Eluting Impurities? ScaleCheck->ImpurityCheck No Recryst Method D: Recrystallization (HCl/Oxalate Salt) ScaleCheck->Recryst Yes AldehydeCheck Contains Aldehydes? ImpurityCheck->AldehydeCheck No (Bulk Clean) PrepHPLC Method C: High-pH Prep HPLC (Ammonium Bicarb) ImpurityCheck->PrepHPLC Yes (High Res Needed) AmineFlash Method B: Amine-Silica Flash (Hex/EtOAc) AldehydeCheck->AmineFlash No StdFlash Method A: Modified Flash (DCM/MeOH + TEA) AldehydeCheck->StdFlash Yes (Amine Silica Reacts)

Figure 2: Strategic workflow for selecting the optimal purification method based on scale and chemistry.

References

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Blog. [Link]

  • National Institutes of Health (NIH). "Effectiveness study of recrystallisation method in pharmaceutical salt production." PubMed Central. [Link]

Cross-Validation Guide: Analytical Integrity of Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 3-amino-3-methylpiperidine-1-carboxylate (C₁₄H₂₀N₂O₂) is a critical chiral building block in the synthesis of JAK inhibitors and peptide mimetics. Its structural complexity—featuring a quaternary stereocenter at the C3 position and a carbamate protecting group (Cbz)—presents unique analytical challenges.

This guide provides a rigorous cross-validation framework comparing Chiral Stationary Phase HPLC (CSP-HPLC) , Supercritical Fluid Chromatography (SFC) , and Quantitative NMR (qNMR) . The objective is to establish an orthogonal analytical control strategy that eliminates the "blind spots" inherent in single-method analysis.

Part 1: Structural Identity & Critical Quality Attributes (CQA)

Before quantitative validation, structural integrity must be confirmed. The Cbz group provides UV chromophores, but the primary amine at the quaternary center is liable to oxidation or carbamate transfer if not handled correctly.

Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the correct analytical tool based on the specific quality attribute required.

AnalyticalMatrix Start Benzyl 3-amino-3-methylpiperidine-1-carboxylate Identity Identity Confirmation Start->Identity Chirality Enantiomeric Purity (ee%) Start->Chirality Assay Potency/Assay (wt%) Start->Assay NMR_1H 1H NMR / 13C NMR (Structural Connectivity) Identity->NMR_1H SFC Chiral SFC (High Speed/Resolution) Chirality->SFC Preferred HPLC Chiral HPLC (Traditional Robustness) Chirality->HPLC Alternative Assay->HPLC Relative qNMR qNMR (Primary Reference Method) Assay->qNMR Absolute

Caption: Decision matrix for selecting analytical methods based on specific quality attributes (Identity, Chirality, Assay).

Part 2: Cross-Validation Study 1 – Enantiomeric Purity

Comparison: Normal Phase Chiral HPLC vs. Chiral SFC

The separation of the (R) and (S) enantiomers at the quaternary C3 center is difficult due to the steric bulk of the methyl group.

Performance Data Comparison
FeatureMethod A: Chiral HPLC (Traditional)Method B: Chiral SFC (Recommended)Verdict
Column Chiralpak AD-H (Amylose tris-3,5-dimethylphenylcarbamate)Chiralpak AD-H or IC (Immobilized)Tie (Same chemistry)
Mobile Phase Hexane : IPA : DEA (90:10:0.1)CO₂ : MeOH : DEA (85:15:0.1)SFC Wins (Greener)
Run Time 25 - 40 minutes4 - 8 minutesSFC Wins (5x Faster)
Resolution (Rs) 2.5 - 3.0> 4.5SFC Wins (Lower viscosity)
Solvent Cost High (Hexane disposal)Low (Recycled CO₂)SFC Wins

Scientific Insight: While HPLC is the historical standard, SFC is superior for this molecule . The low viscosity of supercritical CO₂ allows for higher flow rates without backpressure limitations, significantly improving the resolution of the sterically hindered enantiomers. The addition of Diethylamine (DEA) is critical in both methods to suppress the ionization of the primary amine and prevent peak tailing.

Part 3: Cross-Validation Study 2 – Assay Purity

Comparison: HPLC-UV Area% vs. qNMR Weight%

A common pitfall in analyzing Cbz-protected amines is relying solely on HPLC Area%. Impurities lacking the Cbz chromophore (e.g., cleaved piperidine fragments) may be invisible to UV detection, leading to falsely high purity results.

The Orthogonal Approach[1]
  • HPLC-UV (254 nm): Measures relative purity based on extinction coefficients.

  • qNMR (Internal Standard): Measures absolute purity based on proton counting.

Validation Protocol: If HPLC Area% is >99.0% but qNMR shows 95.0% wt/wt, the sample likely contains inorganic salts or non-UV active volatiles (solvents). qNMR is the "Truth" standard.

Workflow Sample Crude Sample (Benzyl 3-amino-3-methylpiperidine-1-carboxylate) Weighing Precision Weighing (+ Internal Standard TCNB) Sample->Weighing Solubilization Dissolve in DMSO-d6 Weighing->Solubilization Acquisition 1H NMR Acquisition (d1 > 5*T1, 90° pulse) Solubilization->Acquisition Integration Integration of Signals (Target vs. IS) Acquisition->Integration Calculation Calculate Purity (wt%) Integration->Calculation

Caption: qNMR workflow for absolute purity determination using TCNB as internal standard.

Part 4: Detailed Experimental Protocols

Protocol A: Chiral SFC (Enantiomeric Excess)
  • Instrument: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: CO₂ (Supercritical)[][3][4]

    • B: Methanol + 0.1% Diethylamine (DEA)

  • Gradient: Isocratic 15% B for 8 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 120 bar.

  • Temperature: 40°C.

  • Detection: UV @ 220 nm and 254 nm.

  • Rationale: The basic modifier (DEA) ensures the amine remains neutral, sharpening the peak shape. 220 nm detects the amide bond; 254 nm detects the benzyl ring.

Protocol B: qNMR (Absolute Assay)
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).

  • Solvent: DMSO-d6 (prevents amine proton exchange broadening).

  • Procedure:

    • Weigh ~10 mg of sample and ~10 mg of IS directly into the NMR tube (precision ±0.01 mg).

    • Add 0.6 mL DMSO-d6.

    • Acquisition Parameters:

      • Pulse angle: 90°.

      • Relaxation delay (d1): 60 seconds (Critical: must be > 5 × T1 of the slowest proton).

      • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass weighed.[][5][6][7][8]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[9] Available at: [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6] Journal of Natural Products. Available at: [Link]

  • De Klerck, K., et al. (2012). Supercritical Fluid Chromatography for the Enantioseparation of Pharmaceuticals.[3][7][10] Journal of Chromatography A. Available at: [Link]

  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

Sources

Navigating the Chiral Maze: A Comparative Guide to Assessing the Stereochemical Purity of Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical purity of a drug candidate is not merely a quality metric; it is a critical determinant of its therapeutic efficacy and safety profile. The subtle yet profound differences between enantiomers can lead to vastly different pharmacological and toxicological outcomes. This guide provides an in-depth, objective comparison of the primary analytical techniques for assessing the stereochemical purity of Benzyl 3-amino-3-methylpiperidine-1-carboxylate, a key chiral intermediate. Drawing upon field-proven insights and experimental data, we will explore the nuances of chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy, empowering researchers to make informed decisions for their analytical strategies.

The Imperative of Stereochemical Purity

The piperidine scaffold is a cornerstone in medicinal chemistry, and the introduction of a chiral center, as in 3-amino-3-methylpiperidine, necessitates rigorous control over its enantiomeric composition. Regulatory agencies worldwide mandate the thorough analysis and control of stereoisomers in drug substances.[1] Consequently, the selection of an appropriate analytical method for determining enantiomeric excess (e.e.) is a pivotal step in the journey from discovery to clinical application.

Chromatographic Approaches: A Head-to-Head Comparison

Chiral chromatography stands as the workhorse for enantiomeric purity assessment, with HPLC and SFC being the most prominent techniques.[1][2][3] Both methods rely on a chiral stationary phase (CSP) to effect separation, but their underlying principles and performance characteristics differ significantly.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and versatile technique for separating enantiomers.[1][2] The separation is achieved through differential interactions between the enantiomers and the CSP, leading to different retention times. For primary amines like the piperidine derivative , polysaccharide-based CSPs are often the first choice.[4][5]

Causality in Method Development: The basicity of the amine group in Benzyl 3-amino-3-methylpiperidine-1-carboxylate can lead to undesirable interactions with the silica support of the CSP, resulting in poor peak shape and resolution. To counteract this, a small amount of a basic additive, such as diethylamine (DEA), is typically included in the mobile phase. This additive competes with the analyte for active sites on the stationary phase, effectively masking them and improving chromatographic performance.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[6][7] This technique utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic co-solvent.[8] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[8][9]

Why SFC is Gaining Traction: Beyond its environmental benefits, SFC often provides unique selectivity for chiral compounds that are challenging to resolve by HPLC.[6] For primary amines, crown ether-based and cyclofructan-based CSPs have shown particular promise in SFC.[10][11] The ability to achieve rapid, high-resolution separations makes SFC an attractive option for high-throughput screening and purification.[9][11]

ParameterChiral HPLCChiral SFC
Principle Differential partitioning between a liquid mobile phase and a solid chiral stationary phase.Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase.
Speed Moderate to long analysis times.Fast analysis times, often under 10 minutes.[11]
Resolution Generally good, highly dependent on CSP and mobile phase.Often higher efficiency and resolution compared to HPLC.[8]
Solvent Consumption High consumption of organic solvents.Significantly lower organic solvent consumption.[9]
Versatility Wide range of columns and mobile phases available.[2]Excellent for non-polar and moderately polar compounds.[6]
Cost Lower initial instrument cost.Higher initial instrument cost.

Orthogonal Verification: The Role of NMR Spectroscopy

While chromatographic techniques provide robust quantification of enantiomeric excess, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, independent method for verification. This is particularly valuable as it relies on a different physical principle, adding a layer of confidence to the analytical data.

Chiral Derivatizing Agents (CDAs)

One common NMR approach involves the use of a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[12][13] The chiral analyte is reacted with the CDA to form a pair of diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of the original enantiomers based on the integration of specific signals.[13][14] The presence of the trifluoromethyl group in Mosher's acid provides a sensitive probe for ¹⁹F NMR, which often yields baseline-resolved signals for the diastereomers.[13]

Chiral Solvating Agents (CSAs)

An alternative to covalent derivatization is the use of chiral solvating agents (CSAs).[15] In this method, the chiral analyte forms transient, non-covalent diastereomeric complexes with the CSA in solution.[15] This interaction induces small chemical shift differences between the enantiomers in the NMR spectrum, which can be used to determine the enantiomeric excess.[16] This approach is often faster and less labor-intensive than using CDAs, as it doesn't require a chemical reaction and subsequent purification.

Experimental Protocols

To provide a practical framework, the following are detailed, step-by-step methodologies for the key experiments discussed.

Chiral HPLC Method Development

Objective: To develop a robust chiral HPLC method for the enantiomeric purity assessment of Benzyl 3-amino-3-methylpiperidine-1-carboxylate.

Instrumentation: Standard HPLC system with a UV detector.

Column Screening:

  • Initial Columns: Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak® IA, IB, IC).

  • Mobile Phase Screening:

    • Normal Phase: Heptane/Ethanol mixtures (e.g., 90:10, 80:20, 70:30 v/v) with 0.1% Diethylamine (DEA).

    • Polar Organic Mode: Acetonitrile/Methanol mixtures (e.g., 90:10, 80:20 v/v) with 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Optimization:

  • Once a promising column and mobile phase are identified, optimize the mobile phase composition to achieve a resolution (Rs) of >1.5.

  • Adjust the flow rate and column temperature to fine-tune the separation and reduce analysis time.

Chiral SFC Method Development

Objective: To develop a rapid and efficient chiral SFC method.

Instrumentation: SFC system with a UV detector and back-pressure regulator.

Column Screening:

  • Initial Columns: Screen polysaccharide-based (e.g., Chiralpak® IA, AD-H) and cyclofructan-based CSPs.

  • Co-solvent Screening: Methanol, Ethanol, and Isopropanol.

  • Additive Screening: 0.1% DEA or Trifluoroacetic acid/Triethylamine (for cyclofructan columns).[11]

Generic Screening Gradient:

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Co-solvent with additive

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40 °C.

Optimization:

  • Based on the screening results, select the best column/co-solvent combination.

  • Optimize the separation using an isocratic mobile phase composition.

NMR Analysis using Mosher's Acid Chloride

Objective: To determine the enantiomeric excess via ¹H or ¹⁹F NMR.

Materials:

  • Benzyl 3-amino-3-methylpiperidine-1-carboxylate sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous pyridine

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Dissolve ~5 mg of the amine sample in 0.5 mL of CDCl₃ in an NMR tube.

  • Add 1.1 equivalents of anhydrous pyridine.

  • Add 1.1 equivalents of (R)-Mosher's acid chloride.

  • Cap the tube and mix thoroughly. Allow the reaction to proceed for 15-30 minutes at room temperature.

  • Acquire a high-resolution ¹H and ¹⁹F NMR spectrum.

  • Identify a well-resolved pair of signals corresponding to the two diastereomers.

  • Integrate the signals to determine the enantiomeric excess.

Visualizing the Workflow

Chiral_Analysis_Workflow cluster_Screening Method Development & Screening cluster_Optimization Optimization cluster_Validation Validation & Verification Analyte Benzyl 3-amino-3-methyl- piperidine-1-carboxylate HPLC_Screen Chiral HPLC Screening (Polysaccharide CSPs) Analyte->HPLC_Screen SFC_Screen Chiral SFC Screening (Polysaccharide & Cyclofructan CSPs) Analyte->SFC_Screen HPLC_Opt HPLC Method Optimization (Mobile Phase, Flow Rate, Temp.) HPLC_Screen->HPLC_Opt SFC_Opt SFC Method Optimization (Co-solvent, Additive, Isocratic) SFC_Screen->SFC_Opt Validated_HPLC Validated HPLC Method HPLC_Opt->Validated_HPLC Validated_SFC Validated SFC Method SFC_Opt->Validated_SFC NMR_Verification NMR Verification (Mosher's Acid or CSA) Validated_HPLC->NMR_Verification Orthogonal Verification Validated_SFC->NMR_Verification Orthogonal Verification Final_Report Final Report on Stereochemical Purity NMR_Verification->Final_Report

Caption: A generalized workflow for the development and validation of analytical methods for stereochemical purity assessment.

Conclusion

The assessment of stereochemical purity for chiral molecules like Benzyl 3-amino-3-methylpiperidine-1-carboxylate is a multifaceted challenge that requires a carefully considered analytical strategy. Chiral HPLC remains a reliable and versatile technique, while chiral SFC offers significant advantages in terms of speed and sustainability. NMR spectroscopy, through the use of chiral derivatizing or solvating agents, provides an invaluable orthogonal method for confirming enantiomeric excess. By leveraging the strengths of each of these techniques, researchers can build a comprehensive and robust data package that ensures the stereochemical integrity of their drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

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  • Singh, S., Mishra, S., & Suryaprakash, N. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H-and 19 F-NMR spectroscopic analysis. RSC advances, 12(39), 25373-25381.
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A Comparative In Vitro Analysis of Novel Benzyl 3-amino-3-methylpiperidine-1-carboxylate Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This guide presents a comparative in vitro evaluation of a new series of compounds derived from Benzyl 3-amino-3-methylpiperidine-1-carboxylate. We detail a systematic screening cascade, beginning with broad cytotoxicity assessments and progressing to specific assays for elucidating the mechanism of action, namely apoptosis. This document serves as a technical resource for researchers in oncology and drug development, providing objective experimental data comparing our novel compounds, BAP-01 and BAP-02 , against Cisplatin, a well-established chemotherapeutic agent. All protocols are designed as self-validating systems to ensure scientific rigor and reproducibility.

Introduction: Rationale and Scientific Background

The piperidine moiety is a cornerstone in the development of anticancer agents, with derivatives known to induce apoptosis and inhibit cancer cell proliferation through various molecular pathways.[1][2] Many such compounds function by activating signaling cascades like NF-κB or PI3K/Akt, or by modulating the expression of key apoptosis-related proteins such as BAX and BCL-2.[1] The core structure of Benzyl 3-amino-3-methylpiperidine-1-carboxylate offers a unique template for generating novel derivatives with potentially enhanced potency and selectivity against cancer cells.

Our investigation is grounded in the hypothesis that modifications to this backbone can optimize drug-like properties and improve cytotoxic efficacy. This guide focuses on the in vitro characterization of two lead compounds, BAP-01 and BAP-02. The primary objective is to quantify their cytotoxic effects on representative cancer cell lines and to benchmark their performance against Cisplatin. A secondary goal is to probe the underlying mechanism, specifically their ability to induce programmed cell death (apoptosis).

In Vitro Screening Workflow

A hierarchical screening approach was employed to efficiently evaluate the novel compounds. This multi-stage process ensures that initial findings of bioactivity are rigorously confirmed and mechanistically explored.

G Figure 1. In Vitro Screening Cascade for BAP Derivatives cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Outcome Compound_Library Compound Synthesis (BAP-01, BAP-02) Primary_Assay Primary Cytotoxicity Assay (MTT Assay) Compound_Library->Primary_Assay Test Compounds Dose_Response IC50 Determination (MTT Assay) Primary_Assay->Dose_Response Active 'Hits' Cell_Lines Panel of Cancer Cell Lines (A549, MCF-7) Cell_Lines->Primary_Assay Biological System Selectivity Selectivity Index Calculation (vs. Normal Cells - HEK293) Dose_Response->Selectivity MoA_Assay Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) Selectivity->MoA_Assay Lead Candidates Final_Report Candidate Nomination & Further Studies MoA_Assay->Final_Report

Caption: A multi-phase workflow for compound evaluation.

Comparative Cytotoxicity Analysis

The initial evaluation of BAP-01 and BAP-02 was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[3][4] The assay was conducted on two human cancer cell lines, A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma), and a non-cancerous human embryonic kidney cell line (HEK293) to assess selectivity.[5][6]

Causality Behind Experimental Choices
  • Assay Selection: The MTT assay was chosen for its reliability, cost-effectiveness, and extensive validation in cytotoxicity screening.[3] It measures the reduction of MTT by mitochondrial dehydrogenases in living cells, providing a quantitative measure of viability.[7]

  • Cell Line Panel: A549 and MCF-7 were selected as they represent two of the most common and well-characterized cancer types.[6] Including the non-cancerous HEK293 line is a critical control; a promising anticancer compound should exhibit significantly lower toxicity to normal cells, leading to a higher selectivity index.[3][5]

  • Reference Compound: Cisplatin is a widely used platinum-based chemotherapy drug and serves as a standard positive control, providing a benchmark for the potency of the novel compounds.[6]

Experimental Data Summary

Cells were treated with a range of concentrations for each compound for 48 hours. The concentration required to inhibit 50% of cell growth (IC50) was calculated and is presented below.

CompoundA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HEK293 (Normal) IC50 (µM)Selectivity Index (SI) vs. A549
BAP-01 18.525.2> 100> 5.4
BAP-02 8.2 12.8 85.110.4
Cisplatin 15.922.430.51.9
Table 1: Comparative IC50 values and Selectivity Index. The Selectivity Index (SI) is calculated as (IC50 in normal cells) / (IC50 in cancer cells). A higher SI value indicates greater selectivity for cancer cells.

Interpretation of Results: Both novel compounds demonstrated potent cytotoxic activity against the tested cancer cell lines. BAP-02 emerged as the superior candidate, exhibiting a lower IC50 value than both BAP-01 and the reference drug Cisplatin in both cancer cell lines.[6] Critically, BAP-02 displayed a significantly higher Selectivity Index (10.4) compared to Cisplatin (1.9), suggesting it is substantially more toxic to lung cancer cells than to normal cells, a highly desirable characteristic for a therapeutic candidate.[3]

Mechanism of Action: Apoptosis Induction

Based on its superior potency and selectivity, BAP-02 was advanced to mechanistic studies. To determine if the observed cytotoxicity was due to apoptosis (programmed cell death) or necrosis (uncontrolled cell death), an Annexin V/Propidium Iodide (PI) staining assay was performed and analyzed via flow cytometry.[8][9]

Principles of the Annexin V/PI Assay

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[8][10] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorescent dye (like FITC), can identify these early apoptotic cells.[10] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis when membrane integrity is lost.[9] This dual-staining method allows for the differentiation of four cell populations:

  • Live cells (Annexin V- / PI-)

  • Early apoptotic cells (Annexin V+ / PI-)

  • Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Necrotic cells (Annexin V- / PI+)

Experimental Data Summary

A549 cells were treated with BAP-02 at its IC50 concentration (8.2 µM) for 24 hours.

Treatment GroupLive Cells (%) (Q3)Early Apoptotic (%) (Q4)Late Apoptotic/Necrotic (%) (Q2)
Vehicle Control (DMSO) 95.12.51.8
BAP-02 (8.2 µM) 45.338.6 14.5
Table 2: Quantification of Apoptosis in A549 cells after treatment with BAP-02.

Interpretation of Results: Treatment with BAP-02 led to a substantial increase in the population of early apoptotic cells (38.6%) compared to the vehicle control (2.5%).[9] This strongly indicates that BAP-02 exerts its cytotoxic effects primarily through the induction of apoptosis.

Potential Signaling Pathway

The induction of apoptosis by piperidine derivatives often involves the modulation of key signaling pathways that control cell survival and death.[1] One such critical pathway is the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell survival.[11][12][13] Inhibition of this pathway can lead to the activation of pro-apoptotic proteins and subsequent cell death.

G cluster_pathway Hypothesized PI3K/AKT Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival BAP02 BAP-02 BAP02->PI3K Inhibition

Caption: Hypothesized mechanism of BAP-02 inducing apoptosis.

Detailed Experimental Protocols

To ensure transparency and reproducibility, the detailed protocols for the key assays are provided below.

Protocol: MTT Cytotoxicity Assay

This protocol is adapted from standard methodologies for assessing cell viability.[3][5]

  • Cell Seeding: Seed A549, MCF-7, and HEK293 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of BAP-01, BAP-02, and Cisplatin in culture medium. The final concentrations should typically range from 0.1 to 100 µM.[14] Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) wells where the final DMSO concentration matches the highest concentration used for the compounds.

  • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Annexin V/PI Apoptosis Assay

This protocol is based on established methods for apoptosis detection by flow cytometry.[8][9][10][15]

  • Cell Treatment: Seed A549 cells in 6-well plates and grow until they reach ~70-80% confluency. Treat the cells with BAP-02 (at its IC50 concentration) and a vehicle control (DMSO) for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using a non-enzymatic cell dissociation solution to preserve membrane integrity.[9] Centrifuge the collected cells at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9][15]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up proper compensation and gates.

Conclusion and Future Directions

The in vitro data presented in this guide demonstrate that novel compounds derived from Benzyl 3-amino-3-methylpiperidine-1-carboxylate hold significant promise as anticancer agents. Specifically, compound BAP-02 exhibited superior cytotoxicity against lung and breast cancer cell lines compared to the clinical standard, Cisplatin. Furthermore, BAP-02 displayed a highly favorable selectivity profile, with significantly less impact on non-cancerous cells. Mechanistic studies confirmed that BAP-02's mode of action involves the induction of apoptosis.

These compelling results warrant further investigation. Future studies will focus on:

  • Expanding the panel of cancer cell lines to determine the broader spectrum of activity.

  • Elucidating the precise molecular targets and confirming the inhibition of signaling pathways, such as PI3K/AKT, through western blotting and other molecular biology techniques.

  • Conducting in vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of BAP-02.

This systematic approach, combining robust in vitro screening with mechanistic validation, provides a solid foundation for the continued development of this promising new class of piperidine derivatives.

References

  • Ansari, M.F., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. National Institutes of Health (NIH). Available from: [Link]

  • Crowley, L.C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information (NCBI). Available from: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. Available from: [Link]

  • Ghosh, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. ResearchGate. Available from: [Link]

  • Al-Ostath, O., et al. (2024). Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents. PubMed. Available from: [Link]

  • Zhang, A., et al. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. PubMed. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Available from: [Link]

  • Lemoine, L., et al. (2015). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central (PMC). Available from: [Link]

  • University of Massachusetts Chan Medical School. (n.d.). The Annexin V Apoptosis Assay. UMass Chan Medical School. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). (2013). Cell Viability Assays. NCBI Bookshelf. Available from: [Link]

  • Severgnini, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. Available from: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available from: [Link]

  • Sever, R., & Brugge, J.S. (2015). Signal Transduction in Cancer. Cold Spring Harbor Perspectives in Medicine. Available from: [Link]

  • Hoque, N.S., et al. (2024). Molecular Mechanism of Cell Signaling Pathways of Cancer Cells in Forward and Reverse Mutation: A Perspective Review. Journal of Cancer and Tumor International. Available from: [Link]

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  • MDPI. (2025). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI. Available from: [Link]

  • Ciavolella, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available from: [Link]

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Analysis of cost-effectiveness for different synthetic pathways to Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the synthetic pathways for Benzyl 3-amino-3-methylpiperidine-1-carboxylate , a critical scaffold in the development of DPP-4 inhibitors (e.g., Trelagliptin) and NK-1 receptor antagonists.[1]

The analysis focuses on the "Quaternary Challenge"—the difficulty of introducing an amino group and a methyl group at the same carbon (C3) of the piperidine ring.

Executive Summary

For the synthesis of the quaternary ammonium scaffold Benzyl 3-amino-3-methylpiperidine-1-carboxylate , two primary methodologies dominate the field, each serving distinct scales of operation:

  • Most Cost-Effective for Bulk Manufacturing: The Bucherer-Bergs Pathway .

    • Verdict: This route utilizes low-cost commodity reagents (ammonium carbonate, potassium cyanide) and starts from the accessible 3-piperidone.[1] Despite harsh hydrolysis conditions and waste management costs (cyanide), the raw material economy makes it superior for multi-kilogram scales.[1]

  • Best for Medicinal Chemistry/Pilot Scale: The

    
    -Alkylation & Curtius Rearrangement .
    
    • Verdict: This route offers superior control over purification and avoids the formation of difficult-to-hydrolyze spiro-hydantoin intermediates. It is safer (avoiding bulk cyanide) but utilizes more expensive reagents (DPPA, strong bases).[1]

The "Quaternary Challenge"

The target molecule possesses a quaternary carbon at position 3, bearing both an amino group and a methyl group.[1] Standard reductive amination (used for non-methylated analogs) fails here because it yields a secondary carbon.[1]

Target Structure:

  • Core: Piperidine[1][2][3][4]

  • N1-Protection: Carboxybenzyl (Cbz)[1]

  • C3-Substituents: Methyl (-CH3) and Amino (-NH2)[1]

Pathway Analysis

Pathway A: The Bucherer-Bergs Reaction (Industrial Standard)[1]

This classical multicomponent reaction converts a ketone directly into a spiro-hydantoin, which is then hydrolyzed to the amino acid.[1]

Mechanism & Workflow

The reaction proceeds via the formation of a cyanohydrin, which is trapped by ammonia and carbon dioxide to form a stable 5,5-disubstituted hydantoin.[1]

BuchererBergs Ketone N-Cbz-3-Piperidone Hydantoin Spiro-Hydantoin Intermediate Ketone->Hydantoin (NH4)2CO3, KCN 55-60°C, 50% EtOH AminoAcid 3-Amino-3-methyl Carboxylic Acid Hydantoin->AminoAcid Ba(OH)2 or NaOH 130°C, 48h (Hydrolysis) Target Benzyl 3-amino-3-methyl piperidine-1-carboxylate AminoAcid->Target Curtius Rearrangement (if -COOH removal needed) OR Esterification

Figure 1: The Bucherer-Bergs pathway involves a robust cyclization followed by ring-opening hydrolysis.[1]

Detailed Protocol
  • Hydantoin Formation:

    • Dissolve N-Cbz-3-piperidone (1.0 eq) in 50% aqueous ethanol.

    • Add Ammonium Carbonate (3.0 eq) and Potassium Cyanide (1.2 eq).

    • Heat to 55–60°C for 18–24 hours. The product, a spiro-hydantoin, often precipitates upon cooling.[1]

    • Yield: 75–85%.

  • Hydrolysis (The Bottleneck):

    • Suspend the hydantoin in 3M NaOH or saturated Ba(OH)2 .

    • Reflux at 130°C (sealed vessel or high-boiling solvent like ethylene glycol) for 48 hours.

    • Note: The spiro-ring is extremely stable; incomplete hydrolysis is a common failure mode.

  • Decarboxylation/Functionalization:

    • The resulting product is the amino acid.[4][5] To get the amine (if the carboxylate is not desired), a Hofmann rearrangement or Silver-catalyzed decarboxylation is required, adding steps.[1] Correction: Usually, this pathway is used when the target is the amino acid itself.[1] For the amine target, the Curtius route (Pathway B) is chemically more direct from the ester precursor.[1]

Cost-Effectiveness Metrics
  • Reagent Cost: Low .[2] KCN and (NH4)2CO3 are commodity chemicals.[1]

  • E-Factor (Waste): High .[1] Generates significant salt waste and requires cyanide destruction protocols (bleach/peroxide treatment).[1]

  • Scalability: High . Used for multi-ton production of amino acid analogs.

Pathway B: -Alkylation & Curtius Rearrangement (Precision Route)[1]

This route builds the quaternary center stepwise, allowing for better stereocontrol and avoiding harsh hydrolysis.[1]

Mechanism & Workflow

Starting from the ester, a methyl group is introduced via enolate chemistry, followed by converting the ester to an amine via the Curtius rearrangement.[1]

Curtius Ester N-Cbz-3-piperidine carboxylate MethylEster 3-Methyl-3-carboxylate (Quaternary Center) Ester->MethylEster LiHMDS, MeI -78°C, THF Acid 3-Methyl-3-carboxylic Acid MethylEster->Acid LiOH, THF/H2O Isocyanate Isocyanate Intermediate Acid->Isocyanate DPPA, Et3N Reflux (Toluene) Target Benzyl 3-amino-3-methyl piperidine-1-carboxylate Isocyanate->Target H2O/Heat (Hydrolysis)

Figure 2: The Curtius Rearrangement route allows for stepwise construction of the quaternary center.

Detailed Protocol
  • 
    -Methylation: 
    
    • Cool a solution of N-Cbz-3-piperidinecarboxylate (1.0 eq) in THF to -78°C.

    • Add LiHMDS (1.1 eq) dropwise to form the enolate. Stir for 30 min.

    • Add Methyl Iodide (1.2 eq).[1] Warm to room temperature.

    • Validation: Check disappearance of starting material by TLC (Hex/EtOAc 4:1).[1]

  • Saponification:

    • Treat the methylated ester with LiOH (2.0 eq) in THF/Water (1:[1]1) at RT for 4 hours.

    • Acidify to pH 3 to precipitate the carboxylic acid.

  • Curtius Rearrangement:

    • Dissolve the acid in Toluene. Add Diphenylphosphoryl azide (DPPA) (1.1 eq) and Triethylamine (1.2 eq).[1]

    • Heat to 80°C. Evolution of

      
       gas indicates isocyanate formation.
      
    • Hydrolysis: Add water or tert-butanol (to form Boc-protected intermediate) and reflux for 2 hours.

    • Yield: 65–75% over 3 steps.

Cost-Effectiveness Metrics
  • Reagent Cost: High . DPPA and LiHMDS are expensive compared to inorganic salts.

  • E-Factor (Waste): Moderate . Atom economy is lower due to the loss of

    
     and phosphate byproducts.
    
  • Safety: Moderate . Azides present explosion hazards; strictly control temperature and concentration.

Comparative Data Summary

MetricPathway A: Bucherer-BergsPathway B: Curtius Rearrangement
Starting Material Cost $ (Low) - 3-Piperidone

(Med) - Piperidine Carboxylate
Reagent Cost $ (Low) - KCN, (NH4)2CO3

$
(High) - DPPA, LiHMDS
Step Count 2 (Cyclization, Hydrolysis)4 (Alkylation, Hydrolysis, Rearrangement, Hydrolysis)
Overall Yield 40–50% (Hydrolysis is difficult)60–70% (Reliable steps)
Safety Profile Toxic (Cyanide gas risk)Hazardous (Azide explosion risk)
Purification Crystallization (Hydantoin)Column Chromatography usually required
Best Use Case Commodity/Bulk Manufacturing High-Value Pharma Intermediates

References

  • Bucherer-Bergs Reaction Mechanism & Applications : Beilstein J. Org. Chem.2014 , 10, 179–218.[1] Link

  • Synthesis of 3-amino-3-methylpiperidine via Curtius : Bioorg. Med. Chem.2011 , 19(18), 5490-5499.[1][6] Link

  • Process Chemistry of Piperidine Scaffolds : Org. Process Res. Dev.2012 , 16, 156–169.[1] Link

  • Curtius Rearrangement Protocols : Chem. Rev.1988 , 88, 297–317.[1] Link[1]

  • Safety of Azide Reagents : Org. Process Res. Dev.2020 , 24, 2364–2376.[1] Link[1]

Sources

Safety Operating Guide

Personal protective equipment for handling Benzyl 3-amino-3-methylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Benzyl 3-amino-3-methylpiperidine-1-carboxylate Audience: Researchers, Medicinal Chemists, and EHS Officers.

Introduction: The "Universal Precaution" Mandate

As Senior Application Scientists, we often treat catalog numbers as mere commodities. However, Benzyl 3-amino-3-methylpiperidine-1-carboxylate (often an intermediate in GPCR or kinase inhibitor synthesis) presents a specific safety profile defined by its functional groups.

It combines a primary amine (basic, potential sensitizer, corrosive to mucous membranes) with a carbamate (Cbz) protecting group (lipophilic, enhancing skin absorption).

The Critical Reality: For research-grade intermediates, full toxicological data (LD50, chronic exposure limits) rarely exists. Therefore, we do not manage known risk; we manage uncertainty. This guide applies the "Universal Precaution" standard, treating the substance as a potent irritant and potential sensitizer until proven otherwise.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the chemical behavior. This compound is typically a solid (white/off-white powder) or a viscous oil , depending on purity and salt form.

Hazard Class (GHS)Hazard StatementMechanism of Action
Skin Irritant (Cat 2) H315: Causes skin irritation.Free amine reacts with skin lipids/proteins; high pH causes local caustic effects.
Eye Irritant (Cat 2A) H319: Causes serious eye irritation.[1]Basic amines can cause rapid corneal clouding and permanent damage if not rinsed immediately.
STOT - Single Exp. H335: May cause respiratory irritation.Dust or aerosols trigger inflammation in the upper respiratory tract.

Scientist-to-Scientist Note: The Cbz group increases the molecule's lipophilicity compared to a naked piperidine. This means if it dissolves in a carrier solvent (like DMSO or DCM), skin permeation rates will accelerate drastically.

PPE Matrix: The Defense System

Do not rely on a single barrier. Use a redundant layer system .

Table 1: PPE Selection Specifications
Body ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Synthesis)Technical Rationale
Hand Protection Disposable Nitrile (Min 4-5 mil thickness).Double Gloving: Laminate (Silver Shield) liner + Nitrile outer.Nitrile offers good splash protection but poor resistance to the chlorinated solvents (DCM/Chloroform) often used with this amine.
Eye Protection Safety Glasses with side shields (ANSI Z87.1).Chemical Splash Goggles (Indirect Vent).Powder fines float around side shields. Goggles seal the orbital area against dust and liquid splashes.
Respiratory Fume Hood (Face velocity: 80–100 fpm).N95 or P100 Respirator (Only if outside hood).Engineering controls (hoods) are primary. Respirators are a last resort for spill cleanup outside containment.
Body Lab Coat (Cotton/Poly blend), buttoned.Tyvek® Sleeves or Apron.Exposed wrists are the #1 exposure point during weighing.

Operational Protocol: Step-by-Step

This workflow is designed to prevent contamination before it happens.

Phase A: Preparation & Engineering Controls
  • Static Check: Cbz-protected amines are often fluffy, electrostatic solids. Use an antistatic gun or ionizer bar inside the balance draft shield to prevent powder "jumping."

  • Solvent Segregation: Identify your solvent. If dissolving in Dichloromethane (DCM) , standard nitrile gloves degrade in <5 minutes. Protocol: Change gloves immediately upon any contact with the solution.

Phase B: Weighing & Transfer (The Critical Zone)
  • Don PPE: Lab coat, safety glasses, and nitrile gloves. Ensure glove cuffs go over the lab coat sleeves.

  • Tare First: Place the receiving vessel in the balance and tare before opening the chemical bottle.

  • Spatula Selection: Use a long-neck antistatic spatula. Avoid flat scoops that encourage aerosolization.

  • The "Tap" Technique: Do not dump powder. Gently tap the spatula against the inner wall of the receiving vessel to dislodge solid.

  • Decontamination: Wipe the spatula with a Kimwipe dampened with methanol inside the fume hood immediately after use.

Phase C: Disposal & Waste
  • Solid Waste: Dispose of contaminated gloves and paper towels in "Hazardous Solid Waste" (do not use regular trash).

  • Liquid Waste: Segregate into "Basic Organic Waste" .

    • Caution: Do not mix with concentrated acid waste streams (e.g., acid chlorides) to prevent exothermic runaway or gas evolution.

Emergency Response: Self-Validating Protocols

  • Eye Contact:

    • Sprint to the eyewash station. Time is tissue.

    • Hold eyelids open forcibly.

    • Flush for 15 full minutes . (Count it out; it feels like an eternity).

    • Why? Amines penetrate the cornea deeper than acids. Surface rinsing is insufficient.

  • Skin Contact:

    • Blot, Don't Rub: If liquid, blot excess with a dry pad.

    • Flush: Wash with soap and water for 15 minutes.[2]

    • Monitor: Watch for delayed redness (erythema) which may appear 1-4 hours later due to the Cbz-amine interaction.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this specific chemical, prioritizing engineering controls over PPE alone.

SafetyProtocol Start Start: Handling Benzyl 3-amino-3-methylpiperidine-1-carboxylate AssessState Assess Physical State Start->AssessState Solid Solid (Powder) AssessState->Solid Solution Solution (in Solvent) AssessState->Solution EngineeringSolid Engineering Control: Fume Hood + Static Draft Shield Solid->EngineeringSolid SolventCheck Solvent Type? Solution->SolventCheck PPESolid PPE: Nitrile Gloves + Safety Glasses EngineeringSolid->PPESolid Action Proceed with Experiment PPESolid->Action Halogenated Halogenated (DCM/CHCl3) SolventCheck->Halogenated High Permeation Risk NonHalogenated Standard (MeOH/DMF) SolventCheck->NonHalogenated PPEHigh PPE: Double Glove (Laminate + Nitrile) + Goggles Halogenated->PPEHigh PPEStd PPE: Nitrile Gloves + Splash Goggles NonHalogenated->PPEStd PPEHigh->Action PPEStd->Action

Caption: Decision Logic for PPE Selection based on Physical State and Solvent Carrier.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[3] United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4][5] [Link]5]

  • PubChem. (n.d.). Compound Summary: Piperidine Derivatives Safety Profile. National Library of Medicine. [Link]

Sources

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Retrosynthesis Analysis

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